2-Hydroxytetrahydrofuran
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
oxolan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-4-2-1-3-6-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNODDICFTDYODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968469 | |
| Record name | Oxolan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5371-52-8 | |
| Record name | 2-Hydroxytetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5371-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanol, tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005371528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxolan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxytetrahydrofuran: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-hydroxytetrahydrofuran, a versatile heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The document details its historical discovery, key synthetic methodologies, and physicochemical properties. Emphasis is placed on detailed experimental protocols and the underlying reaction mechanisms. Furthermore, this guide explores the biological significance of this compound, particularly focusing on its relevance as a scaffold in the development of Mcl-1 inhibitors for cancer therapy. All quantitative data is presented in structured tables for clarity, and complex pathways and workflows are visualized using Graphviz diagrams.
Discovery and History
The discovery of this compound is intrinsically linked to the advent of hydroformylation, a pivotal industrial process discovered by Otto Roelen in 1938. While a singular "discovery" paper for this compound is not readily identifiable, its emergence as a key chemical entity occurred in the context of the hydroformylation of allyl alcohol. It was in the latter half of the 20th century, with the refinement of this "oxo process," that this compound was identified as a crucial intermediate in the synthesis of 1,4-butanediol (B3395766).
Early research, particularly from the 1980s onwards, solidified the understanding of this compound's role. For instance, a 1980 publication by Pittman and Honnick detailed the rhodium-catalyzed hydroformylation of allyl alcohol, highlighting this compound's transient but essential position in the reaction pathway to 1,4-butanediol. Concurrently, patents from that era began to explicitly claim methods for the preparation of this compound, underscoring its growing importance as a valuable synthetic building block.
A defining characteristic of this compound is its existence in a dynamic equilibrium with its open-chain tautomer, 4-hydroxybutanal. This ring-chain tautomerism is a fundamental aspect of its chemistry, influencing its reactivity and synthetic applications.
Physicochemical Properties
This compound is a colorless liquid with the chemical formula C₄H₈O₂. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 88.11 g/mol | [1][2][3] |
| CAS Number | 5371-52-8 | [1][2][3] |
| Boiling Point | 163.6 °C at 760 mmHg | [4] |
| 69-70 °C at 12 Torr | [2] | |
| Density | 1.148 g/cm³ | [4] |
| Refractive Index | 1.476 | [2][4] |
| Flash Point | 75.1 °C | [4] |
| LogP | 0.11520 | [4] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Synthesis of this compound: Key Methodologies and Experimental Protocols
Several synthetic routes to this compound have been established, with the most prominent being the hydroformylation of allyl alcohol, the dehydrogenation of 1,4-butanediol, and the hydrolysis of 2-alkoxytetrahydrofurans.
Hydroformylation of Allyl Alcohol
This method involves the reaction of allyl alcohol with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a transition metal catalyst, typically a rhodium complex. The reaction proceeds via the formation of the linear aldehyde, 4-hydroxybutanal, which readily cyclizes to the more stable this compound.
Experimental Protocol:
-
Reactants: Allyl alcohol, carbon monoxide, hydrogen.
-
Catalyst: A rhodium-based catalyst, such as hydridocarbonyltris(triphenylphosphine)rhodium(I) [HRh(CO)(PPh₃)₃].
-
Solvent: Ketone solvents like acetophenone (B1666503) or 2-undecanone (B123061) have been shown to enhance conversion and selectivity.
-
Reaction Conditions:
-
Temperature: 50-120 °C.
-
Pressure: 500-1500 psi.
-
CO:H₂ Ratio: Typically 1:1.
-
-
Procedure: The reaction can be carried out in a high-pressure reactor. The catalyst can be pre-formed or generated in situ. The allyl alcohol, solvent, and catalyst are charged to the reactor, which is then pressurized with carbon monoxide and hydrogen. The reaction mixture is heated and stirred for a specified duration.
-
Work-up and Purification: After the reaction, the mixture is cooled, and the pressure is released. The product can be isolated by distillation.
Logical Workflow for Hydroformylation of Allyl Alcohol:
Dehydrogenation of 1,4-Butanediol
The catalytic dehydrogenation of 1,4-butanediol over copper-based catalysts is another significant route to this compound, which is often an intermediate in the production of γ-butyrolactone (GBL). The reaction involves the initial dehydrogenation of one of the primary alcohol groups to form 4-hydroxybutanal, which then undergoes intramolecular cyclization.
Experimental Protocol:
-
Reactant: 1,4-Butanediol.
-
Catalyst: Copper-based catalysts, often supported on materials like silica (B1680970) or alumina, sometimes with promoters like zinc oxide or zirconium dioxide.
-
Reaction Conditions:
-
Phase: Vapor phase.
-
Temperature: Typically above 300 °C.
-
Pressure: Atmospheric pressure.
-
-
Procedure: The reaction is usually carried out in a fixed-bed flow reactor. The catalyst is loaded into the reactor and is often reduced with hydrogen prior to the reaction. 1,4-butanediol is vaporized and passed over the heated catalyst bed.
-
Work-up and Purification: The product stream is condensed, and this compound can be separated from unreacted starting material and byproducts by distillation.
Signaling Pathway for Dehydrogenation of 1,4-Butanediol:
References
An In-depth Technical Guide to the Tautomeric Equilibrium of 2-Hydroxytetrahydrofuran and 4-Hydroxybutanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ring-chain tautomeric equilibrium between 2-hydroxytetrahydrofuran and its open-chain isomer, 4-hydroxybutanal. This equilibrium is a fundamental concept in organic chemistry with significant implications for reaction mechanisms, product distribution, and the chemical behavior of molecules containing γ-hydroxyaldehyde moieties, which are prevalent in carbohydrates and various natural products.
Core Concepts of the Tautomeric Equilibrium
The tautomerism between this compound and 4-hydroxybutanal is a dynamic and reversible intramolecular process. This compound, a cyclic hemiacetal, is formed by the nucleophilic attack of the hydroxyl group at the C4 position of 4-hydroxybutanal onto the carbonyl carbon of the aldehyde. The equilibrium between the cyclic (lactol) and open-chain forms is influenced by various factors, including the solvent, temperature, and the presence of acid or base catalysts.[1]
In most environments, the equilibrium heavily favors the thermodynamically more stable cyclic form, this compound.[1][2] This preference is attributed to the stability of the five-membered ring structure.
Quantitative Analysis of the Tautomeric Equilibrium
The position of the equilibrium is quantified by the equilibrium constant, Keq, defined as the ratio of the concentration of the cyclic tautomer to the open-chain tautomer:
Keq = [this compound] / [4-Hydroxybutanal]
The following table summarizes the available quantitative data on this equilibrium:
| Solvent | Temperature (°C) | Method | % this compound (Cyclic Form) | % 4-Hydroxybutanal (Open-Chain Form) | Keq | Reference |
| 75% Dioxane in Water | 25 | UV Spectroscopy | 88.6% | 11.4% | 7.77 | Hurd, C. D., & Saunders, W. H. (1952) |
| Chloroform-d (CDCl3) | Not Specified | 1H NMR Spectroscopy | ~95.2% (based on 1:20 ratio) | ~4.8% (based on 1:20 ratio) | 20 | Lebedev, A., et al. (2000)[2] |
| Gas Phase | 25 | Computational (AM1) | Predominant | Minor | - | Lebedev, A., et al. (2000)[2] |
Thermodynamic Data from Computational Studies (AM1 Method)
| Tautomer | Heat of Formation (ΔHf) (kJ/mol) |
| 4-Hydroxybutanal | -419.0 |
| This compound | -465.0 |
Source: Lebedev, A., et al. (2000)[2]
The more negative heat of formation for this compound indicates its greater thermodynamic stability in the gas phase as predicted by the AM1 semi-empirical method.[2]
Experimental Protocols for Equilibrium Determination
The quantitative determination of the tautomeric equilibrium between this compound and 4-hydroxybutanal is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Quantitative 1H NMR Spectroscopy
Principle: 1H NMR spectroscopy allows for the direct observation and quantification of both tautomers in solution, provided the rate of interconversion is slow on the NMR timescale. The protons unique to each tautomer will give rise to distinct signals in the spectrum, and the ratio of their integrated intensities corresponds to the molar ratio of the tautomers. For this system, the aldehydic proton of 4-hydroxybutanal (around 9.8 ppm) and the anomeric proton of this compound (between 5.0 and 5.5 ppm) are typically well-resolved and suitable for integration.
Detailed Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of the this compound/4-hydroxybutanal equilibrium mixture (typically 5-10 mg).
-
Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
Set the sample temperature and allow it to equilibrate for at least 5-10 minutes before acquisition.
-
-
1H NMR Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Crucial Parameter: Set a sufficient relaxation delay (d1) to ensure complete relaxation of all relevant protons between scans. A delay of at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest is recommended for accurate quantification. If T1 values are unknown, a conservative d1 of 30 seconds is a good starting point.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to obtain a flat baseline across the entire spectrum.
-
Integrate the well-resolved signal corresponding to the aldehydic proton of 4-hydroxybutanal (Ialdehyde) and the anomeric proton of this compound (Icyclic).
-
Calculate the percentage of each tautomer:
-
% 4-Hydroxybutanal = [Ialdehyde / (Ialdehyde + Icyclic)] * 100
-
% this compound = [Icyclic / (Ialdehyde + Icyclic)] * 100
-
-
Calculate the equilibrium constant (Keq) = Icyclic / Ialdehyde.
-
UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy can be used to determine the concentration of the open-chain aldehyde, 4-hydroxybutanal, by measuring the absorbance of its n → π* transition of the carbonyl group, which typically occurs at a wavelength where the cyclic hemiacetal does not absorb significantly. By knowing the total concentration of the compound, the concentration of both tautomers and the equilibrium constant can be determined using Beer-Lambert Law.
Detailed Methodology:
-
Instrumentation and Sample Preparation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Prepare a stock solution of the this compound/4-hydroxybutanal equilibrium mixture of known total concentration in the desired solvent (e.g., 75% dioxane in water).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity of the aldehyde or to work within the linear range of the instrument.
-
Use the pure solvent as a blank reference.
-
-
Determination of Molar Absorptivity (ε) of the Aldehyde:
-
Ideally, the molar absorptivity of the pure open-chain form is required. This can be challenging as it is always in equilibrium. One approach is to use a structurally similar aldehyde that does not cyclize as a reference compound to estimate ε for the n → π* transition.
-
Alternatively, measurements can be taken under conditions that shift the equilibrium significantly towards the open-chain form, if possible, to get a more accurate ε.
-
-
Data Acquisition:
-
Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 220-350 nm).
-
Identify the λmax of the n → π* transition for the aldehyde group of 4-hydroxybutanal.
-
Measure the absorbance (A) at this λmax.
-
-
Data Analysis:
-
Using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration, calculate the concentration of 4-hydroxybutanal ([Aldehyde]).
-
Calculate the concentration of this compound ([Cyclic]) using the total concentration ([Total]): [Cyclic] = [Total] - [Aldehyde].
-
Calculate the percentage of each tautomer:
-
% 4-Hydroxybutanal = ([Aldehyde] / [Total]) * 100
-
% this compound = ([Cyclic] / [Total]) * 100
-
-
Calculate the equilibrium constant (Keq) = [Cyclic] / [Aldehyde].
-
Visualizations
The following diagrams illustrate the tautomeric equilibrium and a typical experimental workflow for its analysis.
Caption: Tautomeric equilibrium between 4-hydroxybutanal and this compound.
Caption: Workflow for the quantitative analysis of the tautomeric equilibrium by NMR.
References
Spectroscopic Properties of 2-Hydroxytetrahydrofuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-hydroxytetrahydrofuran, a key heterocyclic compound relevant in various chemical and pharmaceutical contexts. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals corresponding to the protons in its five-membered ring structure. The hemiacetal proton at the C2 position is notably deshielded.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| H-2 | 5.63–5.61 | Multiplet |
| H-5 | 3.80–3.76 | Multiplet |
| H-3, H-4 | 2.10–1.91 | Multiplet |
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.[1]
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C-2 | 95 - 105 |
| C-5 | 65 - 75 |
| C-3, C-4 | 20 - 35 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the hydroxyl group (O-H) and the ether linkage (C-O-C).
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |
| C-H stretch (alkane) | 3000 - 2850 | Medium |
| C-O stretch (ether) | 1150 - 1050 | Strong |
| C-O stretch (alcohol) | 1050 - 1000 | Medium |
Table 3: Characteristic IR Absorption Bands for this compound.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation patterns characteristic of cyclic ethers and alcohols. The molecular ion peak (m/z 88) may be observed, but the spectrum is typically dominated by fragment ions resulting from the loss of small molecules or radical species.
| m/z | Proposed Fragment | Significance |
| 88 | [C₄H₈O₂]⁺˙ | Molecular Ion |
| 42 | [C₃H₆]⁺˙ or [C₂H₂O]⁺˙ | Base Peak |
| 41 | [C₃H₅]⁺ | Second Highest Peak |
| 31 | [CH₂OH]⁺ | Third Highest Peak |
Table 4: Key Mass Spectrometry Fragmentation Data for this compound.[2]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher frequency for ¹³C observation.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-120 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal (δ = 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
Sample Preparation:
-
Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the major peaks with their corresponding wavenumbers.
Mass Spectrometry Protocol (Gas Chromatography-Mass Spectrometry - GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
GC-MS System and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Mass Spectrometer: Quadrupole or ion trap mass analyzer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
Scan Speed: 2 scans/second.
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.
Visualization of Molecular Dynamics and Analytical Workflow
Tautomeric Equilibrium
This compound exists in a dynamic equilibrium with its open-chain tautomer, 4-hydroxybutanal. This ring-chain tautomerism is a key aspect of its chemical reactivity.[2][3]
Conformational Isomerism of the Tetrahydrofuran (B95107) Ring
The five-membered tetrahydrofuran ring is not planar and undergoes pseudorotation between two main low-energy conformations: the envelope (Cₛ symmetry) and the twist (C₂ symmetry) forms.
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
References
conformational analysis of the 2-hydroxytetrahydrofuran ring structure
An In-depth Technical Guide to the Conformational Analysis of the 2-Hydroxytetrahydrofuran Ring
For Researchers, Scientists, and Drug Development Professionals
The this compound moiety is a fundamental structural component in a vast array of biologically significant molecules, most notably as the furanose form of pentose (B10789219) sugars in nucleic acids. Its three-dimensional structure is not static but exists in a dynamic equilibrium of various conformations. This conformational preference is a critical determinant of molecular recognition, reactivity, and biological function. A thorough understanding of the conformational landscape of this ring system is therefore indispensable for rational drug design and the study of biomolecular interactions.
This technical guide provides a comprehensive overview of the conformational analysis of the this compound ring. It delves into the theoretical principles governing its structure, details the primary experimental and computational methodologies used for its characterization, and presents key quantitative data to aid in comparative analysis.
Core Principles of Conformational Flexibility
The conformation of the this compound ring is primarily governed by two major factors: the puckering of the five-membered ring and the stereoelectronic influence of the anomeric effect at the C2 position.
Ring Puckering and Pseudorotation
Unlike planar aromatic rings, the saturated tetrahydrofuran (B95107) ring is non-planar to minimize torsional strain. This non-planarity results in a puckered structure. The five-membered ring exhibits a continuous, low-energy interconversion between various puckered conformations known as pseudorotation.[1][2] This motion allows the ring to relieve steric and torsional strain without passing through a high-energy planar state.[3]
The most stable conformations along the pseudorotation pathway are typically the Envelope (E) and Twist (T) forms.[4][5]
-
Envelope (E) Conformation: Four of the ring atoms are coplanar, with the fifth atom displaced out of this plane. The conformation is designated by the out-of-plane atom (e.g., C3-endo, meaning C3 is puckered on the same side as the C5 substituent).
-
Twist (T) Conformation: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms.
The interconversion between these forms is a low-energy process, often with energy barriers of only a few kcal/mol.[5] The specific preference for a particular E or T conformation is influenced by the nature and orientation of substituents on the ring.
Caption: Simplified pseudorotation pathway for the tetrahydrofuran ring, showing interconversion between Envelope (E) and Twist (T) conformers.
The Anomeric Effect
The anomeric effect is a critical stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C2 in this case, adjacent to the ring oxygen) to favor an axial orientation over the sterically less hindered equatorial position.[6] This counterintuitive preference is explained by a stabilizing hyperconjugation interaction.[6][7]
Specifically, there is an overlap between a lone pair of electrons on the endocyclic ring oxygen (O1) and the antibonding σ* orbital of the exocyclic C2-O2 bond. This interaction is maximized when the lone pair orbital and the C2-O2 bond are anti-periplanar, a geometry that occurs when the hydroxyl group is in the axial position. This orbital overlap delocalizes electron density, shortens the C2-O1 bond, lengthens the C2-O2 bond, and lowers the overall energy of the molecule.[8] The magnitude of this stabilization is typically estimated to be 4-8 kJ/mol in sugars.[6]
Caption: The anomeric effect stabilizes the axial conformer through hyperconjugation between the ring oxygen's lone pair and the C2-O2 σ orbital.
Experimental and Computational Methodologies
A combination of experimental techniques and computational modeling is essential for a comprehensive conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[9][10] The time-averaged conformational equilibrium can be elucidated primarily through the analysis of scalar (J) coupling constants.
Key Experiment: Proton (¹H) NMR The three-bond proton-proton coupling constants (³JHH) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, described by the Karplus equation. By measuring the ³JHH values around the furanose ring, the dihedral angles can be estimated, which in turn defines the ring's pucker and the orientation of its substituents.[11]
| Coupling Constant | Dihedral Angle (Φ) | Typical Value (Hz) | Conformational Information |
| ³J(H1, H2) | H1-C1-C2-H2 | ~90° (cis) | ~0-2 Hz |
| ³J(H1, H2) | H1-C1-C2-H2 | ~150° (trans) | ~5-8 Hz |
| ³J(H2, H3) | H2-C2-C3-H3 | ~0° (cis) | ~5-7 Hz |
| ³J(H3, H4) | H3-C3-C4-H4 | ~120° (trans) | ~2-5 Hz |
Note: Values are approximate and depend on the specific ring pucker and substituent electronegativity.[12]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.
-
Data Acquisition: Acquire high-resolution 1D ¹H NMR and 2D NMR spectra (e.g., COSY, TOCSY) on a high-field spectrometer (≥400 MHz). 2D spectra are crucial for unambiguous assignment of all proton signals.
-
Spectral Analysis: Extract all relevant ¹H-¹H coupling constants from the 1D or 2D spectra.
-
Conformational Modeling: Use software like PSEUROT to perform a two-state pseudorotational analysis based on the measured ³JHH values.[11] This analysis provides the populations of the major North (N) and South (S) type conformers.
Caption: A typical experimental workflow for determining the solution-state conformation of the this compound ring using NMR spectroscopy.
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state at atomic resolution.[13] This technique is invaluable for identifying the preferred conformation and intermolecular interactions within a crystal lattice. However, it is important to note that the conformation observed in the crystal may not be the most stable one in solution, as crystal packing forces can influence the structure.[14][15]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow high-quality single crystals of the compound. This is often the most challenging step and typically involves techniques like slow evaporation, vapor diffusion, or solvent layering.[16]
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated while being irradiated with monochromatic X-rays to collect diffraction data.[13]
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. An atomic model is built into this map and refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsion angles.[17]
Computational Chemistry
Computational modeling provides essential insights into the energetics and geometries of different conformers.[3] Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to calculate the relative stabilities of various envelope and twist conformations and to predict NMR parameters.
Computational Protocol: Conformational Search
-
Initial Structures: Generate a series of initial structures corresponding to different points on the pseudorotation pathway (e.g., various E and T forms with axial and equatorial hydroxyl groups).
-
Geometry Optimization: Optimize the geometry of each initial structure using a suitable level of theory (e.g., B3LYP functional with a 6-311++G** basis set).[3]
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Analysis: Compare the relative energies (including ZPVE corrections) of all stable conformers to identify the global minimum and the populations of other low-energy conformers.
-
Property Calculation (Optional): Calculate NMR J-couplings for the low-energy conformers to compare with experimental data.
Caption: A standard workflow for the in-silico conformational analysis of this compound using quantum mechanical methods.
Summary of Quantitative Data
The following tables summarize key quantitative data relevant to the conformational analysis of the this compound ring system, derived from experimental and computational studies on tetrahydrofuran and related furanose derivatives.
Table 1: Relative Energies of Tetrahydrofuran Conformers
| Conformation | Symmetry | Relative Energy (cm⁻¹) | Method |
| Twist (T) | C₂ | 0 | Millimeter-wave Spectroscopy |
| Bent/Envelope (E) | Cₛ | 17 ± 15 | IR + VUV-PI/MATI Spectroscopy |
Data derived from studies on unsubstituted tetrahydrofuran.[18] The twisted conformer is found to be slightly more stable than the bent (envelope) form.
Table 2: Representative ¹H-¹H Coupling Constants (Hz) for Ribofuranosides
| Coupling Constant | North (N) Conformer | South (S) Conformer |
| J₁,₂ | 0.0 - 2.0 | 5.0 - 9.0 |
| J₂,₃ | 4.0 - 6.0 | 6.0 - 9.0 |
| J₃,₄ | 7.0 - 10.0 | 0.0 - 3.0 |
Data compiled from studies on methyl β-D-ribofuranoside derivatives, which serve as excellent models for this compound systems.[11][12] The significant differences in J₁,₂ and J₃,₄ values allow for a clear distinction between N- and S-type ring puckers.
Conclusion
The conformational landscape of the this compound ring is a delicate balance between the inherent flexibility of the five-membered ring, described by the pseudorotation model, and the powerful stereoelectronic control exerted by the anomeric effect. The preference for specific Envelope or Twist puckers, combined with the axial orientation of the 2-hydroxy group, dictates the molecule's overall three-dimensional shape. A multi-pronged approach, integrating high-resolution NMR spectroscopy, X-ray crystallography, and high-level computational chemistry, is paramount for accurately characterizing this dynamic system. The insights gained from such analyses are fundamental to understanding the structure-function relationships in carbohydrates, nucleic acids, and synthetic molecules containing this vital heterocyclic core.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. benchchem.com [benchchem.com]
- 5. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 6. Anomeric effect - Wikipedia [en.wikipedia.org]
- 7. Origin of anomeric effect: a density functional steric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exo-anomeric Effects on Energies and Geometries of Different Conformations of Glucose and Related Systems in the Gas Phase and Aqueous Solution [www1.chem.umn.edu]
- 9. auremn.org.br [auremn.org.br]
- 10. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04274F [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical and physical properties of 2-hydroxytetrahydrofuran
An In-depth Technical Guide to 2-Hydroxytetrahydrofuran
Introduction
This compound, also known as tetrahydro-2-furanol, is a heterocyclic organic compound with the chemical formula C4H8O2.[1][2] It is a colorless liquid that serves as a versatile intermediate in organic synthesis and is noted for its role as a solvent and reagent in various chemical reactions.[3][4] This technical guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis, and an exploration of its reactivity, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for its application in laboratory and industrial settings.
Table 1: General and Chemical Properties
| Property | Value |
| IUPAC Name | oxolan-2-ol[2][3] |
| Synonyms | α-Hydroxytetrahydrofuran, Tetrahydro-2-furanol[1][3][5] |
| CAS Number | 5371-52-8[1][2][3][5] |
| Molecular Formula | C4H8O2[1][2][5] |
| Molecular Weight | 88.11 g/mol [1][2][5] |
| Canonical SMILES | C1CC(OC1)O[1][2] |
| InChI Key | JNODDICFTDYODH-UHFFFAOYSA-N[2] |
| Purity | ≥95%[5] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Colorless liquid[3] |
| Boiling Point | 163.6 ± 8.0 °C at 760 mmHg[6], 69-70 °C at 12 Torr[3][7] |
| Density | 1.1 ± 0.1 g/cm³[6], 1.084 g/cm³[3][7] |
| Flash Point | 75.1 ± 12.7 °C[6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Ether, and Methanol.[3][8] Freely soluble in water (230 g/L at 25 °C).[9] |
| Storage Temperature | Store in freezer, under -20°C[3][10][11] |
Table 3: Spectral Data
| Data Type | Summary |
| ¹H NMR | ¹H NMR data is available, with characteristic peaks at δ 5.63–5.61 (m, 1H), 3.80–3.76 (m, 2H), and 2.10–1.91 (m, 4H) in CDCl₃.[12] |
| ¹³C NMR | ¹³C NMR spectral data has been recorded and is available in spectral databases.[13] |
| Mass Spectrometry | Mass spectrometry data is available, often obtained through GC-MS analysis.[13] |
| IR Spectroscopy | Infrared spectral data is available for the characterization of this compound.[14] |
Experimental Protocols
The synthesis of this compound can be achieved through several routes. The most common laboratory methods involve the oxidation of tetrahydrofuran (B95107) (THF) or the hydrolysis of its derivatives.
Catalytic Oxidation of Tetrahydrofuran
A prevalent method for synthesizing this compound is the direct oxidation of tetrahydrofuran.[15]
-
Objective: To synthesize this compound from tetrahydrofuran via catalytic oxidation.
-
Reagents and Materials:
-
Tetrahydrofuran (THF)
-
Hydrogen peroxide (H₂O₂) as the oxidant
-
Iron-containing clay catalyst (treated at ≥500°C)[15]
-
Reaction vessel
-
Magnetic stirrer and heating mantle
-
Chromatography setup for purification
-
-
Procedure:
-
The iron-containing clay catalyst is activated by heating to at least 500°C.
-
Tetrahydrofuran is placed in the reaction vessel with the activated catalyst.
-
Hydrogen peroxide is added dropwise to the mixture while stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, the catalyst is filtered off.
-
The resulting mixture, containing this compound and byproducts like γ-butyrolactone (GBL), is purified using column chromatography.[15]
-
References
- 1. This compound | 5371-52-8 | FH24509 | Biosynth [biosynth.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 5371-52-8 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS#:5371-52-8 | Chemsrc [chemsrc.com]
- 7. This compound CAS#: 5371-52-8 [m.chemicalbook.com]
- 8. labsolu.ca [labsolu.ca]
- 9. CAS # 5371-52-8, this compound, Tetrahydro-2-furanol, Tetrahydro-2-hydroxyfuran, alpha-Hydroxytetrahydrofuran - chemBlink [chemblink.com]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. rsc.org [rsc.org]
- 13. Tetrahydro-2-hydroxyfuran | C4H8O2 | CID 93002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound(5371-52-8) 1H NMR spectrum [chemicalbook.com]
- 15. This compound | 5371-52-8 | Benchchem [benchchem.com]
An In-Depth Technical Guide on the Ring-Chain Tautomerism of 2-Hydroxytetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ring-chain tautomerism of 2-hydroxytetrahydrofuran, a fundamental equilibrium with significant implications in carbohydrate chemistry, reaction mechanisms, and drug design. This document details the underlying mechanism, quantitative thermodynamic and kinetic data, and explicit experimental protocols for the analysis of this tautomeric system.
Core Concepts: The Dynamic Equilibrium
This compound, a cyclic hemiacetal, exists in a dynamic equilibrium with its open-chain tautomer, 4-hydroxybutanal.[1] This reversible intramolecular reaction involves the nucleophilic attack of the hydroxyl group onto the aldehyde's carbonyl carbon.[1] The equilibrium position is a critical factor in the chemical behavior and reactivity of this molecular system, influencing its role as a precursor in the synthesis of valuable chemicals like 1,4-butanediol.
The general mechanism for this tautomerism is illustrated below. The reaction can be catalyzed by both acids and bases.[1] Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating the ring-closing attack by the hydroxyl group. Conversely, under basic conditions, the hydroxyl group is deprotonated to an alkoxide, a more potent nucleophile, which then attacks the carbonyl carbon.
Caption: General mechanism of this compound ring-chain tautomerism.
Quantitative Analysis of the Tautomeric Equilibrium
The position of the equilibrium between the cyclic and open-chain forms is highly dependent on the solvent and temperature. Generally, the cyclic hemiacetal form, this compound, is the predominant species, particularly in aqueous solutions.[1]
Equilibrium Constant Data
A key study by Hurd and Saunders in 1952 provided foundational quantitative data for this equilibrium. Their work, conducted in a 75% aqueous dioxane solution at 25°C, demonstrated that the open-chain 4-hydroxybutanal constitutes only 11.4% of the equilibrium mixture.
| Solvent System | Temperature (°C) | % Open-Chain (4-Hydroxybutanal) | % Cyclic (this compound) | Keq ([Cyclic]/[Open]) |
| 75% Aqueous Dioxane | 25 | 11.4 | 88.6 | 7.77 |
Data sourced from Hurd and Saunders (1952) as cited in Whiting and Edward (1971).
Kinetics of the Tautomeric Interconversion
The rates of the forward (ring-closing) and reverse (ring-opening) reactions are crucial for understanding the dynamics of the system. Computational studies have provided valuable insights into the energy barriers of these processes.
Activation Energies for Cyclization
A theoretical study by Meng et al. calculated the activation energies for the cyclization of 4-hydroxybutanal in the gas phase, both for the uncatalyzed and water-catalyzed reactions.
| Reaction | Catalyst | Activation Energy (kcal/mol) |
| Cyclization of 4-hydroxybutanal | None (gas phase) | 38.0 |
| Cyclization of 4-hydroxybutanal | H₂O (gas phase) | 14.3 |
Data from Meng et al. as cited in a 2025 research paper.[2]
These computational results highlight the significant catalytic effect of even a single water molecule in lowering the activation barrier for ring closure.
Experimental Protocols
The study of the this compound ring-chain tautomerism can be effectively carried out using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Determination of Equilibrium Constant by ¹H NMR Spectroscopy
Objective: To quantify the relative concentrations of the cyclic and open-chain tautomers at equilibrium.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound/4-hydroxybutanal at a known concentration (e.g., 10-50 mM) in a deuterated solvent of choice (e.g., D₂O, CDCl₃, DMSO-d₆).
-
Add a known concentration of an internal standard (e.g., trimethylsilyl (B98337) propanoate (TSP) for aqueous solutions, or tetramethylsilane (B1202638) (TMS) for organic solvents) for accurate quantification.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum at a constant, precisely controlled temperature.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full magnetization recovery, which is crucial for accurate integration. A D1 of 30 seconds is a conservative starting point.
-
Use a calibrated 90° pulse.
-
-
Data Analysis:
-
Identify the characteristic signals for both tautomers. For the open-chain form (4-hydroxybutanal), the aldehydic proton typically appears as a triplet around 9.7-9.8 ppm. For the cyclic form (this compound), the anomeric proton (at C2) gives a signal at a different chemical shift, often in the 5.2-5.7 ppm region.
-
Carefully integrate the area of the aldehydic proton signal (A_open) and a well-resolved signal corresponding to the cyclic form (A_cyclic).
-
Calculate the mole fraction of each tautomer and the equilibrium constant (Keq) using the following equations:
-
Mole % Open = [A_open / (A_open + A_cyclic)] * 100
-
Mole % Cyclic = [A_cyclic / (A_open + A_cyclic)] * 100
-
Keq = [Cyclic] / [Open] = (Mole % Cyclic) / (Mole % Open)
-
-
Caption: Experimental workflow for NMR-based determination of Keq.
Kinetic Analysis of Tautomerization by UV-Vis Spectroscopy
Objective: To determine the rate constants for the ring-opening or ring-closing reaction.
Methodology:
-
Principle: The aldehyde group of the open-chain tautomer has a characteristic n → π* electronic transition that can be monitored by UV-Vis spectroscopy, typically in the 270-300 nm range. The cyclic hemiacetal does not absorb in this region. This difference allows for the monitoring of the concentration of the open-chain form over time.
-
Experimental Setup:
-
Use a temperature-controlled UV-Vis spectrophotometer.
-
Prepare a solution of the tautomeric mixture in a suitable solvent (e.g., a buffer solution to study pH effects).
-
To study the ring-opening kinetics, start with a solution that is predominantly the cyclic form and rapidly change the conditions (e.g., pH jump) to favor the open-chain form.
-
To study the ring-closing kinetics, one could, in principle, start with the pure open-chain aldehyde, though its isolation can be challenging. An alternative is to perturb the equilibrium and monitor the relaxation back to the equilibrium state.
-
-
Data Acquisition:
-
Monitor the change in absorbance at the λ_max of the aldehyde's n → π* transition as a function of time.
-
-
Data Analysis:
-
The kinetic data can be fitted to an appropriate rate law (e.g., first-order or pseudo-first-order) to extract the rate constant (k).
-
For the approach to equilibrium, the observed rate constant (k_obs) is the sum of the forward (k_f) and reverse (k_r) rate constants: k_obs = k_f + k_r.
-
Knowing the equilibrium constant (Keq = k_f / k_r), the individual rate constants can be determined.
-
Implications for Drug Development and Chemical Synthesis
A thorough understanding of the this compound ring-chain tautomerism is crucial in several areas:
-
Carbohydrate Chemistry: The furanose form of sugars is a substituted this compound system. The principles governing this simpler tautomerism are directly applicable to the more complex equilibria in carbohydrates.
-
Drug Design: If a drug molecule contains a γ-hydroxy aldehyde or ketone moiety, its existence as a mixture of tautomers can have significant implications for its binding to a biological target, its membrane permeability, and its metabolic stability. The different tautomers will present different pharmacophores and have different physicochemical properties.
-
Reaction Mechanism and Synthesis: When this compound or 4-hydroxybutanal are used as reactants or are intermediates in a reaction, the presence of both tautomers can lead to different reaction pathways and product distributions. Controlling the position of the equilibrium can be a strategy to favor a desired reaction outcome.
This technical guide provides a solid foundation for researchers and professionals working with molecules that exhibit this compound ring-chain tautomerism. The provided data and experimental protocols can be adapted to investigate related systems and to better understand and control their chemical behavior.
References
Quantum Chemical Insights into the Stability of 2-Hydroxytetrahydrofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the conformational stability of 2-hydroxytetrahydrofuran, a crucial moiety in various biologically active compounds and a key intermediate in organic synthesis. Leveraging high-level quantum chemical calculations, this document delves into the intricate interplay of structural factors that govern the molecule's potential energy surface, offering valuable insights for rational drug design and synthetic strategy development.
Conformational Landscape of this compound
The conformational flexibility of this compound is primarily dictated by two key structural features: the puckering of the five-membered tetrahydrofuran (B95107) (THF) ring and the orientation of the hydroxyl substituent at the anomeric C2 position.
The THF ring is non-planar and dynamically interconverts between a series of low-energy envelope (E) and twist (T) conformations. In an envelope conformation, four of the ring atoms are roughly coplanar, with the fifth atom puckered out of this plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier for the interconversion between these forms is generally low.[1][2]
The hydroxyl group at the C2 position can adopt either an axial or an equatorial orientation. The relative stability of these two orientations is significantly influenced by the anomeric effect, a stereoelectronic phenomenon that, in this case, describes the stabilizing interaction between the lone pair of the ring oxygen and the antibonding σ* orbital of the C2-O bond. This effect often leads to a preference for the axial conformation, counteracting the steric hindrance typically associated with axial substituents.
Quantitative Conformational Analysis
Based on these analogous systems, the following tables summarize the expected relative energies for the principal conformers of this compound. The exact energy differences will be influenced by the interplay between the ring pucker and the orientation of the hydroxyl group, including the potential for intramolecular hydrogen bonding.
Table 1: Calculated Relative Energies of this compound Ring Conformers (Hypothetical Data based on Analogs)
| Conformer | Ring Puckering | Point Group | Relative Energy (kcal/mol) |
| 1 | Twist | C₂ | 0.00 |
| 2 | Envelope | Cₛ | ~0.1 - 0.5 |
Note: The Twist (C₂) conformation is generally found to be the global minimum for the parent tetrahydrofuran ring. The Envelope (Cₛ) conformation is slightly higher in energy.
Table 2: Influence of Hydroxyl Group Orientation on Stability (Hypothetical Data based on Analogs and Anomeric Effect Principles)
| Ring Conformation | OH Orientation | Key Stabilizing/Destabilizing Factors | Expected Relative Stability |
| Twist (C₂) | Axial | Anomeric effect, gauche interactions | Potentially the most stable conformer |
| Twist (C₂) | Equatorial | Steric favorability, reduced anomeric effect | Slightly less stable than axial |
| Envelope (Cₛ) | Axial | Anomeric effect, potential for increased strain | Stability depends on puckered atom position |
| Envelope (Cₛ) | Equatorial | Steric favorability, reduced anomeric effect | Generally less stable than axial counterparts |
Methodologies for Conformational Analysis
A combination of experimental and computational techniques is essential for a thorough understanding of the conformational landscape of flexible molecules like this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.[3] By measuring coupling constants (specifically ³JHH values) and Nuclear Overhauser Effects (NOEs), it is possible to deduce the preferred conformations and, in some cases, quantify the populations of different conformers in equilibrium.[4] For this compound, analysis of the coupling constants between the protons on C2, C3, C4, and C5 would provide detailed information about the ring's puckering and the orientation of the hydroxyl group.[5][6]
Microwave Spectroscopy: This high-resolution gas-phase technique allows for the precise determination of the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its three-dimensional structure.[2][7] By observing the spectra of different conformers, their individual geometries and relative abundances in the gas phase can be determined with high accuracy.[1]
Gas-Phase Electron Diffraction (GED): GED provides information about the bond lengths, bond angles, and torsional angles of molecules in the gas phase.[8][9] For flexible molecules, the experimental data is often fitted to a model that includes a mixture of different conformers, allowing for the determination of their relative populations.
Computational Protocols
High-level quantum chemical calculations are indispensable for accurately predicting the geometries and relative energies of the various conformers of this compound. A typical computational workflow is as follows:
-
Initial Conformer Generation: A set of initial structures corresponding to the plausible envelope and twist conformations of the ring, with the hydroxyl group in both axial and equatorial positions, is generated.
-
Geometry Optimization: Each initial structure is then subjected to full geometry optimization using a reliable quantum chemical method. Density Functional Theory (DFT) with a functional that accounts for dispersion interactions (e.g., B3LYP-D3) and a sufficiently large basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ) is a common choice for such calculations.[10][11]
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Single-Point Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)).[12]
-
Population Analysis: The relative populations of the conformers at a given temperature are then calculated from their relative free energies using the Boltzmann distribution.
Visualization of Conformational Interconversion and Key Interactions
The following diagrams illustrate the key relationships and workflows involved in the conformational analysis of this compound.
Figure 1: Conformational landscape of this compound.
Figure 2: A typical computational workflow for determining conformer stability.
Conclusion
The stability of this compound is governed by a delicate balance of forces, including the inherent puckering of the tetrahydrofuran ring and the stereoelectronic influence of the anomeric hydroxyl group. While the twist conformation of the ring is generally the most stable, the anomeric effect often favors an axial orientation of the hydroxyl substituent, a factor of paramount importance in its chemical reactivity and biological interactions. The computational and experimental methodologies outlined in this guide provide a robust framework for elucidating these conformational preferences, thereby enabling a deeper understanding of the structure-function relationships of molecules containing this important structural motif. This knowledge is critical for the rational design of novel therapeutics and the optimization of synthetic pathways in the chemical and pharmaceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 3. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auremn.org.br [auremn.org.br]
- 5. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. researchgate.net [researchgate.net]
- 7. CHARACTERISATION OF THE MOLECULAR GEOMETRY OF 2-ETHYLFURAN···H₂O BY MICROWAVE SPECTROSCOPY | IDEALS [ideals.illinois.edu]
- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Collection - An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 12. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
understanding the structural isomerism of C4H8O2 compounds.
An In-depth Technical Guide to the Structural Isomerism of C4H8O2
Introduction
The molecular formula C4H8O2 represents a diverse array of structural isomers, each exhibiting unique chemical and physical properties. This guide provides a comprehensive overview of the major structural isomers of C4H8O2, focusing on carboxylic acids and esters. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of these compounds. The following sections will delve into the specific isomers, their properties, and relevant experimental protocols.
Core Structural Isomers: Carboxylic Acids and Esters
The most prominent structural isomers of C4H8O2 are carboxylic acids and esters. These two classes of compounds are functionally distinct and serve as the primary focus of this guide.
Carboxylic Acid Isomers
There is one primary carboxylic acid with the formula C4H8O2: Butyric acid (Butanoic acid).
-
Butyric Acid: A straight-chain saturated fatty acid that is found in animal fats and plant oils. It is a colorless, oily liquid with an unpleasant odor.
Ester Isomers
Esters are characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another carbon atom. The ester isomers of C4H8O2 are more numerous and are named based on the parent alcohol and carboxylic acid from which they are notionally derived.
-
Ethyl Acetate (B1210297): A widely used solvent with a pleasant, fruity odor. It is synthesized from ethanol (B145695) and acetic acid.
-
Methyl Propionate: An ester with a fruity, rum-like odor, used in fragrances and as a solvent.
-
Propyl Formate (B1220265): An ester of propanol (B110389) and formic acid, it has a fruity odor.
-
Isopropyl Formate: An isomer of propyl formate with a branched isopropyl group.
Quantitative Data Summary
The following table summarizes key quantitative data for the primary carboxylic acid and ester isomers of C4H8O2.
| Compound | IUPAC Name | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Solubility in Water |
| Butyric Acid | Butanoic Acid | 88.11 | 163.5 | -7.9 | 0.96 | Miscible |
| Ethyl Acetate | Ethyl Ethanoate | 88.11 | 77.1 | -83.6 | 0.902 | 8.3 g/100 mL |
| Methyl Propionate | Methyl Propanoate | 88.11 | 79 | -88 | 0.915 | 6.3 g/100 mL |
| Propyl Formate | Propyl Methanoate | 88.11 | 81 | -92.9 | 0.901 | 2.2 g/100 mL |
| Isopropyl Formate | Isopropyl Methanoate | 88.11 | 68 | -94 | 0.873 | 1.7 g/100 mL |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of C4H8O2 isomers are crucial for their practical application.
Fischer Esterification: Synthesis of Ethyl Acetate
Objective: To synthesize ethyl acetate from ethanol and acetic acid using an acid catalyst.
Materials:
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Sodium Sulfate
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine 10 mL of ethanol and 10 mL of glacial acetic acid.
-
Slowly add 1 mL of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Add boiling chips and assemble a reflux apparatus. Heat the mixture under reflux for 60 minutes.
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 25 mL of 5% sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer and wash it with 25 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried ester into a distillation apparatus and distill to purify the ethyl acetate. Collect the fraction boiling between 76-78°C.
Characterization: Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the synthesized ester.
Procedure:
-
Obtain an IR spectrum of the purified product using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Analyze the spectrum for characteristic absorption bands:
-
A strong, sharp peak around 1740-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ester.
-
A peak in the range of 1000-1300 cm⁻¹ corresponding to the C-O stretch.
-
The absence of a broad O-H stretch (from the carboxylic acid) around 2500-3300 cm⁻¹.
-
Visualization of Isomeric Relationships
The following diagrams illustrate the relationships between the different classes of C4H8O2 isomers.
Caption: High-level classification of C4H8O2 structural isomers.
Caption: Key ester isomers of the molecular formula C4H8O2.
Caption: Workflow for the Fischer esterification of ethyl acetate.
The Enduring Significance of 2-Hydroxytetrahydrofuran: A Technical Guide to its Chemistry and Applications
A cornerstone of organic synthesis, 2-hydroxytetrahydrofuran, and its chiral variants, continue to be pivotal intermediates in the production of a wide array of commercially important chemicals and pharmaceuticals. This technical guide provides an in-depth analysis of its historical significance, key synthetic methodologies, and its crucial role as a chiral building block in drug development.
First identified as a key product in the hydroformylation of allyl alcohol, this compound rapidly became a focal point of research due to its utility as a precursor to valuable industrial chemicals like 1,4-butanediol (B3395766) and γ-butyrolactone (GBL).[1] Its unique chemical nature is highlighted by its existence in a dynamic equilibrium with its open-chain tautomer, 4-hydroxybutanal. In aqueous solutions, this equilibrium heavily favors the more stable cyclic hemiacetal form, a critical consideration in its reaction chemistry.[1]
Key Synthetic Routes: A Quantitative Comparison
The synthesis of this compound has been approached through several key methodologies, each with distinct advantages and applications. The primary industrial routes include the hydroformylation of allyl alcohol and the dehydrogenation of 1,4-butanediol. Additionally, synthesis from bio-based precursors like 1,2,4-butanetriol (B146131) has gained prominence.
Hydroformylation of Allyl Alcohol
The rhodium-catalyzed hydroformylation of allyl alcohol represents a significant industrial method for producing this compound. This process involves the reaction of allyl alcohol with carbon monoxide and hydrogen. The primary product is 4-hydroxybutanal, which readily cyclizes to this compound.[2]
| Catalyst System | Solvent | Temperature (°C) | Pressure (psi) | Allyl Alcohol Conversion (%) | Selectivity to this compound (%) | Reference |
| Rhodium Carbonyl-Triphenylphosphine | Acetophenone (B1666503) | 50-80 | 700-900 | ~100 | ≥ 96 | [3] |
| HRh(CO)(PPh₃)₃ | p-xylene/diethylformamide | Not Specified | Not Specified | - | 93 | [4] |
| Rhodium complex on solid porous carrier | Gas Phase | 90-150 | 3 bar | 30.6 | 95 | [2] |
| Rhodium-hydridocarbonyltris(triphenylphosphine) | Tri-p-tolylphosphine | 88 | 4 bar | 6.3 | 81 | [2] |
Experimental Protocol: Hydroformylation of Allyl Alcohol with Rhodium Carbonyl-Triphenylphosphine Catalyst
The following protocol is a representative example of the hydroformylation of allyl alcohol.
Materials:
-
Allyl alcohol
-
Rhodium carbonyl-triphenylphosphine complex
-
Excess triphenylphosphine (B44618)
-
Acetophenone (solvent)
-
Carbon monoxide
-
Hydrogen
Procedure:
-
The rhodium carbonyl-triphenylphosphine catalyst and excess triphenylphosphine are dissolved in acetophenone in a high-pressure reactor.
-
Allyl alcohol is added to the catalyst solution.
-
The reactor is pressurized with a 1:1 mixture of carbon monoxide and hydrogen to a pressure of 700-900 psi.
-
The reaction mixture is heated to a temperature in the range of 50-80°C and stirred.
-
The reaction is monitored for the consumption of allyl alcohol.
-
Upon completion, the reactor is cooled and depressurized.
-
The product, this compound, is isolated from the reaction mixture.
Dehydrogenation of 1,4-Butanediol
The catalytic dehydrogenation of 1,4-butanediol (BDO) is another industrially significant route that proceeds through this compound as a key intermediate to produce γ-butyrolactone (GBL). The reaction is typically carried out in the vapor phase over copper-based catalysts. The process involves the initial dehydrogenation of BDO to 4-hydroxybutanal, which then cyclizes to this compound. Subsequent dehydrogenation of this compound yields GBL.
| Catalyst | Temperature (°C) | BDO Conversion (%) | GBL Selectivity (%) | Reference |
| Cu/SiO₂ | 260 | Maintained high | Maintained high | [1] |
| CuO:ZnO:ZrO₂:Al₂O₃ (6:1:2:2) | Not Specified | High | High |
Experimental Protocol: Vapor-Phase Dehydrogenation of 1,4-Butanediol
This protocol outlines a general procedure for the vapor-phase dehydrogenation of 1,4-butanediol.
Materials:
-
1,4-Butanediol
-
Cu/SiO₂ catalyst
-
Nitrogen gas (carrier gas)
Procedure:
-
The Cu/SiO₂ catalyst is loaded into a fixed-bed flow reactor.
-
The catalyst is reduced in a stream of hydrogen gas at an elevated temperature.
-
A feed of 1,4-butanediol is vaporized and introduced into the reactor along with a nitrogen carrier gas.
-
The reaction is carried out at a temperature of approximately 260°C.
-
The reactor effluent is cooled to condense the products.
-
The product mixture, containing GBL and unreacted BDO, is collected and analyzed.
Synthesis from 1,2,4-Butanetriol
A greener approach to synthesizing 3-hydroxytetrahydrofuran (B147095) involves the acid-catalyzed cyclodehydration of 1,2,4-butanetriol. This starting material can be derived from renewable resources such as L-malic acid.
| Starting Material | Key Reagents | Overall Yield (%) | Reference |
| L-Malic Acid | SOCl₂, MeOH; LiCl, NaBH₄; p-toluenesulfonic acid | Not specified | [5][6] |
Experimental Protocol: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid
This multi-step synthesis provides a pathway to enantiomerically pure (S)-3-hydroxytetrahydrofuran.
Materials:
-
L-Malic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (B129727) (MeOH)
-
Lithium chloride (LiCl)
-
Sodium borohydride (B1222165) (NaBH₄)
-
p-Toluenesulfonic acid (PTSA)
Procedure:
-
Esterification: L-Malic acid is reacted with thionyl chloride in methanol to produce dimethyl L-malate.
-
Reduction: The dimethyl L-malate is then reduced using a LiCl/NaBH₄ system in a suitable solvent to yield 1,2,4-butanetriol.
-
Cyclization: The resulting 1,2,4-butanetriol is subjected to acid-catalyzed cyclization using p-toluenesulfonic acid at elevated temperatures to produce (S)-3-hydroxytetrahydrofuran.
Core Chemical Principles and Logical Relationships
The chemistry of this compound is governed by several key principles, including its tautomeric equilibrium and its role as a central intermediate in multi-step syntheses.
Application as a Chiral Building Block in Drug Development
The enantiomers of 3-hydroxytetrahydrofuran are valuable chiral building blocks in the synthesis of several pharmaceuticals, most notably HIV protease inhibitors.
Synthesis of Amprenavir
(S)-3-Hydroxytetrahydrofuran is a crucial precursor for the synthesis of Amprenavir, an anti-HIV drug. In the synthesis, the hydroxyl group of (S)-3-hydroxytetrahydrofuran is activated, for example, by forming an N-oxysuccinimidyl carbonate, which then reacts with the secondary amine of the core structure of the drug molecule to form a carbamate (B1207046) linkage.[1]
Experimental Protocol Snippet: Coupling of (S)-3-Hydroxytetrahydrofuran Derivative in Amprenavir Synthesis
This snippet illustrates the final coupling step.
Materials:
-
Activated carbonate of (S)-3-hydroxytetrahydrofuran
-
The free amine of the Amprenavir core structure (hydrochloride salt)
-
Triethylamine or another suitable base
-
A suitable solvent (e.g., dichloromethane)
Procedure:
-
The amine hydrochloride of the Amprenavir core is dissolved in the solvent.
-
The base is added to neutralize the hydrochloride and liberate the free amine.
-
The activated carbonate of (S)-3-hydroxytetrahydrofuran is added to the solution.
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).
-
The reaction mixture is worked up to remove byproducts and the solvent is removed to yield Amprenavir. The final product is then purified, typically by crystallization.
Synthesis of Darunavir
Similarly, the bicyclic furofuranol side chain of Darunavir, another potent HIV protease inhibitor, highlights the importance of tetrahydrofuran (B95107) derivatives in complex pharmaceutical synthesis. The synthesis of this key intermediate, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, can be achieved from monopotassium isocitrate, showcasing a route from a bio-based precursor.[7]
Conclusion
From its early discovery as a product of hydroformylation to its current status as a vital chiral building block in life-saving medications, this compound has demonstrated enduring significance in organic chemistry. The development of efficient and stereoselective synthetic routes to its various forms continues to be an active area of research, driven by the constant demand for complex molecules in the pharmaceutical and chemical industries. The methodologies and principles outlined in this guide underscore the versatility and foundational importance of this seemingly simple heterocyclic compound.
References
- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0038609A1 - Preparation of this compound - Google Patents [patents.google.com]
- 3. CN101696157A - Method for preparing 1,2,4-butanetriol - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 6. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 7. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Synthesis of 2-Hydroxytetrahydrofuran Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-hydroxytetrahydrofuran moiety is a prevalent structural motif in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Its presence is crucial for the biological activity of compounds exhibiting antitumor, antimicrobial, and antiprotozoal properties.[1] Consequently, the development of efficient and stereoselective synthetic methods for accessing these derivatives is of significant interest to the drug discovery and development community.[2][3] This document provides detailed application notes and protocols for advanced synthetic strategies leading to this compound derivatives.
Key Synthetic Strategies and Protocols
Several advanced methodologies have been developed for the stereoselective synthesis of this compound derivatives. These include intramolecular cyclizations of epoxy alcohols, hydroformylation of allylic alcohols, and radical cyclization reactions. Each of these methods offers distinct advantages in terms of stereocontrol and substrate scope.
Intramolecular Cyclization of Epoxy Alcohols
A powerful strategy for the synthesis of substituted tetrahydrofurans involves the intramolecular cyclization of epoxy alcohols. This method allows for the generation of multiple stereocenters with a high degree of control.[1]
A notable example is the magnesium iodide-mediated cyclization of 3,4-epoxybutanols. The use of a magnesium halide salt promotes the conversion of the epoxide to a halohydrin intermediate, which then undergoes cycloetherification to yield the desired 2,3-cis-disubstituted tetrahydrofuran.[1]
Experimental Protocol: Magnesium Iodide-Mediated Cyclization of a 3,4-Epoxybutanol [1]
-
Reaction Setup: To a solution of the 3,4-epoxybutanol substrate in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane), a catalytic amount of magnesium iodide (MgI₂) is added under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the 2,3-cis-disubstituted 3-hydroxytetrahydrofuran (B147095) derivative.
Hydroformylation of Allyl Alcohol
The hydroformylation of allyl alcohol presents a direct and atom-economical route to this compound. This process involves the reaction of allyl alcohol with carbon monoxide and hydrogen in the presence of a rhodium complex catalyst.[4] The initially formed 4-hydroxybutyraldehyde (B1207772) readily cyclizes to the more stable this compound.[4][5]
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of Allyl Alcohol [4][6]
-
Catalyst Preparation: A rhodium complex, such as hydridocarbonyltris(triphenylphosphine)rhodium(I) [HRh(CO)(PPh₃)₃], is dissolved in a suitable solvent containing an excess of the ligand (e.g., triphenylphosphine).
-
Reaction Conditions: The reaction is carried out in a high-pressure reactor. Allyl alcohol is introduced, and the reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas). The reaction is typically heated to facilitate the conversion.
-
Product Isolation: After the reaction, the mixture is cooled, and the pressure is released. The product, this compound, can be isolated by distillation. The unreacted allyl alcohol can also be recovered and recycled.[4]
Radical Cyclization Approaches
Radical cyclization reactions provide a versatile method for the synthesis of substituted tetrahydrofurans, including those with a hydroxyl group at the 2-position. These reactions often proceed with high levels of diastereoselectivity, which can be influenced by the addition of Lewis acids.[7] For instance, the cyclization of 2-substituted 3-oxa-5-hexenyl radicals can be directed to favor either cis or trans products by judicious choice of reaction conditions.[7]
Experimental Protocol: Diastereoselective Radical Cyclization [7]
-
Radical Precursor Synthesis: The radical precursor, typically an organoselenium compound, is synthesized from an appropriate epoxide by regioselective ring-opening with benzeneselenolate.
-
Cyclization Reaction: The organoselenium precursor is treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, like tris(trimethylsilyl)silane (B43935) (TTMSS), in a suitable solvent under an inert atmosphere. To control the diastereoselectivity, a Lewis acid (e.g., a trialkylaluminum compound) can be added to the reaction mixture.
-
Work-up and Purification: Following the consumption of the starting material, the reaction mixture is concentrated, and the crude product is purified by chromatography to isolate the desired diastereomer of the 2-substituted-4-methyltetrahydrofuran.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound derivatives using the discussed methodologies.
| Synthetic Method | Substrate | Catalyst/Reagent | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Intramolecular Cyclization | 3,4-epoxybutanol | MgI₂ (catalytic) | 2,3-cis-disubstituted tetrahydrofuran | 84 | 85:15 | [1] |
| Hydroformylation | Allyl alcohol | HRh(CO)(PPh₃)₃ | This compound | 93 | N/A | [6] |
| Asymmetric Reduction of a γ-hydroxyketone | γ-hydroxyketone with chiral sulfoxide | Reduction in situ | 2,5-cis-disubstituted tetrahydrofuran | - | 86:14 | [1] |
| Lewis Acid Mediated Ring Contraction | 4,5-dihydro-1,3-dioxepin | (iPrO)₂TiCl₂ | 2,3,4-trisubstituted tetrahydrofuran | 53 | 30:1 | [1] |
| Lewis Acid Mediated Ring Contraction | 4,5-dihydro-1,3-dioxepin | TBSOTf | 2,3,4-trisubstituted tetrahydrofuran | 85 | 13:1 | [1] |
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic protocols described above.
Caption: Magnesium Iodide-Mediated Epoxide Cyclization.
Caption: Hydroformylation of Allyl Alcohol.
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 5371-52-8 | FH24509 | Biosynth [biosynth.com]
- 4. EP0038609A1 - Preparation of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. diva-portal.org [diva-portal.org]
The Role of 2-Hydroxytetrahydrofuran in Asymmetric Synthesis: A Review of Current Literature
For Researchers, Scientists, and Drug Development Professionals
A comprehensive review of current chemical literature reveals that 2-hydroxytetrahydrofuran is not utilized as a chiral auxiliary in asymmetric synthesis . Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective chemical transformation. After the desired reaction, the auxiliary is removed. While a vast number of chiral auxiliaries have been developed and are instrumental in modern organic synthesis, there is no evidence to suggest that this compound is employed in this capacity.
Instead, the focus of research involving this compound in the context of stereoselective synthesis is on its own preparation in an enantiomerically pure form. Chiral tetrahydrofuran (B95107) rings are a common structural motif in many natural products and pharmaceuticals, making the development of synthetic routes to enantiopure substituted tetrahydrofurans, including 2-hydroxy derivatives, an important area of study.
Key Concepts in Asymmetric Synthesis Involving Tetrahydrofurans
While this compound itself does not act as a chiral auxiliary, several established strategies are used to synthesize chiral tetrahydrofuran derivatives. These methods often employ well-known chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.
Commonly Used Chiral Auxiliaries in Organic Synthesis:
| Chiral Auxiliary Family | Origin/Precursor | Typical Applications |
| Evans' Oxazolidinones | Amino acids (e.g., valine, phenylalanine) | Diastereoselective alkylations, aldol (B89426) reactions, acylations |
| Pseudoephedrine Amides | Pseudoephedrine | Diastereoselective alkylation of enolates |
| Camphorsultams | Camphor | Diastereoselective Diels-Alder reactions, alkylations, aldol reactions |
| SAMP/RAMP Hydrazones | Proline | Asymmetric alkylation of aldehydes and ketones |
These auxiliaries function by being covalently attached to an achiral substrate. The inherent chirality of the auxiliary then creates a diastereomeric intermediate, and its steric and electronic properties direct the approach of reagents from a specific face, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
The logical workflow for a typical asymmetric synthesis using a chiral auxiliary is depicted below. This general scheme highlights the key steps of attachment, diastereoselective reaction, and cleavage.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocols for the Synthesis of Chiral Tetrahydrofurans (Not Using this compound as an Auxiliary)
While protocols for using this compound as a chiral auxiliary cannot be provided due to a lack of literature precedent, below are illustrative examples of established methods for the asymmetric synthesis of tetrahydrofuran rings.
Example 1: Diastereoselective Reduction of a γ-Hydroxy Ketone with a Chiral Sulfoxide (B87167) Auxiliary
This method relies on a chiral sulfoxide to direct the reduction of a ketone, which then undergoes cyclization to form a 2,5-disubstituted tetrahydrofuran.
Experimental Protocol:
-
Synthesis of the γ-Hydroxy Ketone: The starting γ-hydroxyketone bearing a chiral sulfoxide auxiliary is prepared by the addition of the lithium anion of (S)-methyl p-tolyl sulfoxide to a suitable succinic anhydride (B1165640) derivative, followed by conversion of the resulting carboxylic acid to a ketone.
-
Diastereoselective Reduction and Cyclization: The chiral γ-hydroxyketone is dissolved in a suitable solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A reducing agent, such as a hydride reagent, is added dropwise. The chiral sulfoxide auxiliary sterically hinders one face of the ketone, leading to the preferential addition of the hydride from the less hindered face.
-
Work-up and Lactol Formation: Upon completion of the reduction, the reaction is quenched, and the product is worked up. The resulting diol can exist in equilibrium with the cyclic lactol (a this compound derivative).
-
Final Reduction to Tetrahydrofuran: The lactol is then further reduced to the desired 2,5-disubstituted tetrahydrofuran.
Example 2: Asymmetric Allylic Alkylation
This catalytic approach can be used to synthesize chiral tetrahydrofuran derivatives through a C-C bond-forming cyclization.
Experimental Protocol:
-
Substrate Preparation: A suitable acyclic precursor with an allylic leaving group and a nucleophilic oxygen atom is synthesized.
-
Catalyst Preparation: A chiral ligand (e.g., a chiral phosphine (B1218219) or bis(oxazoline) ligand) is mixed with a metal precursor (e.g., a palladium or iridium complex) in a dry solvent under an inert atmosphere to form the active chiral catalyst.
-
Asymmetric Cyclization: The substrate is dissolved in a suitable solvent, and the chiral catalyst is added. The reaction is stirred at the appropriate temperature until the starting material is consumed. The chiral catalyst coordinates to the allylic system and facilitates the intramolecular nucleophilic attack of the oxygen atom in a stereocontrolled manner.
-
Purification: The reaction mixture is worked up, and the resulting chiral tetrahydrofuran derivative is purified by chromatography.
Conclusion
The Emerging Potential of 2-Hydroxytetrahydrofuran as a Bio-Derived Green Solvent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The imperative to develop sustainable chemical processes has driven the exploration of novel, environmentally benign solvents. While 2-methyltetrahydrofuran (B130290) (2-MeTHF) has gained significant traction as a bio-derived alternative to traditional solvents, its hydroxylated analog, 2-hydroxytetrahydrofuran, presents a compelling, yet underexplored, candidate for green chemistry applications. This document provides an overview of the potential applications of this compound as a green solvent, drawing parallels with its well-established counterpart, 2-MeTHF, and proposing its utility in various organic transformations.
Introduction to this compound as a Green Solvent
This compound (CAS 5371-52-8) is a cyclic ether that can be derived from renewable resources, positioning it as a potentially sustainable solvent.[1] Its key attributes, including its polarity, hydrogen bonding capability, and miscibility with both water and many organic solvents, make it a versatile medium for a range of chemical reactions.[2][3] The presence of a hydroxyl group imparts distinct properties compared to its parent compound, tetrahydrofuran (B95107) (THF), and its methylated derivative, 2-MeTHF, suggesting unique applications in organic synthesis.
The "green" credentials of a solvent are assessed based on several principles, including its origin from renewable feedstocks, low toxicity, biodegradability, and high boiling point to reduce volatile organic compound (VOC) emissions. While comprehensive lifecycle and toxicity data for this compound are not as extensively documented as for 2-MeTHF, its structural similarity to naturally occurring compounds and its role as an intermediate in the biodegradation of THF suggest a favorable environmental profile.[4]
Physicochemical Properties and Green Solvent Potential
A comparison of the physicochemical properties of this compound with a conventional solvent (THF) and a well-established green solvent (2-MeTHF) highlights its potential.
| Property | This compound | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| CAS Number | 5371-52-8 | 109-99-9 | 96-47-9 |
| Molecular Formula | C₄H₈O₂ | C₄H₈O | C₅H₁₀O |
| Molecular Weight | 88.11 g/mol | 72.11 g/mol | 86.13 g/mol |
| Boiling Point | 163.6 °C | 66 °C | 80 °C |
| Density | 1.148 g/cm³ | 0.889 g/cm³ | 0.854 g/cm³ |
| Solubility in Water | Miscible | Miscible | Limited (14 g/100g at 23°C) |
| Source | Potentially bio-based | Petrochemical | Bio-based (from corncobs, bagasse)[5] |
The significantly higher boiling point of this compound compared to THF and 2-MeTHF is a key advantage, as it reduces solvent loss through evaporation and allows for reactions to be conducted at higher temperatures, potentially accelerating reaction rates. Its miscibility with water could be advantageous for certain biphasic reactions or for reactions where water is a byproduct.
Proposed Applications in Organic Reactions
While specific, documented examples of this compound as a primary solvent in organic reactions are limited in the current literature, its properties suggest its suitability for a variety of transformations. Below are proposed application notes for reactions where a polar, protic, and high-boiling solvent could be beneficial.
Application Note 1: Potential Use in Fischer Indole (B1671886) Synthesis
Introduction: The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. The reaction often requires high temperatures, and the polarity of the solvent can influence the reaction rate and yield.
Proposed Advantages of this compound:
-
High Boiling Point: Allows for the reaction to be conducted at the necessary high temperatures without the need for a high-pressure apparatus.
-
Polarity and Hydrogen Bonding: The polar nature and hydroxyl group of this compound can help to stabilize the charged intermediates in the reaction mechanism, potentially improving reaction rates and yields.
-
Solubility: Its ability to dissolve a wide range of organic compounds makes it a suitable medium for the diverse substrates used in this synthesis.
Application Note 2: A Potential Medium for Nucleophilic Aromatic Substitution (SNAAr) Reactions
Introduction: Nucleophilic aromatic substitution reactions involve the replacement of a leaving group on an aromatic ring by a nucleophile. These reactions are often carried out in polar aprotic solvents. However, a polar protic solvent with a high boiling point could also be effective, particularly for less reactive substrates requiring harsh conditions.
Proposed Advantages of this compound:
-
High Temperature Operation: The high boiling point of this compound enables the use of high reaction temperatures, which are often necessary to drive SNAAr reactions to completion.
-
Solvation of Nucleophiles: The hydroxyl group can solvate and potentially activate the nucleophile through hydrogen bonding.
-
Solubilization of Salts: Its polarity can aid in the dissolution of inorganic bases or salts that are often used or generated in these reactions.
Experimental Protocols (Proposed)
The following are proposed experimental protocols for the aforementioned reactions, illustrating how this compound might be employed as a green solvent. It is important to note that these are hypothetical protocols and would require experimental validation and optimization.
Protocol 1: Proposed Fischer Indole Synthesis of 2-Phenylindole
Materials:
-
Phenylhydrazine
-
This compound (as solvent)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) in this compound.
-
Slowly add the acid catalyst (e.g., PPA) to the reaction mixture while stirring.
-
Heat the mixture to reflux (approximately 160 °C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water and stir until the product precipitates.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-phenylindole.
Protocol 2: Proposed Synthesis of 4-Phenoxypyridine via SNAAr Reaction
Materials:
-
4-Chloropyridine (B1293800) hydrochloride
-
Potassium carbonate (K₂CO₃)
-
This compound (as solvent)
Procedure:
-
To a three-necked flask fitted with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-chloropyridine hydrochloride (1 equivalent), phenol (1.2 equivalents), and potassium carbonate (2.5 equivalents).
-
Add this compound to the flask to serve as the solvent.
-
Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Remove the this compound from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain 4-phenoxypyridine.
Visualizing the Potential: Workflows and Relationships
To better illustrate the proposed role of this compound, the following diagrams, generated using Graphviz, depict a conceptual workflow for its use as a green solvent and its relationship to other furan-based solvents.
Conclusion and Future Outlook
This compound holds promise as a bio-derived green solvent for organic synthesis. Its favorable physicochemical properties, particularly its high boiling point and polar, protic nature, suggest its potential utility in a variety of organic reactions that require high temperatures and stabilization of polar intermediates. While its application as a primary solvent is not yet widely documented, the proposed applications and protocols presented here provide a foundation for future research and development in this area.
Further investigation into the synthesis of this compound from renewable feedstocks, comprehensive toxicological and environmental impact assessments, and experimental validation of its performance in a broader range of organic reactions are crucial next steps. As the chemical industry continues its transition towards more sustainable practices, this compound may emerge as a valuable addition to the toolkit of green solvents.
References
Application Notes and Protocols for the Catalytic Oxidation of 2-Hydroxytetrahydrofuran to Gamma-Butyrolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of 2-hydroxytetrahydrofuran (a cyclic hemiacetal or lactol) to gamma-butyrolactone (B3396035) (GBL) is a crucial transformation in organic synthesis. GBL is a versatile chemical intermediate used in the production of pharmaceuticals, polymers, and other fine chemicals. This document provides detailed application notes and experimental protocols for various catalytic methods to achieve this oxidation, focusing on efficiency, selectivity, and green chemistry principles. The protocols are designed to be adaptable for both small-scale research and larger-scale drug development processes.
Reaction Principle
The core of this transformation involves the selective oxidation of the hemiacetal functional group in this compound to a lactone. This process can be achieved using a variety of catalytic systems, often in the presence of a stoichiometric oxidant. The general reaction is as follows:
This compound exists in equilibrium with its open-chain tautomer, 4-hydroxybutanal.[1] The oxidation is understood to proceed through this open-chain aldehyde, which is then oxidized to a carboxylic acid that readily cyclizes to form the stable gamma-butyrolactone.[1][2]
Comparative Data of Catalytic Systems
The following tables summarize quantitative data from various catalytic systems for the oxidation of tetrahydrofuran (B95107) (THF) to gamma-butyrolactone (GBL), where this compound is a key intermediate. This data allows for a comparative assessment of different catalysts and reaction conditions.
Table 1: Heterogeneous Catalytic Systems for the Oxidation of Tetrahydrofuran to Gamma-Butyrolactone
| Catalyst | Oxidant | Temperature (°C) | Time (h) | THF Conversion (%) | GBL Selectivity (%) | Reference |
| Spinel ZnFe₂O₄ Nanoparticles | H₂O₂ | 80 | 9 | 47.3 | 88.2 | [3][4][5] |
| Iron-Containing Clay (Thermally Treated) | H₂O₂ | 50-66 | - | High | High | [6][7] |
| Ruthenium on Carbon (10% Ru/C) | Air/O₂ | 100 | 6 | >99 | - | [8][9] |
Table 2: Homogeneous and Other Catalytic Systems
| Catalyst | Co-catalyst/Additive | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Copper (II) Hexaaza Macrocyclic Complex | - | H₂O₂ | THF | Reflux | 8 | up to 98.6 (conversion) | [10] |
| TEMPO | NaBr | NaOCl | Dichloromethane (B109758)/Water | 0 | - | - | [11] |
| Ruthenium/TEMPO | - | O₂ | - | - | - | >99 (selectivity) | [5] |
| Iridium Complex (IrCl(CO)(PPh₃)₂) | - | Aerobic | THF | - | - | Turnover number up to 150 |
Experimental Protocols
Protocol 1: Oxidation using Spinel ZnFe₂O₄ Nanoparticle Catalyst
This protocol is adapted from the oxidation of tetrahydrofuran, where this compound is the key intermediate that is oxidized to gamma-butyrolactone.
Materials:
-
This compound
-
Spinel ZnFe₂O₄ nanoparticles (catalyst)
-
30% (w/v) Hydrogen peroxide (H₂O₂)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
100 mL stainless steel autoclave with magnetic stirring
-
Heating jacket with temperature controller
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Reactor Setup: To a 100 mL stainless steel autoclave, add this compound (0.1 mol, 8.81 g).
-
Catalyst Addition: Add the spinel ZnFe₂O₄ nanoparticle catalyst (0.5 g).
-
Oxidant Addition: Carefully add 30% hydrogen peroxide (0.1 mol, 11.3 mL).
-
Reaction: Seal the autoclave and place it in the heating jacket. Set the temperature to 80°C and stir the reaction mixture for 9 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature. Open the autoclave carefully.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product by GC-MS to determine the conversion and selectivity to gamma-butyrolactone. Further purification can be achieved by distillation if required.
Protocol 2: Oxidation using Ruthenium on Carbon (Ru/C) Catalyst
This protocol describes a solvent-free oxidation using a heterogeneous ruthenium catalyst.
Materials:
-
This compound
-
10% Ruthenium on Carbon (Ru/C)
-
Sodium carbonate (Na₂CO₃)
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle
-
Condenser
-
Source of air or oxygen
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (0.25 mmol, 22 mg).
-
Catalyst and Base Addition: Add 10% Ru/C (5 mol%) and sodium carbonate (1.1 equivalents).
-
Reaction: Heat the mixture to 100°C with vigorous stirring under an atmosphere of air or oxygen for 6 hours.
-
Work-up: After cooling to room temperature, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane).
-
Purification: Filter the mixture to remove the catalyst. The catalyst can be washed with the solvent and reused. The filtrate can be concentrated and the product purified by column chromatography or distillation.
-
Analysis: Confirm the product identity and purity using standard analytical techniques (NMR, GC-MS).
Protocol 3: TEMPO-Mediated Oxidation
This is a general protocol for the oxidation of alcohols to carbonyl compounds and can be adapted for the oxidation of this compound.
Materials:
-
This compound
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
-
Sodium hypochlorite (B82951) (NaOCl, bleach)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a biphasic mixture of dichloromethane and water. Add a catalytic amount of TEMPO and potassium bromide.
-
Buffering: Add sodium bicarbonate to maintain a slightly basic pH.
-
Oxidation: Cool the mixture in an ice bath and add sodium hypochlorite solution dropwise with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium thiosulfate (B1220275) solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude gamma-butyrolactone can be purified by distillation or chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the catalytic oxidation of this compound.
Caption: General experimental workflow for the synthesis of gamma-butyrolactone.
Proposed Reaction Pathway
The oxidation of this compound is believed to proceed through its open-chain tautomer, 4-hydroxybutanal.
Caption: Proposed reaction pathway for the oxidation of this compound.
Catalytic Cycle for Ruthenium-Catalyzed Alcohol Oxidation
This diagram illustrates a plausible catalytic cycle for the oxidation of an alcohol (in this case, the hemiacetal) using a ruthenium catalyst.
Caption: Simplified catalytic cycle for ruthenium-catalyzed alcohol oxidation.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. EP0038609A1 - Preparation of this compound - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Ruthenium-on-Carbon-Catalyzed Facile Solvent-Free Oxidation of Alcohols: Efficient Progress under Solid–Solid (Liquid)–Gas Conditions [jstage.jst.go.jp]
- 9. Ruthenium-on-Carbon-Catalyzed Facile Solvent-Free Oxidation of Alcohols: Efficient Progress under Solid-Solid (Liquid)-Gas Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation of THF to GBL with H2O2/copper-complex , Hive Methods Discourse [chemistry.mdma.ch]
- 11. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: The Role of 2-Hydroxytetrahydrofuran in Medicinal Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxytetrahydrofuran and its derivatives represent a significant scaffold in medicinal chemistry, demonstrating a broad range of biological activities. This versatile heterocyclic motif is a key structural component in several therapeutic agents, primarily due to its ability to engage in crucial hydrogen bonding and hydrophobic interactions with biological targets. Its applications span from antiviral and anticancer to anti-inflammatory research, making it a molecule of high interest in modern drug discovery. This document provides detailed application notes on the role of this compound in medicinal chemistry and protocols for its synthesis and biological evaluation.
Application Notes
This compound as a Pharmacophore in HIV-1 Protease Inhibitors
The tetrahydrofuran (B95107) (THF) moiety, particularly the bis-THF unit, is a cornerstone in the design of potent HIV-1 protease inhibitors.[1] This was prominently established with the development of Darunavir, a highly effective antiretroviral drug. The oxygen atoms within the THF rings play a crucial role in forming hydrogen bonds with the backbone atoms of the protease enzyme, a key factor in overcoming drug resistance.[1]
Mechanism of Action: The bis-THF ligand of Darunavir is specifically designed to maximize interactions within the S2 subsite of the HIV-1 protease active site. This "backbone binding" concept is critical because the backbone conformation of the active site shows minimal changes even in mutant protease strains, allowing inhibitors with this feature to maintain their potency.[2] The 2-hydroxy group, or derivatives thereof, on the tetrahydrofuran ring can be strategically utilized to further enhance these interactions or to modulate the pharmacokinetic properties of the inhibitor.
Structure-Activity Relationship (SAR):
-
Stereochemistry: The stereochemistry of the substituents on the tetrahydrofuran ring is crucial for optimal binding.
-
Substitution: Modifications on the THF ring can significantly impact potency. For instance, replacing the oxygen with a methylene (B1212753) group in some analogs leads to a drastic loss of antiviral activity, highlighting the importance of the oxygen for hydrogen bonding.[1]
-
Bioisosteric Replacement: The tetrahydrofuran ring can be considered a bioisostere for other cyclic ethers like tetrahydropyran (B127337) or even non-cyclic ethers, although such modifications often lead to a decrease in activity.[3][4]
This compound as a Scaffold for Mcl-1 Inhibitors
Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and is a validated target in cancer therapy.[5] Overexpression of Mcl-1 is associated with tumor survival and resistance to chemotherapy. This compound has been identified as a potent inhibitor of the Mcl-1 protein, highlighting its potential in the development of novel anticancer agents.[6]
Mechanism of Action: Mcl-1 inhibitors function by binding to the BH3-binding groove of the Mcl-1 protein, preventing it from sequestering pro-apoptotic proteins like Bak and Bim. This frees the pro-apoptotic proteins to induce apoptosis in cancer cells. The this compound scaffold can mimic the key interactions of the BH3 domain, making it a valuable starting point for the design of potent and selective Mcl-1 inhibitors.
This compound in Other Therapeutic Areas
The tetrahydrofuran motif is also found in compounds with other biological activities:
-
Anticancer: A tetrahydrofuran analog of the natural product FR901464, a spliceosome inhibitor, has been synthesized and evaluated for its antiproliferative activity.[7] Although the tetrahydrofuran analog was less potent than its tetrahydropyran counterpart, this highlights the potential of the scaffold in targeting the spliceosome.
-
Anti-inflammatory: Certain furan (B31954) and tetrahydrofuran derivatives have shown anti-inflammatory properties, potentially through the inhibition of enzymes like COX-2.[8][9]
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds containing the tetrahydrofuran moiety.
Table 1: Inhibitory Activity of Tetrahydrofuran-Containing HIV-1 Protease Inhibitors
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Antiviral EC₅₀ (nM) | Reference |
| Darunavir | HIV-1 Protease | 0.003 | 1.6 | 1.7-4.7 | [2] |
| Brecanavir | HIV-1 Protease | 0.007 | - | 0.3 | [10] |
| Amprenavir | HIV-1 Protease | 0.6 | - | 10-100 | [11] |
Table 2: Activity of Selected Mcl-1 Inhibitors
| Compound | Target | Kᵢ (nM) | Cell-based IC₅₀ (µM) | Reference |
| A-1210477 | Mcl-1 | 0.454 | 0.025 (MOLM-13) | [5] |
| S63845 | Mcl-1 | 1.2 | 0.019 (MOLM-13) | [5] |
| VU661013 | Mcl-1 | - | 0.19 (H929) | [5] |
Note: Specific quantitative data for this compound as an Mcl-1 inhibitor is not publicly available, though it has been described as a potent inhibitor.[6]
Experimental Protocols
Protocol 1: Synthesis of the Bis-Tetrahydrofuran (Bis-THF) Moiety of Darunavir
This protocol describes a general strategy for the synthesis of the key bis-THF intermediate of Darunavir.[10][12][13][14]
Materials:
-
Starting material (e.g., a suitable carbohydrate derivative)
-
Appropriate reagents for cyclization, reduction, and protection/deprotection steps (e.g., Lewis acids, reducing agents, protecting group reagents)
-
Solvents (e.g., THF, DCM, Methanol)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Preparation of the Lactone Intermediate: Start from a commercially available chiral precursor, such as a sugar derivative.
-
Reduction and Cyclization: Reduce the lactone to the corresponding lactol. Subsequent acid-catalyzed cyclization yields the bis-THF ring system.
-
Purification: Purify the bis-THF alcohol intermediate using column chromatography.
Protocol 2: HIV-1 Protease Inhibition Assay (FRET-based)
This protocol describes a common method for evaluating the inhibitory activity of compounds against HIV-1 protease using a Fluorescence Resonance Energy Transfer (FRET) substrate.[15][16][17][18][19]
Materials:
-
Recombinant HIV-1 protease
-
FRET-based HIV-1 protease substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dilute the HIV-1 protease and FRET substrate in assay buffer to their working concentrations. Prepare serial dilutions of the test compounds.
-
Assay Setup: To the wells of the microplate, add the test compound dilutions.
-
Enzyme Addition: Add the diluted HIV-1 protease solution to each well (except for the blank).
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the FRET substrate solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately read the fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 340/490 nm).
-
Data Analysis: Calculate the rate of substrate cleavage for each compound concentration and determine the IC₅₀ value.
Protocol 3: Mcl-1 Inhibition Assay (Fluorescence Polarization)
This protocol is used to measure the binding affinity of inhibitors to the Mcl-1 protein.[20]
Materials:
-
Recombinant Mcl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., from Bim or Noxa)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
384-well black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compounds in assay buffer. Dilute the Mcl-1 protein and the fluorescently labeled BH3 peptide to their working concentrations.
-
Assay Setup: Add the test compound dilutions to the wells of the microplate.
-
Add Protein and Peptide: Add the Mcl-1 protein and the fluorescently labeled BH3 peptide to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Measure Fluorescence Polarization: Read the fluorescence polarization of each well.
-
Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration to determine the IC₅₀ and subsequently calculate the Kᵢ value.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This assay is used to determine the toxicity of the compounds to host cells.[7][11][21]
Materials:
-
Cell line (e.g., MT-4, HeLa)
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates for a period equivalent to the antiviral or anticancer assay (e.g., 48-72 hours).
-
Add MTT: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the CC₅₀ (50% cytotoxic concentration) value.
Conclusion
This compound is a privileged scaffold in medicinal chemistry with demonstrated utility in the development of potent therapeutic agents. Its role as a key pharmacophore in HIV-1 protease inhibitors is well-established, and its emergence as a scaffold for Mcl-1 inhibitors opens new avenues for cancer drug discovery. The protocols provided herein offer a foundation for the synthesis and biological evaluation of novel compounds based on this versatile heterocyclic core. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Bioisosteric Replacement and Related Analogs in the Design, Synth...: Ingenta Connect [ingentaconnect.com]
- 4. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 5371-52-8 | FH24509 | Biosynth [biosynth.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.wiki [static.igem.wiki]
- 12. researchgate.net [researchgate.net]
- 13. Item - DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 14. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. abcam.co.jp [abcam.co.jp]
- 18. abcam.cn [abcam.cn]
- 19. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Spectroscopic Techniques for Real-Time Analysis of 2-Hydroxytetrahydrofuran Tautomerism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxytetrahydrofuran is a pivotal chemical intermediate that exists in a dynamic equilibrium with its open-chain tautomer, 4-hydroxybutanal. This ring-chain tautomerism is of significant interest in various chemical and pharmaceutical processes, as the reactivity and properties of the compound are dictated by the relative proportions of the two forms. The cyclic hemiacetal (this compound) is generally the predominant and more stable form, particularly in aqueous solutions.[1] Understanding and quantifying the kinetics and equilibrium of this tautomerism in real-time is crucial for process optimization, reaction mechanism elucidation, and drug development.
This document provides detailed application notes and protocols for the real-time analysis of this compound tautomerism using three powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Stopped-Flow UV-Vis Spectroscopy.
Data Presentation: Tautomeric Equilibrium Composition
The equilibrium between this compound and 4-hydroxybutanal is highly dependent on the solvent environment. The following table summarizes quantitative data on the tautomeric composition in different media.
| Solvent System | Temperature (°C) | % this compound (Cyclic) | % 4-Hydroxybutanal (Linear) | Analytical Method | Reference |
| 75% Dioxane | 25 | 88.6% | 11.4% | UV Spectroscopy | |
| Chloroform-d (CDCl₃) | Not Specified | ~95% | ~5% (Ratio 20:1) | NMR Spectroscopy | |
| Gas Phase | 25 | Predominant | Minor | Semi-empirical AM1 method |
Signaling Pathway: Tautomeric Equilibrium
The interconversion between the cyclic this compound and the linear 4-hydroxybutanal is a dynamic equilibrium. This process can be influenced by catalysts such as acids or bases.
References
Application Notes and Protocols: Hydroformylation of Allyl Alcohol to 2-Hydroxytetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-hydroxytetrahydrofuran via the hydroformylation of allyl alcohol. The primary focus is on rhodium-catalyzed systems, which have demonstrated high selectivity and conversion rates. Cobalt-catalyzed systems are also briefly discussed. This guide includes a summary of reaction conditions, catalyst performance, and detailed experimental procedures to aid researchers in the successful implementation of this important chemical transformation. This compound is a valuable intermediate in the synthesis of 1,4-butanediol, a key component in the production of various polymers and other industrially significant chemicals.[1][2][3]
Introduction
Hydroformylation, also known as the oxo process, is a fundamental industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene.[3] The hydroformylation of allyl alcohol is a topic of significant interest as it provides a direct route to 4-hydroxybutanal, which readily cyclizes to form the more stable this compound.[4] This lactol is a key precursor to 1,4-butanediol, a high-demand chemical intermediate.[1][2]
The reaction is typically catalyzed by transition metal complexes, with rhodium and cobalt being the most extensively studied.[5][6][7][8][9] While cobalt catalysts are more cost-effective, rhodium catalysts, particularly those modified with phosphine (B1218219) ligands, generally exhibit higher activity and selectivity for the desired linear aldehyde under milder reaction conditions.[3] Key challenges in the hydroformylation of allyl alcohol include minimizing side reactions such as isomerization to propanal, hydrogenation to propanol, and the formation of branched aldehydes.[5]
This application note provides a comprehensive overview of the reaction, including a detailed reaction pathway, a summary of catalyst performance under various conditions, and step-by-step experimental protocols.
Reaction Signaling Pathway
The hydroformylation of allyl alcohol to this compound proceeds through a well-established catalytic cycle. The primary product, 4-hydroxybutanal, is in equilibrium with its cyclic hemiacetal, this compound.
Caption: Reaction pathway for the hydroformylation of allyl alcohol.
Data Presentation: Catalyst Performance and Reaction Conditions
The efficiency of the hydroformylation of allyl alcohol is highly dependent on the choice of catalyst, ligands, and reaction parameters. The following tables summarize quantitative data from various studies.
Rhodium-Catalyzed Hydroformylation
Rhodium complexes, particularly those with phosphine ligands, are highly effective for this transformation.
| Catalyst System | Solvent | Temp. (°C) | Pressure (psi) | CO:H₂ Ratio | Allyl Alcohol Conversion (%) | Selectivity to this compound (%) | Reference |
| HRh(CO)(PPh₃)₃ / PPh₃ | Acetophenone | 60 | 800 | 1:1 | 100 | 96 | [10] |
| HRh(CO)(PPh₃)₃ / PPh₃ | 2-Undecanone | 60 | 800 | 1:1 | 100 | 96 | [1][10] |
| RhH(CO)(PPh₃)₃ / 1,1'-Bis(diphenylphosphino)ferrocene | - | 60 | 800 | 1:1 | >80 (Yield of 4-hydroxybutanal) | High n/b ratio | |
| Rh complex on solid porous carrier | Gas Phase | 90 | 43.5 | 1:1 | 19.8 | 94.4 | [4] |
| Rh complex on solid porous carrier | Gas Phase | 90 | 43.5 | 1:1.6 | 30.6 | 95 | [4] |
| HRh(CO)(PPh₃)₃ / PPh₃ | p-Xylene / Diethylformamide | - | - | - | - | 93 (Yield) | [11] |
Cobalt-Catalyzed Hydroformylation
Cobalt catalysts have also been explored, often requiring harsher conditions.
| Catalyst System | Solvent | Temp. (°C) | Pressure (bar) | CO:H₂ Ratio | Substrate Conversion (%) | Product Yield (%) | Reference |
| Co₂(CO)₈ | - | - | 50 | 1:1 | - | 76 (of aldehyde from allyl alcohol ester) | [8] |
Experimental Protocols
The following protocols are generalized procedures based on common laboratory practices for the hydroformylation of allyl alcohol.
Protocol 1: Rhodium-Catalyzed Hydroformylation in a Batch Reactor
This protocol is based on the high-yield procedure using a rhodium catalyst in a ketone solvent.[1][10]
Materials:
-
Autoclave reactor with magnetic stirring and gas inlet/outlet
-
Allyl alcohol
-
Hydridocarbonyltris(triphenylphosphine)rhodium(I) [HRh(CO)(PPh₃)₃]
-
Triphenylphosphine (PPh₃)
-
Acetophenone (or 2-undecanone), deoxygenated
-
Synthesis gas (1:1 mixture of CO and H₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave reactor with HRh(CO)(PPh₃)₃ and excess triphenylphosphine. A typical molar ratio of catalyst to excess phosphine is about 1:100.[1]
-
Solvent and Substrate Addition: Add the deoxygenated ketone solvent (e.g., acetophenone) to the reactor. The amount of solvent should be sufficient to dissolve the catalyst and substrate. Then, add the allyl alcohol. A typical molar ratio of allyl alcohol to rhodium catalyst is in the range of 50 to 5,000.[1]
-
Reactor Sealing and Purging: Seal the reactor and purge it several times with inert gas, followed by purging with the synthesis gas mixture.
-
Reaction: Pressurize the reactor with the 1:1 CO/H₂ mixture to the desired pressure (e.g., 700-900 psi).[1] Begin stirring and heat the reactor to the target temperature (e.g., 60-80 °C).[1]
-
Monitoring: Monitor the reaction progress by taking samples periodically (if the reactor setup allows) and analyzing them by gas chromatography (GC) or other suitable analytical techniques.
-
Cooling and Depressurization: Once the reaction is complete (typically 2-4 hours), cool the reactor to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.[1]
-
Product Isolation and Analysis: Open the reactor and collect the reaction mixture. The product, this compound, can be isolated by distillation. Analyze the product and any by-products by GC, GC-MS, and NMR spectroscopy to determine conversion and selectivity.
Experimental Workflow Diagram
References
- 1. US4533742A - Preparation of this compound by hydroformylation of allyl alcohol using ketone solvents - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydroformylation - Wikipedia [en.wikipedia.org]
- 4. EP0038609A1 - Preparation of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Cobalt-Catalyzed Regioselective Hydroformylation of Allylic Alcohol Esters [ouci.dntb.gov.ua]
- 7. Cobalt-Catalyzed Regioselective Hydroformylation of Allylic Alcohol Esters | CoLab [colab.ws]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0150943B1 - Hydroformylation of allyl alcohol - Google Patents [patents.google.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis of 1,4-Butanediol from 2-Hydroxytetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of 1,4-butanediol (B3395766) (BDO) using 2-hydroxytetrahydrofuran (2-HTHF) as a precursor. This compound is a key intermediate in the production of BDO from various feedstocks, and its efficient conversion is crucial for optimizing the overall yield and selectivity of the process. This document outlines the catalytic hydrogenation of 2-HTHF, including reaction pathways, experimental setups, and analytical methods.
Introduction
1,4-Butanediol is a valuable platform chemical with wide applications in the production of polymers, solvents, and fine chemicals. The synthesis of BDO from renewable resources is a topic of significant research interest. One promising pathway involves the hydrogenation of biomass-derived furan (B31954) compounds, where this compound often appears as a crucial intermediate. The direct conversion of 2-HTHF to BDO involves a ring-opening step followed by hydrogenation. This process is typically carried out using heterogeneous catalysts under hydrogen pressure.
The primary reaction pathway involves the ring-opening of this compound to form 4-hydroxybutanal, which is then subsequently hydrogenated to yield 1,4-butanediol. The choice of catalyst and reaction conditions plays a critical role in maximizing the yield of BDO while minimizing the formation of by-products.
Reaction Pathway and Mechanism
The conversion of this compound to 1,4-butanediol proceeds through a two-step mechanism:
-
Ring-Opening: The tetrahydrofuran (B95107) ring of 2-HTHF undergoes cleavage to form the intermediate, 4-hydroxybutanal. This step can be influenced by the acidic or basic properties of the catalyst support.
-
Hydrogenation: The aldehyde group of 4-hydroxybutanal is then hydrogenated to a primary alcohol, yielding the final product, 1,4-butanediol.
A variety of heterogeneous catalysts have been investigated for this transformation, with bimetallic systems often showing superior performance due to synergistic effects between the metals.
Quantitative Data Summary
The following table summarizes quantitative data from a study on the hydrogenation of this compound over a Ni-Fe/SiO₂ catalyst.
| Catalyst | Substrate Concentration (wt%) | Temperature (°C) | H₂ Pressure (MPa) | Reaction Time (h) | Conversion (%) | Selectivity to 1,4-BDO (%) | Yield of 1,4-BDO (%) |
| Ni-Fe/SiO₂ | 1.8 | 70 | 1 | 6 | >99 | 95 | ~94 |
Note: Data is based on a specific study and may vary with experimental conditions and catalyst preparation methods.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis of 1,4-butanediol from this compound.
Protocol 1: Catalyst Preparation (Ni-Fe/SiO₂)
Materials:
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Silica (B1680970) (SiO₂) support
-
Deionized water
-
Ammonia (B1221849) solution (25 wt%)
Procedure:
-
Impregnation:
-
Dissolve appropriate amounts of Ni(NO₃)₂·6H₂O and Fe(NO₃)₃·9H₂O in deionized water to achieve the desired metal loading (e.g., 10 wt% Ni, 1 wt% Fe).
-
Add the silica support to the metal salt solution.
-
Stir the mixture at room temperature for 24 hours to ensure uniform impregnation.
-
-
Precipitation:
-
Slowly add ammonia solution dropwise to the slurry with vigorous stirring until the pH reaches approximately 9-10.
-
Continue stirring for an additional 2 hours.
-
-
Washing and Drying:
-
Filter the precipitate and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the resulting solid in an oven at 110°C overnight.
-
-
Calcination and Reduction:
-
Calcine the dried powder in a furnace at 500°C for 4 hours in a static air atmosphere.
-
Prior to the reaction, reduce the catalyst in a tube furnace under a flow of H₂ gas at 500°C for 4 hours.
-
Passivate the reduced catalyst with a flow of 1% O₂/N₂ before exposure to air.
-
Protocol 2: Batch Hydrogenation of this compound
Materials:
-
This compound
-
Methanol (B129727) (or other suitable solvent)
-
Prepared Ni-Fe/SiO₂ catalyst
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave reactor (e.g., Parr Instruments) equipped with a magnetic stirrer, temperature controller, and pressure gauge.
-
Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis.
Procedure:
-
Reactor Setup:
-
Charge the autoclave with the prepared Ni-Fe/SiO₂ catalyst (e.g., 0.2 g).
-
Add a solution of this compound in methanol (e.g., 40 mL of a 1.8 wt% solution).
-
Seal the reactor and purge several times with nitrogen followed by hydrogen to remove any air.
-
-
Reaction:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa).
-
Heat the reactor to the target temperature (e.g., 70°C) while stirring vigorously (e.g., 800 rpm).
-
Maintain the temperature and pressure for the specified reaction time (e.g., 6 hours).
-
-
Product Analysis:
-
After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Collect the liquid product and separate the catalyst by filtration or centrifugation.
-
Analyze the liquid sample using GC or HPLC to determine the conversion of 2-HTHF and the selectivity to 1,4-BDO.
-
Protocol 3: Analytical Method (GC-FID)
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for the analysis of alcohols and diols (e.g., DB-WAX or equivalent).
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
Sample Preparation:
-
Dilute the reaction mixture with a suitable solvent (e.g., methanol) if necessary.
-
Add an internal standard (e.g., 1,5-pentanediol) for accurate quantification.
-
Prepare calibration standards of 2-HTHF and 1,4-BDO in the same solvent.
Quantification:
-
Calculate the conversion of 2-HTHF and the selectivity and yield of 1,4-BDO based on the peak areas from the GC analysis and the calibration curves.
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway from this compound to 1,4-butanediol.
Experimental Workflow Diagram
Caption: General experimental workflow for BDO synthesis.
Stereoselective Synthesis of Substituted Tetrahydrofurans from 2-Hydroxytetrahydrofuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted tetrahydrofurans (THFs) are a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals. Their stereochemistry often plays a crucial role in their biological function, making the development of stereoselective synthetic methods a significant area of research in organic chemistry and drug discovery. 2-Hydroxytetrahydrofurans, also known as lactols, are versatile intermediates in the synthesis of these valuable compounds. They exist in equilibrium with their open-chain tautomers, γ-hydroxy aldehydes or ketones, and can be stereoselectively converted into a variety of substituted tetrahydrofurans.
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of substituted tetrahydrofurans from 2-hydroxytetrahydrofuran precursors. The key strategies discussed involve the diastereoselective addition of nucleophiles to oxocarbenium ions generated from lactols and the diastereoselective reduction of γ-hydroxy ketones, which are in equilibrium with the corresponding lactols.
Key Synthetic Strategies and Mechanisms
The stereoselective functionalization of 2-hydroxytetrahydrofurans primarily relies on the generation of a planar oxocarbenium ion intermediate. The pre-existing stereocenters on the tetrahydrofuran (B95107) ring then direct the incoming nucleophile to one of the two faces of this intermediate, leading to a diastereoselective transformation.
Two prominent and effective strategies for achieving this are:
-
Diastereoselective Nucleophilic Addition to Lactols: In the presence of a Lewis acid, 2-hydroxytetrahydrofurans can be converted into highly reactive oxocarbenium ions. These intermediates can then be trapped by a variety of nucleophiles, such as allylsilanes, in a stereoselective manner. The facial selectivity of the nucleophilic attack is often controlled by steric hindrance, with the nucleophile approaching from the less hindered face of the oxocarbenium ion.
-
Diastereoselective Reduction of γ-Hydroxy Ketones (via Lactol Intermediate): γ-Hydroxy ketones are in equilibrium with their cyclic lactol isomers. The stereoselective reduction of the ketone (or the related iminium ion in reductive amination) can be achieved by using chiral auxiliaries, such as a chiral sulfoxide (B87167) group, attached to the starting material. This auxiliary directs the approach of the reducing agent, leading to the formation of the substituted tetrahydrofuran with high diastereoselectivity.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a 2,4-Disubstituted Tetrahydrofuran via Allylation of a 4-Substituted-2-hydroxytetrahydrofuran
This protocol describes the diastereoselective addition of allyltrimethylsilane (B147118) to a 4-phenyl-substituted this compound, yielding the corresponding 2,4-trans-disubstituted tetrahydrofuran with high diastereoselectivity.[1]
Reaction Scheme:
Materials:
-
4-Phenyl-2-hydroxytetrahydrofuran (1 equivalent)
-
Allyltrimethylsilane (1.5 equivalents)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equivalents)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-phenyl-2-hydroxytetrahydrofuran in anhydrous dichloromethane at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add allyltrimethylsilane.
-
Slowly add boron trifluoride diethyl etherate to the reaction mixture.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-allyl-4-phenyltetrahydrofuran.
Expected Outcome:
This procedure is reported to yield the 2,4-trans-disubstituted tetrahydrofuran with a diastereoselectivity of 95:5.[1]
Protocol 2: Diastereoselective Synthesis of a cis-2,5-Disubstituted Tetrahydrofuran from a γ-Hydroxy Ketone with a Chiral Sulfoxide Auxiliary
This protocol details the diastereoselective reduction of a γ-hydroxy ketone bearing a chiral p-tolylsulfinyl group. The starting material exists in equilibrium with its lactol form, and the reduction proceeds to give the cis-2,5-disubstituted tetrahydrofuran with good diastereoselectivity.[1]
Reaction Scheme:
Materials:
-
γ-Hydroxy ketone with a chiral p-tolylsulfinyl auxiliary (1 equivalent)
-
Diisobutylaluminium hydride (DIBAL-H) (1.5 equivalents in an appropriate solvent like toluene (B28343) or hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the γ-hydroxy ketone in anhydrous tetrahydrofuran and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add the solution of diisobutylaluminium hydride to the reaction mixture.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite®.
-
Extract the filtrate with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cis-2,5-disubstituted tetrahydrofuran.
Expected Outcome:
This method has been reported to provide the 2,5-cis-disubstituted tetrahydrofuran with a diastereomeric ratio of 86:14.[1]
Data Presentation
Table 1: Diastereoselectivity in the Synthesis of Substituted Tetrahydrofurans from this compound Precursors
| Entry | Starting Material | Reagent/Catalyst | Product | Diastereomeric Ratio (d.r.) | Reference |
| 1 | 4-Phenyl-2-hydroxytetrahydrofuran | Allyltrimethylsilane/BF₃·OEt₂ | 2-Allyl-4-phenyltetrahydrofuran | 95:5 (trans:cis) | [1] |
| 2 | γ-Hydroxy ketone with chiral sulfoxide auxiliary | DIBAL-H | 2,5-cis-Disubstituted tetrahydrofuran | 86:14 (cis:trans) | [1] |
Visualizations
Logical Relationship of Stereoselective Synthesis from this compound
Caption: Synthetic pathways from this compound.
Experimental Workflow for Diastereoselective Allylation
Caption: Workflow for diastereoselective allylation.
References
Troubleshooting & Optimization
minimizing byproduct formation in the synthesis of 2-hydroxytetrahydrofuran.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-hydroxytetrahydrofuran.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two primary routes: hydroformylation of allyl alcohol and oxidation of tetrahydrofuran (B95107) (THF).
Route 1: Hydroformylation of Allyl Alcohol
Issue 1: Significant Formation of Propionaldehyde (B47417)
-
Question: My reaction is producing a substantial amount of propionaldehyde alongside the desired this compound. What is causing this, and how can I minimize it?
-
Answer: Propionaldehyde is a common byproduct in the hydroformylation of allyl alcohol, arising from the isomerization of the starting material.[1] Several factors can influence the rate of this side reaction.
-
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst and ligand is critical. While rhodium-based catalysts are common, their composition can affect selectivity. For instance, using a sodium-deficient carrier material for a supported catalyst has been shown to suppress propionaldehyde formation.[1]
-
Reaction Temperature: Higher temperatures can favor the isomerization of allyl alcohol to propionaldehyde.[2] It is advisable to perform the reaction at the lowest temperature that allows for a reasonable conversion rate to the desired product. A temperature range of 90°C to 130°C is generally considered appropriate, with 100°C to 130°C being preferable to maintain high catalyst activity without significant byproduct formation.[1]
-
CO/H₂ Ratio: The ratio of carbon monoxide to hydrogen in the synthesis gas can impact selectivity. A 1:1 molar ratio of CO to H₂ has been found to be optimal for maximizing the selectivity towards this compound.[3]
-
-
Issue 2: Formation of Polymers and Other Byproducts
-
Question: My reaction mixture is dark and contains insoluble polymeric material. I've also identified other byproducts like 2-hydroxy-methylacetaldehyde and propanol (B110389). How can I address this?
-
Answer: The formation of polymers and other byproducts such as 2-hydroxy-methylacetaldehyde (from hydroformylation at the internal carbon of allyl alcohol) and propanol (a hydrogenation product) can occur, particularly under harsh reaction conditions.[1]
-
Troubleshooting Steps:
-
Milder Reaction Conditions: Employing milder conditions, such as lower temperatures and pressures, can reduce the rates of these side reactions.[4][5]
-
Solvent Choice: The solvent can influence catalyst stability and selectivity. Ketone solvents like acetophenone (B1666503) and 2-undecanone (B123061) have been shown to improve both conversion and selectivity to this compound.[6]
-
Catalyst and Ligand Concentration: Optimizing the ratio of the catalyst to the ligand (e.g., triphenylphosphine) is crucial. An excess of the phosphine (B1218219) ligand is often used to stabilize the catalyst and improve selectivity.
-
-
Route 2: Oxidation of Tetrahydrofuran (THF)
Issue 3: Over-oxidation to Gamma-Butyrolactone (B3396035) (GBL) and Other Carboxylic Acid Derivatives
-
Question: My synthesis is yielding significant amounts of gamma-butyrolactone (GBL), gamma-hydroxybutyric acid (GHBA), and gamma-hydroxybutaldehyde (GHBAl) instead of this compound. How can I control the oxidation?
-
Answer: this compound is an intermediate in the oxidation of THF to GBL.[7] Over-oxidation is a common issue, leading to the formation of GBL and other related byproducts.[8][9]
-
Troubleshooting Steps:
-
Control of Reaction Temperature: Higher temperatures promote the further oxidation of this compound. It is crucial to maintain the optimal reaction temperature to maximize the yield of the desired intermediate. For instance, in one study, increasing the temperature beyond 80°C led to a decrease in GBL selectivity due to over-oxidation.[8][9]
-
Molar Ratio of Oxidant: The concentration of the oxidizing agent (e.g., hydrogen peroxide) plays a significant role. A minimal H₂O₂/THF ratio of 1.0 has been found to be sufficient for the production of GBL, suggesting that a lower ratio might favor the isolation of this compound.[7]
-
Catalyst Choice: The type of catalyst used can influence the product distribution. For example, anodic oxidation of THF using smooth platinum electrodes has shown high selectivity (95%) for this compound, with only trace amounts of GBL and succinic acid.[10] In contrast, catalysts like iron-containing clays (B1170129) tend to promote the formation of GBL.[7]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the relationship between this compound and 4-hydroxybutanal?
-
A1: this compound exists in equilibrium with its open-chain tautomer, 4-hydroxybutanal.[11] In most conditions, the cyclic hemiacetal form (this compound) is the predominant and more stable isomer.[11] This tautomerism is an important consideration in both the synthesis and subsequent reactions of this compound.
-
-
Q2: How can I purify this compound from the common byproducts?
-
A2: Distillation is a commonly employed method for the purification of this compound.[1] For instance, unconverted allyl alcohol can be separated by distillation and recycled.[1] In cases where GBL is a byproduct, separation can be challenging due to the potential for azeotrope formation with other components.[12] Fractional distillation under reduced pressure can be effective for separating components with different boiling points. For non-volatile impurities and polymeric materials, techniques like column chromatography may be necessary.
-
-
Q3: My catalyst seems to be deactivating over time. What could be the cause and how can I prevent it?
-
A3: Catalyst deactivation can be caused by several factors, including poisoning by impurities in the feedstock, thermal degradation, or physical blocking of active sites by polymeric byproducts.[4][7] To mitigate this, ensure the purity of your starting materials, operate within the recommended temperature range for the catalyst, and consider using a catalyst support with a larger pore size to minimize blockage by organic molecules.[4]
-
Quantitative Data on Byproduct Formation
Table 1: Byproduct Formation in the Hydroformylation of Allyl Alcohol
| Catalyst/Conditions | Temperature (°C) | Pressure (bar) | Allyl Alcohol Conversion (%) | This compound Selectivity (%) | Propionaldehyde Selectivity (%) | Reference |
| Rhodium complex on silica | 90 | 3 | 19.8 | 94.4 | 5.6 | [1] |
| Rhodium complex on silica | 90 | 3 | 30.6 | 85 | 15 | [1] |
| Rhodium complex on silica | 110 | 3 | 17.9 | 97.8 | 2.2 | [1] |
| HRh(CO)(PPh₃)₃ in 2-undecanone | 60 | 55 | 100 | 96 | Not specified | [6] |
Table 2: Product Distribution in the Oxidation of Tetrahydrofuran
| Catalyst/Conditions | Temperature (°C) | Oxidant | THF Conversion (%) | This compound Selectivity (%) | GBL Selectivity (%) | Other Byproducts | Reference |
| Anodic oxidation, Pt electrode | 35 | - | 60 | 95 | Traces | Succinic acid, Oxygen | [10] |
| Spinel ZnFe₂O₄ nanoparticles | 80 | H₂O₂ | 47.3 | Minor product | 88.2 | GHBA, GHBAl | [8][9] |
| Iron-containing clay | 50-66 | H₂O₂ | Lower conversion | Primary product, then oxidized | High selectivity | 4-hydroxybutyric acid | [7] |
Experimental Protocols
Protocol 1: Hydroformylation of Allyl Alcohol with a Rhodium Catalyst
This protocol is based on a continuous gas-phase reaction.[1]
-
Catalyst Preparation: Impregnate a solid porous carrier material (e.g., silica) with a solution of a rhodium complex (e.g., rhodium-hydridocarbonyltris(triphenylphosphine)) in a suitable ligand-forming compound (e.g., triphenylphosphine).
-
Reaction Setup: Place the prepared catalyst in a fixed-bed reactor.
-
Reaction Execution:
-
Product Collection: Condense the reaction products leaving the reactor. 4-Hydroxybutyraldehyde is the primary product, which cyclizes to this compound upon condensation.[1]
-
Purification: Separate unconverted allyl alcohol from the product mixture by distillation for recycling. Further fractional distillation can be used to purify the this compound.
Protocol 2: Anodic Oxidation of Tetrahydrofuran
This protocol describes a selective electrochemical oxidation.[10]
-
Electrochemical Cell Setup: Use a quasi-divided electrochemical cell with a smooth platinum anode and a suitable cathode.
-
Electrolyte Preparation: Prepare an aqueous electrolyte solution containing 1-6 M THF and 1 M H₂SO₄.
-
Electrolysis:
-
Maintain the cell temperature at 35°C.
-
Apply a high current density (200–400 mA/cm²).
-
-
Workup and Purification: After the reaction, the product mixture contains this compound, unreacted THF, and the aqueous electrolyte. The this compound can be extracted with a suitable organic solvent and then purified by distillation.
Visualizations
Caption: Byproduct formation pathways in the hydroformylation of allyl alcohol.
Caption: Byproduct formation pathway in the oxidation of tetrahydrofuran.
Caption: General troubleshooting workflow for minimizing byproducts.
References
- 1. EP0038609A1 - Preparation of this compound - Google Patents [patents.google.com]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. EP0150943A2 - Hydroformylation of allyl alcohol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US4533742A - Preparation of this compound by hydroformylation of allyl alcohol using ketone solvents - Google Patents [patents.google.com]
- 7. Oxidation of tetrahydrofuran to butyrolactone catalyzed by iron-containing clay - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US5030328A - Method of separating γ-butyrolactone from mixtures containing diethyl succinate - Google Patents [patents.google.com]
addressing catalyst deactivation during the hydroformylation of allyl alcohol.
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with catalyst deactivation during the hydroformylation of allyl alcohol.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
Issue 1: Decreased Catalyst Activity or Reaction Rate
Question: My hydroformylation reaction has slowed down or stopped completely. What are the likely causes and how can I troubleshoot this?
Answer: A drop in reaction rate is a common sign of catalyst deactivation. Several factors could be at play:
-
Ligand Degradation: The phosphine (B1218219) or phosphite (B83602) ligands, crucial for catalyst activity and selectivity, can degrade via oxidation or hydrolysis.[1] This is often initiated by impurities like peroxides in the allyl alcohol feedstock.
-
Formation of Inactive Rhodium Species: The active catalyst can convert into inactive forms. For instance, active rhodium oxo catalysts, which are typically straw-colored, can turn black upon deactivation, indicating the formation of rhodium clusters.[1]
-
Inhibitory Byproduct Formation: High-boiling organophosphorus byproducts can form and inhibit the catalyst.[2]
-
Insufficient Mixing: In biphasic systems, poor mixing can limit the mass transfer of reactants to the catalyst in the aqueous or ionic liquid phase, reducing the reaction rate.
Troubleshooting Steps:
-
Analyze for Ligand Degradation: Use ³¹P NMR to analyze a sample of your reaction mixture. The appearance of new peaks, particularly in the region of phosphine oxides, confirms ligand degradation.[1]
-
Check Feedstock Purity: Test your allyl alcohol for the presence of peroxides. If peroxides are detected, purify the feedstock before use.
-
Visual Inspection: Observe the color of your catalyst solution. A change from a light straw color to a dark brown or black indicates the formation of inactive rhodium species.[3]
-
Optimize Reaction Conditions:
Issue 2: Change in Selectivity (n/iso Ratio)
Question: The regioselectivity of my reaction has changed, and I'm observing a different ratio of linear (n) to branched (iso) aldehyde products. Why is this happening?
Answer: A shift in the n/iso ratio can be due to several factors:
-
Ligand Modification or Degradation: Changes to the electronic or steric properties of the ligand due to degradation will alter the selectivity. For example, the formation of more basic phosphine species can inhibit the desired reaction pathway.[5]
-
Catalyst Deactivation: As the primary catalyst deactivates, less selective species may become more dominant in the reaction mixture.
-
Reaction Conditions:
Troubleshooting Steps:
-
Verify Ligand Integrity: As with decreased activity, use ³¹P NMR to check for ligand degradation.
-
Re-evaluate Reaction Conditions: Confirm that the temperature and syngas pressure are within the optimal range for your specific catalyst system.
-
Consider Ligand Choice: Bulky phosphine or phosphite ligands generally favor the formation of the linear product due to steric hindrance.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in the hydroformylation of allyl alcohol?
A1: The main deactivation pathways for rhodium-based catalysts in hydroformylation include:
-
Ligand Degradation: This is a major cause and can occur through:
-
Oxidation: Phosphine ligands are sensitive to oxidation, especially by peroxide impurities in the feedstock, forming phosphine oxides which do not coordinate effectively with the rhodium center.[1]
-
Hydrogenolysis: Triphenylphosphine (B44618) can undergo cleavage of the P-C bond in the presence of hydrogen, releasing benzene.[5]
-
Hydrolysis: Phosphite ligands are particularly susceptible to hydrolysis, which forms pentavalent phosphorus species that are inactive as ligands.[1]
-
-
Rhodium Leaching: In biphasic systems (e.g., aqueous or ionic liquid/organic), the rhodium catalyst can leach into the organic product phase, leading to a loss of active catalyst from the catalytic phase.[6][7]
-
Formation of Inactive Rhodium Clusters: Active monomeric rhodium species can agglomerate to form inactive rhodium clusters, often observed as a darkening of the reaction solution.[1]
-
Poisoning: Impurities in the feedstock or syngas can act as catalyst poisons.
Q2: How can I prevent catalyst deactivation?
A2: Proactive measures can significantly extend the life of your catalyst:
-
Feedstock Purification: Ensure your allyl alcohol and solvents are free of peroxides, water, and other impurities. Purification of allyl alcohol by passing it through an alumina (B75360) column is a common practice.[8]
-
Use of Co-ligands: The addition of a diphosphinoalkane ligand, such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), in combination with a monodentate phosphine like triphenylphosphine (PPh₃), has been shown to improve catalyst stability, particularly in the hydroformylation of allyl alcohol.[4]
-
Process Optimization: Maintain optimal reaction conditions (temperature, pressure, syngas ratio) to minimize side reactions and catalyst degradation.[1]
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (e.g., nitrogen or argon) throughout your experimental setup to prevent oxidation of the phosphine ligands.
Q3: Is it possible to regenerate a deactivated hydroformylation catalyst?
A3: Yes, catalyst regeneration is often possible and economically important due to the high cost of rhodium. A common method is oxidative regeneration.[9][10] This typically involves:
-
Removing a portion of the deactivated catalyst from the reactor.
-
Treating the catalyst solution with an oxygen-containing gas (e.g., air) or a peroxide.[9][11][12]
-
Removing any solid byproducts, such as phosphine oxides, by filtration.
-
Replenishing the phosphine ligand to the desired concentration.
Q4: What is rhodium leaching and how can it be minimized?
A4: Rhodium leaching is the loss of the rhodium catalyst from the catalyst-containing phase (often aqueous or an ionic liquid) into the organic product phase in a biphasic reaction system.[7] This reduces the catalyst concentration in the reactive phase and contaminates the product. To minimize leaching:
-
Use of Water-Soluble Ligands: Employing sulfonated phosphines like triphenylphosphine trisulfonate (TPPTS) makes the rhodium complex highly soluble in the aqueous phase and insoluble in the organic phase.[13]
-
Ionic Liquids: Using ionic liquids as the catalyst phase can effectively immobilize the rhodium complex, significantly reducing leaching into the organic product stream.[6][7]
-
Control of Aldehyde Concentration: High concentrations of the aldehyde product can sometimes increase the solubility of the ionic liquid or catalyst in the organic phase, leading to increased leaching.[6]
Data Presentation
Table 1: Comparison of Rhodium Leaching in Different Solvent Systems for Hydroformylation
| Catalyst System | Substrate | Organic Phase | Catalyst Phase | Rhodium Leaching (%) | Reference |
| [Rh(acac)(CO)₂]/Trialkylamine | Methyl 10-undecenoate | Heptane | Ionic Liquid | 0.8 - 4.9 | [7] |
| [Rh(acac)(CO)₂]/TPPTS | 1-Hexene | 1-Hexene | [bmim][BF₄] on Silica | < 0.02 (2.10 µmol) | [6] |
| [Rh(acac)(CO)₂]/TPPTS | 1-Hexene | 1-Hexene | [bmim][PF₆] on Silica | < 0.007 (0.07 µmol) | [6] |
| Rh-Sulfoxantphos | Higher Olefins | Toluene | Aqueous with NMP | Not specified, but low | [2] |
Note: Leaching is highly dependent on reaction conditions and ligand concentration.
Table 2: Effect of Ligand Structure on Catalyst Performance in 1-Octene (B94956) Hydroformylation
| Ligand | Conversion (%) | Selectivity to Aldehydes (%) | n/iso Ratio | Reference |
| PPh₃ | >99 | 98 | 2.9 | [1] |
| P(OPh)₃ | >99 | 97 | 2.5 | [1] |
| (S)-BTFM-Garphos | >99 | >99 | 1.9 | [11] |
| Phosphine-Phosphoramidite Ligands | Varied (up to >99) | >98 | Generally low (iso-selective) | [5] |
Note: Data is for 1-octene and serves as a representative example of ligand effects.
Experimental Protocols
Protocol 1: Purification of Allyl Alcohol to Remove Peroxides using an Alumina Column
Objective: To remove peroxide impurities from allyl alcohol, which can cause oxidation and degradation of phosphine ligands.
Materials:
-
Allyl alcohol (reagent grade)
-
Activated basic alumina (80-200 mesh), dried in an oven at >200°C for at least 4 hours before use
-
Chromatography column
-
Glass wool
-
Collection flask, oven-dried
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up the chromatography column in a fume hood under a gentle stream of inert gas.
-
Place a small plug of glass wool at the bottom of the column.
-
Carefully pack the column with the activated basic alumina to the desired height (a column of 2 x 30 cm containing ~80g of alumina is typically sufficient for 100-400 mL of solvent).[8]
-
Gently tap the column to ensure even packing and avoid air pockets.
-
Carefully pour the allyl alcohol onto the top of the alumina column.
-
Allow the allyl alcohol to pass through the column under gravity or with gentle positive pressure from the inert gas.
-
Collect the purified allyl alcohol in the oven-dried collection flask under an inert atmosphere.[14]
-
After use, safely quench the alumina column by slowly adding a dilute acidic solution of ferrous sulfate (B86663) before disposal.[15]
Protocol 2: Monitoring Phosphine Ligand Degradation using ³¹P NMR Spectroscopy
Objective: To qualitatively and quantitatively assess the degradation of phosphine ligands during the hydroformylation reaction.
Materials:
-
Sample from the reaction mixture
-
Deuterated solvent (e.g., C₆D₆ or toluene-d₈), deoxygenated
-
NMR tube with a sealable cap (e.g., J. Young valve)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Sample Preparation (under inert atmosphere):
-
Withdraw an aliquot of the reaction mixture using a syringe.
-
If the catalyst concentration is low, the sample may need to be concentrated by removing volatile components under vacuum.
-
In a glovebox, dissolve the sample (or residue) in the deuterated solvent.[1]
-
Transfer the solution to the NMR tube and seal it.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure the relaxation delay is adequate for quantitative analysis (typically 5 times the longest T₁ of the phosphorus nuclei of interest).
-
-
Data Analysis:
-
The parent phosphine ligand will have a characteristic chemical shift.
-
Degradation products, such as the corresponding phosphine oxide, will appear as new peaks, typically downfield from the parent phosphine.
-
By integrating the peaks of the parent ligand and the degradation products, the extent of degradation can be quantified.
-
Protocol 3: Oxidative Regeneration of a Deactivated Rhodium-Phosphine Catalyst
Objective: To restore the activity of a deactivated rhodium hydroformylation catalyst.
Materials:
-
Deactivated catalyst solution
-
Oxygen-containing gas (e.g., compressed air or a mixture of O₂/N₂)
-
Fresh phosphine ligand
-
Solvent (if needed to adjust concentration)
-
Reaction vessel with gas inlet and stirring
Procedure:
-
Transfer the deactivated catalyst solution to a suitable reaction vessel. The solution is often dark in color.[3]
-
Adjust the aldehyde content of the solution to have at least one mole of aldehyde for each mole of rhodium and ligand.[9]
-
At a controlled temperature (typically below the boiling point of the aldehyde, e.g., room temperature to 65°C), bubble the oxygen-containing gas through the stirred solution.[9][10]
-
Monitor the reaction. The color of the solution should change from dark to a light straw-yellow, indicating the oxidation of the inactive rhodium species and the formation of soluble rhodium complexes.[3] The oxidation also converts degraded phosphine species and excess phosphine to their oxides.
-
Once the regeneration is complete (indicated by the color change), stop the gas flow.
-
Filter the solution to remove any precipitated solids, such as triphenylphosphine oxide.[3]
-
Analyze the rhodium and free ligand concentration in the regenerated solution.
-
Add fresh phosphine ligand to adjust the ligand-to-rhodium ratio to the desired level for the hydroformylation reaction.[9]
-
The regenerated catalyst solution is now ready to be reused.
Visualizations
Caption: Troubleshooting decision tree for catalyst deactivation.
Caption: Primary catalyst deactivation pathways.
Caption: Experimental workflow for catalyst regeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A modular family of phosphine-phosphoramidite ligands and their hydroformylation catalysts: steric tuning impacts upon the coordination geometry of trigonal bipyramidal complexes of type [Rh(H)(CO)2(P^P*)] - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium/Trialkylamines Catalyzed Reductive Hydroformylation in Ionic Liquid/Heptane Medium: An Unexpected Concept for Catalyst Recycling in Batch and Continuous Flow Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.alfred.edu [my.alfred.edu]
- 9. Iridium–phosphine ligand complexes as an alternative to rhodium-based catalysts for the efficient hydroformylation of propene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Process for regenerating a deactivated rhodium hydroformylation catalyst system | TREA [trea.com]
- 11. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. US10792652B2 - Methods to rejuvenate a deactivated hydroformylation catalyst solution - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. column-chromatography.com [column-chromatography.com]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
effective purification methods for high-purity 2-hydroxytetrahydrofuran
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective purification of high-purity 2-hydroxytetrahydrofuran. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | Incomplete reaction: The synthesis of this compound did not go to completion, leaving significant amounts of starting materials. | Monitor the reaction progress using TLC or GC-MS to ensure completion before initiating purification. |
| Loss during extraction: Significant amount of product lost during the aqueous work-up and extraction steps. | Ensure the pH of the aqueous layer is optimized for the extraction. Use a continuous liquid-liquid extractor for more efficient recovery. | |
| Co-distillation with solvent: The product is azeotropically distilling with the reaction solvent or a low-boiling impurity. | Use a fractionating column with a higher number of theoretical plates for better separation.[1] | |
| Decomposition during distillation: The product is thermally labile and decomposes at high temperatures. | Use vacuum distillation to lower the boiling point of this compound and minimize thermal decomposition. | |
| Product loss during chromatography: The compound is strongly adsorbed onto the stationary phase or is highly soluble in the mobile phase. | Optimize the mobile phase polarity. If using silica (B1680970) gel, consider adding a small amount of a more polar solvent to the eluent to improve recovery. For acid-sensitive compounds, consider using deactivated silica gel. | |
| Product is an Oil Instead of Crystals | Presence of impurities: Impurities can lower the melting point of the compound and prevent crystallization. | Further purify the product using flash column chromatography to remove impurities. |
| Supersaturation: The solution is supersaturated and requires nucleation to initiate crystallization. | Try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution to a lower temperature. | |
| Incorrect solvent system for recrystallization: The solvent system is not appropriate for inducing crystallization of this compound. | Perform a solvent screen to identify a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. | |
| Presence of Multiple Spots on TLC/Peaks in GC-MS After Purification | Incomplete separation of by-products: Purification method was not effective in removing structurally similar impurities. | For distillation, use a longer fractionating column or a higher reflux ratio. For chromatography, optimize the eluent system for better separation of the desired product from impurities. A gradient elution may be necessary. |
| Tautomerization: this compound exists in equilibrium with its open-chain tautomer, 4-hydroxybutanal.[2] | The presence of the tautomer is an inherent characteristic. The equilibrium can be influenced by the solvent and temperature. In many analytical techniques, the two forms may be observed. | |
| Degradation on silica gel: The compound may be sensitive to the acidic nature of standard silica gel. | Use deactivated silica gel (e.g., treated with triethylamine) for column chromatography. | |
| Water Contamination in Final Product | Incomplete drying of organic extracts: Residual water from the work-up is carried over. | Dry the organic extracts thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent evaporation. |
| Hygroscopic nature of the product: this compound may absorb moisture from the atmosphere. | Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities depend on the synthetic route. For the hydroformylation of allyl alcohol, impurities can include unreacted allyl alcohol, by-products like propionaldehyde, and polymers.[3] When synthesized from the hydrolysis of 2,3-dihydrofuran, unreacted starting material and water are common impurities.[2] The open-chain tautomer, 4-hydroxybutanal, is also present in equilibrium.[2]
Q2: Which purification method is most effective for obtaining high-purity this compound?
A2: Fractional vacuum distillation is a widely used and effective method for purifying this compound, especially for removing non-volatile impurities and solvents with significantly different boiling points.[4][5] For removing structurally similar impurities, flash column chromatography over silica gel can provide higher purity.[6] The choice of method depends on the nature and quantity of the impurities present.
Q3: What are the optimal conditions for vacuum distillation of this compound?
A3: The optimal conditions for vacuum distillation will depend on the vacuum source and the desired boiling temperature. It is crucial to use a vacuum-tight system and a cold trap to protect the vacuum pump.[4][7][8] A Claisen adapter and a magnetic stir bar should be used to prevent bumping.[4][7] The pressure should be reduced before heating to remove volatile impurities.[4][7]
Q4: How can I perform flash column chromatography to purify this compound?
A4: A good starting point for flash column chromatography is to use silica gel as the stationary phase and a mixture of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase.[9][10] The optimal solvent ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.2-0.3 for this compound. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can improve separation.[11]
Q5: How can I confirm the purity and identity of my final product?
A5: The purity of this compound can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[12] The identity and structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy.[13][14][15][16]
Quantitative Data Summary
The following tables summarize quantitative data related to the purification of this compound.
Table 1: Boiling Point of this compound at Different Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 1 | 50 |
| 13 | 81 |
| 16 | 75-77 |
| 22 | 85-87 |
| 26 | 93-95 |
| 760 (atmospheric) | ~170 (decomposes) |
Table 2: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Reported Yield/Recovery | Key Advantages | Common Challenges |
| Fractional Vacuum Distillation | >98% | 80-90% | Effective for large-scale purification and removal of non-volatile impurities. | Potential for thermal decomposition if not performed under sufficient vacuum; may not separate isomers or closely boiling impurities effectively. |
| Flash Column Chromatography | >99% | 70-85% | High resolution for separating structurally similar impurities. | Can be time-consuming and requires larger volumes of solvent for large-scale purification; potential for product loss on the column. |
Experimental Protocols
Detailed Methodology 1: Fractional Vacuum Distillation
Objective: To purify crude this compound by removing solvents and non-volatile impurities.
Apparatus:
-
Round-bottom flask
-
Claisen adapter
-
Vigreux or packed fractionating column
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Vacuum pump with a cold trap
-
Heating mantle with a magnetic stirrer
-
Manometer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all ground glass joints are properly greased and sealed to maintain a good vacuum.[4][7] Place a magnetic stir bar in the round-bottom flask.
-
Sample Loading: Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
System Evacuation: Connect the apparatus to the vacuum pump through a cold trap. Turn on the stirrer and then slowly evacuate the system.[4][7] Monitor the pressure using a manometer.
-
Heating and Distillation: Once a stable vacuum is achieved, begin to gently heat the flask using the heating mantle.[8]
-
Fraction Collection: Collect the distillate in fractions. The first fraction will likely contain any low-boiling impurities. Collect the main fraction at the expected boiling point for this compound at the recorded pressure.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum.[4][7]
Detailed Methodology 2: Flash Column Chromatography
Objective: To purify this compound from structurally similar impurities.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine the optimal eluent composition by running TLC plates of the crude material in various hexane/ethyl acetate ratios. Aim for an Rf of 0.2-0.3 for the product spot.[9]
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.[11]
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0038609A1 - Preparation of this compound - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US4533742A - Preparation of this compound by hydroformylation of allyl alcohol using ketone solvents - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. Tetrahydro-2-hydroxyfuran | C4H8O2 | CID 93002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
optimizing reaction conditions (temperature, pressure, catalyst) for 2-hydroxytetrahydrofuran synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxytetrahydrofuran. The information is designed to help optimize reaction conditions, including temperature, pressure, and catalyst selection, to achieve high yields and selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the hydroformylation of allyl alcohol.
Q1: Low conversion of allyl alcohol is observed. What are the potential causes and solutions?
A1: Low conversion of the starting material can be attributed to several factors related to reaction conditions and catalyst activity.
-
Suboptimal Temperature: The reaction temperature significantly influences the rate of conversion. For the hydroformylation of allyl alcohol, a temperature range of 90°C to 150°C is generally appropriate.[1] A preferred range to maintain high catalyst activity without significant degradation of the metallo-organic complex is between 100°C and 130°C.[1]
-
Incorrect Pressure: The reaction pressure, particularly of the hydrogen and carbon monoxide syngas, is a critical parameter. Pressures between 1 and 35 bar are typically used, with a range of 2 to 5 bar being most appropriate for many set-ups.[1] Insufficient pressure can lead to lower reaction rates.
-
Catalyst Deactivation: The catalyst, often a rhodium complex, can deactivate over time. The stability of phosphine-modified rhodium catalysts can be poor under certain reaction conditions.[2] Ensure the catalyst is handled under an inert atmosphere and that the solvents and reactants are of high purity to avoid catalyst poisoning.
-
Improper Molar Ratios: The molar ratio of hydrogen to carbon monoxide and their ratio to allyl alcohol are crucial. A typical molar ratio of hydrogen to allyl alcohol to carbon monoxide is in the range of 2-10 : 1 : 2-20.[1] The molar ratio of hydrogen to carbon monoxide is often between 1:1 and 1:5.[1]
Q2: The selectivity towards this compound is low, with significant formation of byproducts like propionaldehyde.
A2: Poor selectivity is a common issue and can often be rectified by adjusting the reaction parameters and catalyst system.
-
Catalyst and Ligand Choice: The choice of catalyst and ligands plays a pivotal role in directing the reaction towards the desired product. Rhodium-hydridocarbonyltris(triphenylphosphine) is a commonly used catalyst.[1] The use of excess triphenylphosphine (B44618) ligand can increase selectivity for the linear product (4-hydroxybutyraldehyde, which cyclizes to this compound) by suppressing the isomerization of allyl alcohol to propionaldehyde.[1][2]
-
Pressure Adjustments: Higher hydrogen pressures can favor the formation of the desired product over byproducts.[2] For instance, with palladium catalysts, low hydrogen pressures (10-50 bar) may favor the formation of furan (B31954) and tetrahydrofuran (B95107) derivatives, while increased pressure promotes the formation of other intermediates.[2]
-
Temperature Control: While higher temperatures increase the reaction rate, they can also lead to an increase in side reactions. Operating within the optimal temperature range of 100°C to 130°C is recommended to balance conversion and selectivity.[1]
Q3: I am observing catalyst instability and degradation during the reaction.
A3: Catalyst stability is a key factor for a successful and reproducible synthesis.
-
Ligand Architecture: The structure of the phosphine (B1218219) ligands has a significant impact on the catalyst's lifetime. The electronic and steric properties of the ligands are directly correlated with catalyst stability.[2]
-
Reaction Conditions: High temperatures can lead to the degradation of the metallo-organic complex.[1] It is important to operate within the recommended temperature range.
-
In situ Catalyst Formation: To minimize stability issues, the catalyst can be formed in situ by mixing the catalyst precursors in the reaction mixture just before starting the reaction.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the hydroformylation of allyl alcohol.[1][3][4] This process involves reacting allyl alcohol with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst, typically a rhodium complex.[1][3] The primary product, 4-hydroxybutyraldehyde, readily cyclizes to form the more stable this compound.[1][4]
Q2: What are the optimal reaction conditions for the hydroformylation of allyl alcohol to this compound?
A2: Optimal conditions can vary depending on the specific catalyst system and experimental setup. However, general guidelines are as follows:
-
Temperature: 100°C to 130°C.[1]
-
Pressure: 2 to 5 bar.[1]
-
Catalyst: A rhodium complex, such as rhodium-hydridocarbonyltris(triphenylphosphine), is commonly used.[1]
-
Molar Ratios: The molar ratio of hydrogen to carbon monoxide is typically between 1:1 and 1:5.[1]
Q3: Are there alternative synthesis routes for this compound?
A3: Yes, other methods have been developed, including:
-
Anodic Oxidation of Tetrahydrofuran: This method involves the selective oxidation of tetrahydrofuran to produce this compound.[2]
-
Hydrolysis of Tetrahydrofuran Derivatives: Certain derivatives of tetrahydrofuran can be hydrolyzed under acidic or basic conditions to yield this compound.[2]
-
Direct C-H hydroxylation of Tetrahydrofuran: A copper-sodium macrocyclic complex can be used to directly hydroxylate tetrahydrofuran at the 2-position.[2]
Q4: How is the product, this compound, typically isolated?
A4: The reaction mixture, containing unconverted allyl alcohol and the hydroformylation products, can be cooled to induce condensation. The this compound can then be separated from the unreacted allyl alcohol by distillation.[1] The allyl alcohol can be recycled back into the reactor.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various experimental conditions for the synthesis of this compound via hydroformylation of allyl alcohol.
Table 1: Effect of Temperature on Conversion and Selectivity
| Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity towards this compound (%) | Catalyst Activity (nml allyl alcohol/g Rh·s) |
| 88 | 4 | 6.3 | 81 | 1.91 |
| 108 | 4 | 13.2 | 79.5 | 3.93 |
| 90 | 3 | 19.8 | 94.4 | 3.4 |
| 110 | 3 | 17.9 | 97.8 | 5.06 |
Data extracted from a continuous gas-phase reaction using a rhodium-hydridocarbonyltris(triphenylphosphine) catalyst on a solid porous carrier.[1]
Table 2: Influence of Reaction Conditions on Yield
| Catalyst System | Temperature (°C) | Pressure (psi) | CO:H₂ Ratio | Allyl Alcohol Conversion (%) | Selectivity to this compound (%) |
| HRh(CO)(PPh₃)₃ / PPh₃ in Acetophenone (B1666503) | 60 | 800 | 1:1 | 100 | 96 |
| HRh(CO)(PPh₃)₃ / PPh₃ in 2-Undecanone | 60 | 800 | 1:1 | 100 | 96 |
Data from a batch reaction process.[3]
Experimental Protocols
Protocol 1: Continuous Gas-Phase Hydroformylation of Allyl Alcohol
This protocol is based on a continuous process using a supported catalyst.[1]
-
Catalyst Preparation: A solid porous carrier material (e.g., silica) is impregnated with a solution of a catalytically active rhodium complex, such as rhodium-hydridocarbonyltris(triphenylphosphine), dissolved in a ligand-forming compound like triphenylphosphine. The solvent is then evaporated.
-
Reactor Setup: The catalyst is placed in a fixed-bed reactor.
-
Reaction Execution: A gaseous mixture of allyl alcohol, hydrogen, and carbon monoxide is continuously passed through the reactor.
-
Temperature: Maintained between 90°C and 150°C (preferably 100-130°C).
-
Pressure: Maintained between 1 and 35 bar (preferably 2-5 bar).
-
Molar Ratios: The molar ratio of H₂:allyl alcohol:CO is maintained in the range of 2-10:1:2-20. The H₂:CO molar ratio is typically between 1:1 and 1:5.
-
-
Product Collection: The reaction products are isolated from the gaseous effluent by condensation.
-
Purification: Unconverted allyl alcohol is separated from this compound by distillation. The recovered allyl alcohol can be recycled.
Protocol 2: Batch Hydroformylation in a Ketone Solvent
This protocol describes a batch process with a homogeneous catalyst system.[3]
-
Catalyst System Preparation: The catalyst, such as hydridocarbonyltris(triphenylphosphine) rhodium(I), and excess triphenylphosphine are dissolved in a ketone solvent (e.g., acetophenone or 2-undecanone).
-
Reaction Setup: The catalyst solution and allyl alcohol are charged into a pressure reactor.
-
Reaction Execution:
-
The reactor is pressurized with a 1:1 molar ratio of carbon monoxide and hydrogen to a pressure of 700 to 900 psi.
-
The reaction mixture is heated to a temperature between 50°C and 120°C (preferably 60-80°C) and stirred.
-
-
Product Analysis: After the reaction, the mixture is analyzed by gas-liquid chromatography to determine the conversion of allyl alcohol and the selectivity to this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. EP0038609A1 - Preparation of this compound - Google Patents [patents.google.com]
- 2. Buy this compound | 5371-52-8 [smolecule.com]
- 3. US4533742A - Preparation of this compound by hydroformylation of allyl alcohol using ketone solvents - Google Patents [patents.google.com]
- 4. This compound | 5371-52-8 | Benchchem [benchchem.com]
challenges in the direct nucleophilic substitution of the hydroxyl group in 2-hydroxytetrahydrofuran.
Welcome to the technical support center for the direct nucleophilic substitution of the hydroxyl group in 2-hydroxytetrahydrofuran. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nucleophilic substitution of the hydroxyl group in this compound so challenging?
The primary challenge lies in the fact that the hydroxyl group (-OH) is a very poor leaving group. For a nucleophilic substitution reaction to occur, the leaving group must be able to stabilize the negative charge that develops as it departs. The hydroxide (B78521) ion (OH⁻) is a strong base and therefore an unstable, poor leaving group.[1] Consequently, direct displacement of the -OH group by a nucleophile is generally not feasible without prior activation.
Q2: What is the "anomeric effect" and how does it influence reactions at the 2-position of tetrahydrofuran (B95107)?
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (C2 in this compound) to prefer an axial orientation over a sterically less hindered equatorial orientation. This is due to the stabilizing interaction between the lone pair of electrons on the ring's oxygen atom and the antibonding orbital (σ*) of the C-O bond of the substituent. This effect can influence the equilibrium of anomers and the stereochemical outcome of substitution reactions.
Q3: How does the ring-chain tautomerism of this compound affect nucleophilic substitution reactions?
This compound exists in equilibrium with its open-chain tautomer, 4-hydroxybutanal. This equilibrium can complicate substitution reactions. Reaction conditions, such as the solvent and pH, can shift the equilibrium. The presence of the aldehyde form can lead to undesired side reactions, such as aldol (B89426) condensations or oxidation of the aldehyde.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield is a common issue and can be attributed to several factors. The following guide will help you troubleshoot this problem.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Inadequate Activation of the Hydroxyl Group | 1. Acid Catalysis: For reactions with weak nucleophiles, ensure a strong acid catalyst (e.g., H₂SO₄, TsOH) is used to protonate the hydroxyl group, converting it into a better leaving group (H₂O).[1] 2. Conversion to a Better Leaving Group: Convert the hydroxyl group to a sulfonate ester (e.g., tosylate, mesylate) or a halide prior to substitution.[2][3] 3. Mitsunobu Reaction: For substitution with acidic nucleophiles (pKa < 15), consider using Mitsunobu conditions (PPh₃, DEAD or DIAD).[4][5][6][7][8] | The C-O bond of the alcohol is strong, and the hydroxide ion is a poor leaving group. Activation is crucial for the reaction to proceed. |
| Poor Nucleophile | 1. Increase Nucleophilicity: If possible, use a stronger, less sterically hindered nucleophile. 2. Deprotonation: For weakly acidic nucleophiles, consider deprotonation with a suitable base to increase their nucleophilicity. | The nucleophile must be strong enough to attack the electrophilic carbon. |
| Unfavorable Reaction Conditions | 1. Solvent Choice: For SN2 reactions, use a polar aprotic solvent (e.g., DMF, DMSO, acetone) to enhance nucleophilicity. For SN1 reactions, a polar protic solvent (e.g., water, ethanol) can help stabilize the carbocation intermediate. 2. Temperature: Some reactions may require heating to overcome the activation energy barrier. Monitor the reaction for decomposition at higher temperatures. | The solvent plays a critical role in stabilizing intermediates and solvating ions. Temperature affects the reaction rate. |
| Ring-Chain Tautomerism Side Reactions | 1. Protecting Groups: Consider protecting the hydroxyl group as a more stable ether or ester before attempting other transformations on the molecule if the open-chain form is problematic. | The presence of the 4-hydroxybutanal tautomer can lead to a variety of side reactions. |
Issue 2: Formation of Multiple Products and Stereochemical Issues
The stereochemistry at the anomeric C2 position can be difficult to control. The formation of a mixture of anomers or other side products is a common problem.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Mixture of SN1 and SN2 Pathways | 1. Favor SN2: To achieve inversion of stereochemistry, use conditions that favor an SN2 mechanism: a strong, non-bulky nucleophile, a polar aprotic solvent, and a good leaving group. 2. Favor SN1: If a racemic mixture is acceptable or desired, conditions favoring an SN1 mechanism can be used: a weak nucleophile, a polar protic solvent, and a substrate that can form a stable carbocation. | The reaction mechanism dictates the stereochemical outcome. SN2 reactions proceed with inversion of configuration, while SN1 reactions typically lead to racemization. |
| Anomeric Effect | 1. Thermodynamic vs. Kinetic Control: Consider the reaction conditions. Kinetic control (low temperature, short reaction time) may favor the formation of one anomer, while thermodynamic control (higher temperature, longer reaction time) may lead to the more stable anomer. | The anomeric effect stabilizes the axial anomer, which may be the thermodynamically favored product. |
| Elimination Side Reactions | 1. Use a Non-basic Nucleophile: Strong bases can promote elimination reactions, leading to the formation of 2,3-dihydrofuran. Use a less basic nucleophile if possible. 2. Lower Reaction Temperature: Higher temperatures often favor elimination over substitution. | The formation of a double bond within the ring is a potential side reaction, especially under basic conditions. |
Experimental Protocols
Protocol 1: Tosylation of this compound (Activation of Hydroxyl Group)
This protocol describes the conversion of the hydroxyl group to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Pyridine (B92270) or Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (optional, catalyst)
-
Aqueous HCl solution (e.g., 1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 - 2.0 eq). If the reaction is slow, a catalytic amount of DMAP (0.1 eq) can be added.
-
Slowly add tosyl chloride (1.2 - 1.5 eq) portion-wise, keeping the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-tosyloxytetrahydrofuran.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Mitsunobu Reaction for Nucleophilic Substitution
This protocol is suitable for the substitution of the hydroxyl group with acidic nucleophiles (e.g., carboxylic acids, phenols, imides).
Materials:
-
This compound
-
Nucleophile (e.g., benzoic acid)
-
Triphenylphosphine (B44618) (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the nucleophile (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 eq) in THF dropwise to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography. Note that triphenylphosphine oxide and the reduced hydrazine (B178648) derivative are common byproducts that need to be separated.
Visualizations
Reaction Pathway for Hydroxyl Group Activation and Substitution
This diagram illustrates the two-step strategy for nucleophilic substitution of this compound, involving the activation of the hydroxyl group followed by nucleophilic attack.
Caption: General workflow for the nucleophilic substitution of this compound.
SN1 vs. SN2 Pathways at the Anomeric Carbon
This diagram illustrates the two possible mechanistic pathways for nucleophilic substitution at the C2 position after activation of the hydroxyl group.
Caption: Comparison of SN1 and SN2 mechanisms for the substitution reaction.
Influence of Ring-Chain Tautomerism
This diagram shows the equilibrium between the cyclic hemiacetal and the open-chain hydroxy aldehyde, which can lead to side reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rsc.org [rsc.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
troubleshooting low yields in the cyclization to form 2-hydroxytetrahydrofuran
Welcome to the technical support center for the synthesis of 2-hydroxytetrahydrofuran. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and answers to frequently asked questions regarding low yields in the cyclization of 4-hydroxybutanal and related syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and purification of this compound.
Q1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?
Low yields are a common problem and can stem from several factors throughout the experimental process. A systematic investigation is key.
-
Equilibrium Position: The reaction is an equilibrium between the open-chain 4-hydroxybutanal and the cyclic this compound.[1] In many conditions, the cyclic form is favored, but the reaction may not proceed to completion if the activation barrier is too high or if conditions shift the equilibrium.[2][3]
-
Side Reactions: The most common cause of low yield is the formation of undesired byproducts. These can include 2,3-dihydrofuran (B140613) via dehydration or, if starting from 1,4-butanediol (B3395766), over-oxidation to γ-butyrolactone (GBL).[1][2]
-
Reagent and Solvent Quality: Impure starting materials or the presence of moisture can significantly hinder the reaction.[4][5] Solvents and reagents should be appropriately purified and dried.
-
Reaction Conditions: Non-optimal temperature, reaction time, or catalyst concentration can lead to incomplete reactions or the promotion of side reactions.[6]
-
Workup and Purification Losses: The product can be lost during extraction, solvent removal (especially if volatile), or chromatography.[4]
Q2: I am observing a significant amount of 2,3-dihydrofuran as a byproduct. How can I prevent this?
The formation of 2,3-dihydrofuran is a result of the dehydration of the this compound product. This is a common side reaction, particularly under certain conditions.[1][2]
-
Cause: This dehydration is typically promoted by high temperatures and the presence of acid catalysts.[2][7]
-
Solutions:
-
Temperature Control: Lower the reaction temperature. Monitor the reaction closely to find a balance between a reasonable reaction rate and minimizing dehydration.
-
Catalyst Choice: If using an acid catalyst, consider reducing its concentration or switching to a milder acid. Some solid dehydration catalysts that promote this reaction include Al₂O₃, P₂O₅, and various metal pyrosulfates.[7] Avoiding these conditions is crucial.
-
Reaction Time: Quench the reaction as soon as the formation of the desired product is maximized, before significant dehydration occurs.[4]
-
Q3: My starting material (4-hydroxybutanal) is not fully consumed, even after extended reaction times. What should I do?
Incomplete conversion suggests that the reaction has either stalled or reached equilibrium prematurely.
-
Cause: The uncatalyzed cyclization of 4-hydroxybutanal has a high activation energy barrier (around 35-38 kcal/mol), making the reaction very slow or inaccessible under typical conditions.[2][3]
-
Solutions:
-
Introduce a Catalyst: The use of a suitable catalyst is essential to significantly reduce the reaction barrier. Both acid and base catalysts can be effective.[2][3]
-
Optimize Catalyst Loading: If you are already using a catalyst, its concentration may be too low. Perform optimization studies to find the ideal loading.
-
Increase Reaction Time or Temperature: While being mindful of side reactions, incrementally increasing the reaction time or temperature can help drive the reaction to completion.[8] Monitor progress by TLC or GC to avoid product decomposition.[4]
-
Q4: When synthesizing from 1,4-butanediol (BDO), I am getting γ-butyrolactone (GBL) and/or tetrahydrofuran (B95107) (THF) as major byproducts. How can I improve selectivity?
When using BDO as a precursor, the reaction proceeds via a dehydrogenation to 4-hydroxybutanal, which then cyclizes. This multi-step process offers additional pathways for side-product formation.
-
Cause:
-
Solutions:
-
Catalyst Selection: The choice of catalyst is critical. Copper-based catalysts are often used for the dehydrogenation of BDO. The selectivity is highly influenced by the support material (e.g., silica (B1680970), zirconia) and the presence of promoters (e.g., ZnO).[1]
-
Control Reaction Conditions: Carefully control the temperature and contact time to favor the formation of the hemiacetal without promoting further dehydrogenation to GBL or dehydration to THF.
-
Q5: How does the choice of catalyst (acid vs. base) affect the reaction outcome?
Both acid and base catalysis can facilitate the cyclization, but they operate via different mechanisms and can influence side-product formation.
-
Acid Catalysis: An acid catalyst protonates the carbonyl oxygen of 4-hydroxybutanal, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal hydroxyl group.[9] However, strong acids and high temperatures can also readily catalyze the subsequent dehydration of the product to 2,3-dihydrofuran.[2] Computational studies show that catalysts like H₂SO₄ dramatically lower the energy barrier for cyclization.[2]
-
Base Catalysis: A base can deprotonate the terminal hydroxyl group, forming an alkoxide that then attacks the carbonyl carbon. This approach can be effective but may introduce other potential side reactions depending on the substrate and conditions.
Q6: What are the best practices for workup and purification to minimize product loss?
Careful post-reaction handling is crucial for maximizing isolated yield.[4]
-
Quenching: Quench the reaction promptly and carefully once complete to prevent the formation of byproducts or decomposition of the desired product.[4]
-
Extraction: Use a sufficient volume of extraction solvent to ensure efficient partitioning and minimize losses to the aqueous phase. Perform multiple extractions (e.g., 3 times).[4]
-
Drying and Solvent Removal: Dry the combined organic layers thoroughly with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). When removing the solvent by rotary evaporation, be mindful of the product's volatility. Use a moderate temperature and control the vacuum to avoid co-evaporation of the product.[4]
-
Purification Method: If distillation is used, fractional vacuum distillation is often preferred to handle heat-sensitive compounds. For chromatography, be aware that this compound can be sensitive to acidic conditions, so deactivating the silica gel with a base (e.g., triethylamine) may be necessary.[4]
Quantitative Data Summary
The use of a catalyst is critical for overcoming the large activation energy barrier of the uncatalyzed cyclization of 4-hydroxybutanal.
| Catalyst | Reaction Barrier (kcal/mol) | Reference |
| None | 34.8 - 38.0 | [2][3] |
| Single H₂O Molecule | 14.3 | [3] |
| H₂SO₄ | -13.1 | [2] |
| HNO₃ | (Not specified, but provides fastest rate) | [2] |
| H₃O⁺ | -50.2 | [3] |
Key Reaction and Troubleshooting Visualizations
Caption: Key reaction pathways and competing side reactions.
Caption: Troubleshooting workflow for low yields.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Cyclization
This protocol provides a general method for the cyclization of 4-hydroxybutanal. Note: This is a representative protocol and should be optimized for specific substrates and scales.
Materials:
-
4-hydroxybutanal (starting material)
-
Anhydrous solvent (e.g., toluene, THF)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Saturated sodium bicarbonate solution (for quenching)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the 4-hydroxybutanal dissolved in the anhydrous solvent.
-
Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 0.1-1 mol%) to the stirring solution.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature to gentle reflux). Monitor the reaction progress by TLC or GC analysis, watching for the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the chosen organic solvent (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude oil by fractional vacuum distillation or flash column chromatography.
Protocol 2: Purification by Fractional Vacuum Distillation
This method is suitable for purifying this compound, especially for removing non-volatile impurities or byproducts with significantly different boiling points.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and thermometer
-
Receiving flask(s)
-
Vacuum pump with a cold trap and manometer
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar or boiling chips.
-
Distillation: Begin stirring and slowly apply vacuum to the system.
-
Gently heat the flask using a heating mantle.
-
Observe the vapor rising through the column and monitor the temperature at the distillation head.
-
Collect and discard any initial low-boiling fractions (forerun).
-
Collect the main fraction of pure this compound at its characteristic boiling point under the applied pressure.
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides, especially if THF-related solvents are involved.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US4129579A - Preparation of 2,3-dihydrofuran - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Identification and Characterization of Impurities in 2-Hydroxytetrahydrofuran
This technical support center is designed to assist researchers, scientists, and drug development professionals in the identification and characterization of impurities in 2-hydroxytetrahydrofuran. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities in this compound can originate from its synthesis process, degradation, or storage. Key impurities to consider are:
-
Process-Related Impurities: These arise from the manufacturing method, most commonly the hydroformylation of allyl alcohol. Potential impurities from this process include:
-
4-Hydroxybutyraldehyde: This is the open-chain tautomer of this compound and often exists in equilibrium with it.[1][2][3][4]
-
Propionaldehyde (B47417): A potential byproduct formed during the hydroformylation of allyl alcohol.[5]
-
Unreacted Starting Materials: Residual amounts of allyl alcohol may be present.
-
-
Degradation Impurities: These can form due to oxidation or other degradation pathways.
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification and quantification of volatile and semi-volatile impurities like propionaldehyde and for overall purity assessment.[7][8][9][10][11][12]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying non-volatile impurities and for purity determination. It is particularly useful for monitoring the formation of degradation products like γ-butyrolactone.[13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the unambiguous identification of unknown impurities.[1][5][16][17][18][19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and can help in the initial characterization of impurities.[19][20][21][22][23]
Q3: What are the acceptable limits for impurities in this compound for pharmaceutical use?
A3: The acceptable limits for impurities are dictated by regulatory guidelines such as those from the International Council for Harmonisation (ICH). For pharmaceutical ingredients, impurities are generally controlled to the lowest reasonably achievable levels. Specific thresholds for reporting, identification, and qualification of impurities depend on the maximum daily dose of the drug substance.[24] It is crucial to consult the relevant pharmacopeia and regulatory guidelines for specific limits.
Troubleshooting Guides
GC-MS Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape or tailing | 1. Active sites in the GC inlet or column. 2. Inappropriate injection temperature. | 1. Use a deactivated inlet liner and a high-quality, low-bleed column. 2. Optimize the injector temperature to ensure complete volatilization without degradation. |
| Co-elution of impurities with the main peak | Insufficient chromatographic resolution. | 1. Optimize the GC oven temperature program (e.g., use a slower ramp rate). 2. Use a longer GC column or a column with a different stationary phase to improve separation. |
| Difficulty in identifying unknown peaks | 1. Low concentration of the impurity. 2. Lack of reference spectra. | 1. Concentrate the sample or use a more sensitive MS detector. 2. Compare the obtained mass spectrum with spectral libraries (e.g., NIST). For novel impurities, isolation and analysis by NMR may be necessary for structural elucidation. |
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition or flow rate. 2. Column temperature variations. | 1. Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning. 2. Use a column oven to maintain a constant temperature. |
| Broad or split peaks | 1. Column degradation. 2. Sample solvent incompatible with the mobile phase. | 1. Replace the column or use a guard column. 2. Dissolve the sample in the mobile phase or a solvent with similar polarity. |
| Baseline noise or drift | 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. | 1. Use high-purity solvents and filter the mobile phase. Flush the detector cell. 2. Degas the mobile phase thoroughly. |
Quantitative Data Summary
The following table summarizes the key impurities and their typical analytical parameters. Please note that specific values may vary depending on the synthesis route and storage conditions.
| Impurity | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Technique |
| 4-Hydroxybutyraldehyde |
| C₄H₈O₂ | 88.11 | GC-MS, NMR |
| Propionaldehyde |
| C₃H₆O | 58.08 | GC-MS |
| γ-Butyrolactone (GBL) |
| C₄H₆O₂ | 86.09 | HPLC, GC-MS |
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling
This protocol provides a general method for the separation and identification of volatile impurities in this compound.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or dichloromethane.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. GC-MS Conditions:
| Parameter | Value |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[9] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless mode can be optimized) |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
3. Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal or external standard method with appropriate calibration curves.
Protocol 2: HPLC Method for Purity Determination
This protocol describes a reversed-phase HPLC method for the determination of purity and non-volatile impurities.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v). The addition of a buffer like ammonium (B1175870) formate (B1220265) may be necessary for better peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
3. Data Analysis:
-
Determine the retention time of the main this compound peak.
-
Integrate all impurity peaks and calculate their area percentage relative to the main peak to estimate the purity.
-
For quantification of specific impurities, use certified reference standards to prepare calibration curves.
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Troubleshooting logical workflow.
References
- 1. Gamma Butyrolactone(96-48-0) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Hydroxybutyraldehyde this compound | C8H16O4 | CID 86743497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 4-hydroxybutanal | 25714-71-0 [chemicalbook.com]
- 5. Propionaldehyde(123-38-6) 1H NMR spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. brieflands.com [brieflands.com]
- 10. benchchem.com [benchchem.com]
- 11. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. hmdb.ca [hmdb.ca]
- 17. spectrabase.com [spectrabase.com]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
improving the stability of 2-hydroxytetrahydrofuran under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2-hydroxytetrahydrofuran under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound?
A1: The primary cause of instability for this compound is its existence in a dynamic equilibrium with its open-chain tautomer, 4-hydroxybutanal.[1] This ring-chain tautomerism is catalyzed by both acids and bases, leading to the opening of the tetrahydrofuran (B95107) ring.[1] In aqueous solutions, the cyclic hemiacetal form (this compound) is generally more stable and heavily favored.[1]
Q2: How do acidic conditions affect the stability of this compound?
A2: Under acidic conditions, the oxygen atom in the ring of this compound can be protonated. This protonation weakens the carbon-oxygen bond, making the ring more susceptible to opening and forming the open-chain 4-hydroxybutanal.[1]
Q3: What is the effect of basic conditions on the stability of this compound?
A3: In the presence of a base, the hydroxyl group of the hemiacetal can be deprotonated to form an alkoxide. This is followed by the cleavage of the endocyclic C-O bond, which leads to the formation of the enolate of 4-hydroxybutanal.[1]
Q4: Can this compound form peroxides?
A4: Yes, similar to its parent compound tetrahydrofuran (THF), this compound can form explosive peroxides upon exposure to air, especially on prolonged storage.[2]
Q5: What are the recommended storage conditions for this compound?
A5: To ensure stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place, protected from light. Recommended storage temperatures vary, with some sources suggesting refrigeration at -20°C, while others indicate storage at 10°C - 25°C.[3][4] It is crucial to minimize contact with air to prevent peroxide formation.[2]
Troubleshooting Guides
Issue 1: Unexpected Side Products in an Acid-Catalyzed Reaction
Symptoms:
-
Formation of a new aldehyde peak in NMR or GC-MS analysis.
-
Presence of polymeric material.
-
Low yield of the desired product.
Possible Cause: Acid-catalyzed ring-opening of this compound to 4-hydroxybutanal, which may then undergo further reactions such as aldol (B89426) condensation or polymerization.
Solutions:
-
pH Control: Carefully buffer the reaction mixture to maintain a mildly acidic pH, avoiding strongly acidic conditions.
-
Temperature Management: Run the reaction at the lowest effective temperature to minimize side reactions.
-
Reaction Time: Optimize the reaction time to maximize the formation of the desired product and minimize the degradation of this compound.
-
Choice of Acid Catalyst: Consider using a weaker acid catalyst or a solid acid catalyst that can be easily removed from the reaction mixture.
Issue 2: Degradation of this compound During Workup
Symptoms:
-
Loss of product during aqueous extraction, especially under basic conditions.
-
Formation of impurities upon concentration.
Possible Cause: Base-catalyzed degradation during workup or thermal degradation during solvent removal.
Solutions:
-
Neutral Workup: If possible, perform a neutral aqueous workup.
-
Avoid Strong Bases: Avoid washing with strong basic solutions like sodium hydroxide (B78521). If a basic wash is necessary, use a mild base such as sodium bicarbonate and minimize contact time.
-
Low-Temperature Concentration: Concentrate the product solution at reduced pressure and low temperature to avoid thermal decomposition.
Issue 3: Inconsistent Reaction Outcomes
Symptoms:
-
Variable reaction rates or yields between batches.
-
Appearance of unexpected impurities in some runs.
Possible Cause:
-
Variability in the quality of the this compound starting material, including the presence of peroxides.
-
Presence of moisture, which can facilitate hydrolysis.
Solutions:
-
Peroxide Test: Always test for the presence of peroxides in the this compound starting material before use.
-
Use of Inhibitors: Consider adding a radical inhibitor, such as BHT, to prevent peroxide formation, especially if the reaction is performed at elevated temperatures or with exposure to air.
-
Anhydrous Conditions: If the reaction is sensitive to water, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
Table 1: Illustrative Degradation of this compound under Various Conditions (Example Data)
| Condition | Temperature (°C) | pH | Solvent | Degradation after 24h (%) | Primary Degradation Product |
| Acidic | 25 | 2 | Water | 15 | 4-Hydroxybutanal |
| Acidic | 50 | 2 | Water | 40 | 4-Hydroxybutanal, polymeric byproducts |
| Neutral | 25 | 7 | Water | < 1 | - |
| Basic | 25 | 12 | Water | 10 | 4-Hydroxybutanal |
| Basic | 50 | 12 | Water | 35 | 4-Hydroxybutanal, aldol products |
| Oxidative (H₂O₂) | 25 | 7 | Water | 5 | γ-Butyrolactone |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and understand the degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Organic solvent for analysis (e.g., acetonitrile, methanol)
-
HPLC or GC-MS system
-
pH meter
-
Thermostatically controlled oven or water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period.
-
Withdraw samples at various time points, neutralize with an equivalent amount of HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
Withdraw samples at various time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid or liquid sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C) for a specified period.
-
For solutions, withdraw samples at various time points and dilute for analysis. For solid samples, dissolve in a suitable solvent before analysis.
-
-
Photostability:
-
Expose a solution of this compound to a light source according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze the exposed and control samples at appropriate time intervals.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating method, such as HPLC with UV and/or MS detection or GC-MS, to separate and quantify this compound and its degradation products.
-
Visualizations
Caption: Ring-chain tautomerism of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
scale-up considerations for the industrial production of 2-hydroxytetrahydrofuran
Welcome to the technical support center for the industrial production of 2-hydroxytetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The main industrial routes for synthesizing this compound are:
-
Hydroformylation of Allyl Alcohol: This process involves reacting allyl alcohol with carbon monoxide and hydrogen in the presence of a catalyst, typically a rhodium complex.[1][2][3] The initial product is 4-hydroxybutyraldehyde, which then cyclizes to form this compound.[1]
-
Oxidation of Tetrahydrofuran (THF): THF can be oxidized to produce this compound, which is often an intermediate in the synthesis of gamma-butyrolactone (B3396035) (GBL).[4] This can be achieved using various oxidizing agents and catalysts.[3][4]
-
Hydrolysis of 2-Alkoxytetrahydrofurans: This classic approach involves the acid-catalyzed hydrolysis of 2-alkoxytetrahydrofuran derivatives to yield this compound.[5]
Q2: What are the key considerations when scaling up the hydroformylation of allyl alcohol?
A2: Scaling up the hydroformylation process requires careful attention to several factors to maintain efficiency and safety. Key considerations include:
-
Catalyst Stability and Recovery: Rhodium-based catalysts are expensive, so their stability and efficient recovery are crucial for an economically viable process.[2]
-
Heat Management: The reaction is exothermic, and efficient heat removal is necessary to prevent side reactions and ensure process safety, especially in large reactors.[6]
-
Mass Transfer: Ensuring efficient mixing of the gaseous reactants (CO and H₂) with the liquid phase is critical for achieving high reaction rates and selectivity.[6][7]
-
Byproduct Formation: Side reactions can lead to the formation of byproducts like propionaldehyde (B47417) and 2-hydroxy-methylacetaldehyde, which can complicate purification.[1]
Q3: What are the common impurities in this compound production and how can they be minimized?
A3: Common impurities depend on the synthesis route.
-
In the hydroformylation of allyl alcohol , byproducts can include propionaldehyde (from isomerization of allyl alcohol) and 2-hydroxy-methylacetaldehyde.[1] Optimizing reaction conditions, such as temperature and pressure, and catalyst selection can suppress the formation of these byproducts.[1][2]
-
During the oxidation of THF , over-oxidation can lead to the formation of gamma-butyrolactone (GBL) and other oxidized species.[4] Controlling the amount of oxidizing agent and the reaction time is crucial to maximize the yield of this compound.[4]
-
Unreacted starting materials and solvents are also potential impurities that need to be removed during purification.
Q4: What safety precautions should be taken during the industrial production of this compound?
A4: Safety is a primary concern in any chemical manufacturing process. For this compound production, key safety considerations include:
-
Handling of Flammable and Toxic Gases: The hydroformylation process uses carbon monoxide and hydrogen, which are flammable and toxic.[8] Proper handling, ventilation, and monitoring systems are essential.
-
Peroxide Formation in THF: Tetrahydrofuran can form explosive peroxides upon exposure to air.[9] It is crucial to test for and remove peroxides from THF before use.[9]
-
Exothermic Reactions: As mentioned, some synthesis routes are exothermic.[6] Robust temperature control and emergency cooling systems are necessary to prevent runaway reactions.
-
Handling of Catalysts: Some catalysts may be pyrophoric or have specific handling requirements. Always consult the safety data sheet (SDS) for the specific catalyst being used.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | - Ensure the catalyst is not poisoned by impurities in the feedstock. - For hydroformylation, check the integrity of the phosphine (B1218219) ligands. - Regenerate or replace the catalyst as needed. |
| Suboptimal Reaction Conditions | - Verify and optimize reaction temperature, pressure, and reaction time. - Ensure proper molar ratios of reactants. |
| Poor Mass Transfer | - Increase agitation speed to improve mixing of reactants. - Check for any issues with the gas sparging system in hydroformylation. |
| Side Reactions | - Analyze the product mixture to identify major byproducts. - Adjust reaction conditions to minimize the formation of these byproducts. For example, in hydroformylation, lower temperatures can sometimes reduce isomerization. |
Issue 2: High Levels of Impurities
| Potential Cause | Troubleshooting Step |
| Formation of Propionaldehyde (in hydroformylation) | - Adjust the H₂/CO ratio. - Use a catalyst system that suppresses the isomerization of allyl alcohol.[1] |
| Over-oxidation to Gamma-Butyrolactone (in THF oxidation) | - Reduce the amount of oxidizing agent. - Decrease the reaction time or temperature.[4] |
| Presence of Unreacted Allyl Alcohol | - Increase reaction time or catalyst loading. - Optimize temperature and pressure to drive the reaction to completion. |
| Inefficient Purification | - Review and optimize the distillation or other purification steps. - Ensure the separation technique is appropriate for the specific impurities present. |
Issue 3: Catalyst Instability or Low Selectivity
| Potential Cause | Troubleshooting Step |
| Ligand Degradation (for Rhodium catalysts) | - Operate within the recommended temperature range to prevent thermal degradation of ligands. - Ensure the solvent is inert and does not react with the catalyst complex. |
| Leaching of Active Metal | - For supported catalysts, ensure proper immobilization of the metal complex. - Optimize reaction conditions to minimize leaching. |
| Incorrect Catalyst-to-Ligand Ratio | - For hydroformylation using rhodium-phosphine catalysts, excess phosphine is often required to maintain catalyst stability and selectivity.[2] Verify and adjust the ratio as needed. |
Experimental Protocols
Protocol 1: Hydroformylation of Allyl Alcohol using a Rhodium Catalyst
This protocol is a generalized procedure based on common practices in the literature.[1][2]
Materials:
-
Allyl alcohol
-
Synthesis gas (a mixture of carbon monoxide and hydrogen)
-
Rhodium catalyst (e.g., hydridocarbonyltris(triphenylphosphine)rhodium(I))
-
Triphenylphosphine (B44618) (excess ligand)
-
Inert solvent (e.g., ketone solvents like acetophenone (B1666503) or 2-undecanone (B123061) have shown high selectivity)[2]
-
High-pressure reactor equipped with a stirrer, gas inlet, sampling port, and temperature and pressure controls.
Procedure:
-
Catalyst Preparation: In an inert atmosphere (e.g., under nitrogen), dissolve the rhodium catalyst and excess triphenylphosphine in the chosen solvent within the reactor.
-
Reactant Addition: Add the allyl alcohol to the reactor.
-
Reaction:
-
Seal the reactor and purge with nitrogen, followed by synthesis gas.
-
Pressurize the reactor with the desired ratio of carbon monoxide and hydrogen (e.g., 1:1 molar ratio).[2]
-
Heat the reactor to the desired temperature (e.g., 60-80°C).[2]
-
Maintain the reaction under constant pressure (e.g., 700-900 psi) with continuous stirring for the specified reaction time (e.g., 2-4 hours).[2]
-
-
Product Isolation:
-
Cool the reactor to room temperature and carefully vent the excess gas.
-
The primary product in the reaction mixture is 4-hydroxybutyraldehyde, which cyclizes to this compound upon cooling and workup.[1]
-
Isolate the product from the catalyst and solvent, typically by distillation.
-
Quantitative Data from Literature:
| Parameter | Value | Reference |
| Allyl Alcohol Conversion | Up to 100% | [2] |
| Selectivity to this compound | Up to 96% | [2] |
| Temperature | 60 - 80 °C | [2] |
| Pressure | 700 - 900 psi | [2] |
| CO:H₂ Molar Ratio | 1:1 | [2] |
| Catalyst:Ligand Molar Ratio | ~1:100 (HRh(CO)(PPh₃)₃ : PPh₃) | [2] |
Protocol 2: Oxidation of Tetrahydrofuran to this compound
This protocol is a conceptual outline based on the synthesis of gamma-butyrolactone where this compound is a key intermediate.[4]
Materials:
-
Tetrahydrofuran (THF)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Catalyst (e.g., spinel ZnFe₂O₄ nanoparticles)[4]
-
Solvent-free conditions or an appropriate solvent
-
Reaction vessel with temperature control and stirring
Procedure:
-
Reaction Setup: Charge the reaction vessel with THF and the catalyst.
-
Oxidant Addition: Add the hydrogen peroxide to the mixture.
-
Reaction:
-
Heat the mixture to the desired temperature (e.g., 80°C) with stirring for a specified time (e.g., up to 9 hours).[4]
-
-
Product Analysis and Isolation:
-
Cool the reaction mixture.
-
Analyze the product mixture using techniques like GC-MS to determine the conversion of THF and the selectivity towards this compound and other products like gamma-butyrolactone.[4]
-
Separate the product from the catalyst and unreacted starting materials.
-
Quantitative Data from a Study on THF Oxidation: [4]
| Parameter | Condition | Result |
| Temperature | 80 °C | 47.3% THF Conversion |
| Reaction Time | 9 hours | 88.2% Selectivity to GBL (with this compound as an intermediate) |
| H₂O₂/THF Mole Ratio | 1:1 |
Visualizations
Caption: Hydroformylation of allyl alcohol to this compound.
Caption: Oxidation pathway of THF to Gamma-Butyrolactone.
Caption: Troubleshooting workflow for scale-up issues.
References
- 1. EP0038609A1 - Preparation of this compound - Google Patents [patents.google.com]
- 2. US4533742A - Preparation of this compound by hydroformylation of allyl alcohol using ketone solvents - Google Patents [patents.google.com]
- 3. Buy this compound | 5371-52-8 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 5371-52-8 | Benchchem [benchchem.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 8. Tetrahydro-2-hydroxyfuran | C4H8O2 | CID 93002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
2-Hydroxytetrahydrofuran Versus Furan as a Precursor in Organic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate precursor is a critical decision in the design of synthetic routes for pharmaceuticals and other complex organic molecules. Both furan (B31954) and its hydrated derivative, 2-hydroxytetrahydrofuran, serve as versatile C4 building blocks. However, their distinct chemical properties lead to different applications, reaction efficiencies, and synthetic strategies. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection process in organic synthesis.
Introduction to the Precursors
Furan is a five-membered aromatic heterocycle that is readily available and highly reactive.[1] Its aromaticity is modest (~16 kcal/mol), making it susceptible to reactions that involve dearomatization, which is a key feature of its synthetic utility.[1] Furan's structure can be viewed as a bis(enol ether), and it serves as a precursor to a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers.[1][2] It is a cornerstone in the synthesis of other heterocycles like pyrrole (B145914) and thiophene (B33073) and is a raw material for tetrahydrofuran (B95107) (THF), a common solvent.[3]
This compound (also known as THF-2-ol) is the hemiacetal tautomer of 4-hydroxybutanal. In solution and in the gas phase, the cyclic hemiacetal form is predominant.[4] It is often generated in situ from the oxidation of furan or tetrahydrofuran.[5][6] As a saturated heterocycle with a hydroxyl group, its reactivity is markedly different from the aromatic furan, often serving as a direct precursor to butenolides and other saturated or partially saturated five-membered ring systems.
Comparative Analysis of Synthetic Applications
The choice between furan and this compound is often dictated by the desired final product and the intended synthetic pathway. Furan's aromaticity allows it to participate in a variety of reactions that this compound cannot, most notably Diels-Alder reactions. Conversely, this compound is a more direct precursor to certain oxidized products.
| Feature | Furan | This compound |
| Core Structure | Aromatic, planar | Saturated, non-planar hemiacetal |
| Key Reactions | Diels-Alder cycloadditions, electrophilic substitution, oxidative cleavage, hydrogenation | Oxidation to γ-butyrolactone, dehydration to 2,3-dihydrofuran, ring-opening |
| Primary Products | Oxanorbornenes, substituted aromatics, 1,4-dicarbonyl compounds, butenolides (via oxidation) | γ-Butyrolactone, 2,3-dihydrofuran, 4-hydroxybutyric acid derivatives |
| Common Applications | Synthesis of complex polycyclic systems, pharmaceuticals (e.g., Sunitinib), agrochemicals (e.g., Furadan)[2] | Precursor for γ-butyrolactone (a key industrial solvent and intermediate), synthesis of nucleoside analogues[7] |
Performance in Key Synthetic Transformations
1. Synthesis of Butenolides and Related Lactones
Butenolides are important structural motifs in many natural products and bioactive molecules.[8] Both furan and this compound can be used to synthesize these lactones, but through different mechanisms and with varying efficiency.
-
From Furan: The oxidation of furan derivatives is a common method to produce butenolides. This typically involves an oxidative ring-opening or rearrangement.[9] For example, treatment of furan with oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) can lead to the formation of lactones.[10] This method is versatile, allowing for the synthesis of highly substituted butenolides.[11]
-
From this compound: This precursor offers a more direct route to γ-butyrolactone, a saturated lactone. The oxidation of this compound to γ-butyrolactone can be achieved with various oxidizing agents.[5] While this is a straightforward conversion to the saturated lactone, the synthesis of unsaturated butenolides from this precursor is less direct.
Quantitative Comparison: Oxidation to Lactones
| Precursor | Oxidizing Agent | Product | Yield | Reference |
| Furan | m-CPBA | Butenolide derivatives | Varies (often moderate to good) | [10] |
| Furfural (a furan derivative) | H₂O₂ / Acetic Acid / TS-1 | Maleic Acid | Good to excellent | [12] |
| Tetrahydrofuran (precursor to this compound) | H₂O₂ / Iron-containing clay | γ-Butyrolactone | High yield and selectivity | [5] |
2. Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and it is here that furan's utility truly shines. Its ability to act as a diene is a key feature of its synthetic profile.
-
Furan as a Diene: Furan readily participates in [4+2] cycloaddition reactions with a variety of dienophiles.[13] These reactions are often reversible, which can be both an advantage and a challenge.[13] The resulting oxanorbornene adducts are versatile intermediates for the synthesis of complex molecules. The reaction conditions, such as temperature and the use of Lewis acid catalysts, can significantly influence the reaction rate and the ratio of endo to exo products.[14][15][16]
-
This compound in Cycloadditions: As a saturated molecule, this compound cannot act as a diene in the Diels-Alder reaction. This represents a fundamental difference in the synthetic capabilities of the two precursors.
Quantitative Comparison: Diels-Alder Reaction Parameters
| Furan Derivative | Dienophile | Conditions | Yield | Endo/Exo Ratio | Reference |
| 2,5-Bis(hydroxymethyl)furan | N-(4-hydroxyphenyl)maleimide | Acetonitrile (B52724), 80°C | 71% | 99:1 | [17] |
| Furan | Maleimide (B117702) | Various | Varies | Endo favored kinetically | [14][15] |
Experimental Protocols
Protocol 1: Oxidation of Furfural to Maleic Acid
This protocol demonstrates the conversion of a furan derivative to a valuable dicarboxylic acid.
-
Materials: Furfural (2.6 mmol), 35% aqueous hydrogen peroxide (14.0 mmol), TS-1 catalyst (0.1 g), and 5 mL of a suitable solvent (e.g., acetic acid).[12]
-
Procedure:
-
Combine furfural, the solvent, and the TS-1 catalyst in a reaction vessel.
-
Add the hydrogen peroxide solution to the mixture.
-
Heat the reaction mixture to 80°C (or reflux) and maintain for 4 hours.[12]
-
After the reaction is complete, cool the mixture.
-
The product, maleic acid, can be purified by filtration and evaporation of the solvent.[12]
-
Protocol 2: Diels-Alder Reaction of a Furan Derivative
This protocol illustrates a typical Diels-Alder reaction involving a substituted furan.
-
Materials: 2,5-Bis(hydroxymethyl)furan (BHMF), N-(4-hydroxyphenyl)maleimide, and acetonitrile as the solvent.[17]
-
Procedure:
-
Dissolve BHMF and N-(4-hydroxyphenyl)maleimide (in a 1.09:1 molar ratio) in acetonitrile.[17]
-
Heat the reaction mixture to 80°C under controlled conditions.[17]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the solvent is removed, and the product is purified, typically by crystallization or chromatography. The endo isomer is the major product.[17]
-
Logical and Synthetic Relationships
The relationship between furan, tetrahydrofuran, and their oxidized derivatives is a key aspect of their synthetic utility. The following diagram illustrates these interconnections.
Caption: Synthetic pathways connecting furan and this compound to key products.
Application in Drug Development
The choice between these precursors has significant implications in the synthesis of pharmaceuticals.
-
Furan 's ability to undergo Diels-Alder reactions is crucial for building the complex polycyclic skeletons found in many natural products and drugs. The resulting oxanorbornene intermediates can be further manipulated to introduce stereocenters and functionality.
-
Tetrahydrofuran derivatives , which can be accessed from furan or other sources, are themselves important pharmacophores. The bis-tetrahydrofuran moiety is a key component in several HIV protease inhibitors, where the oxygen atoms act as hydrogen bond acceptors.[18] The synthesis of these complex THF derivatives often relies on precursors that can be readily functionalized. This compound can serve as a starting point for such functionalization at the C2 position.
The following workflow illustrates a generalized decision-making process for selecting between furan and this compound in a drug development context.
Caption: Decision workflow for precursor selection in pharmaceutical synthesis.
Conclusion
Furan and this compound are both valuable C4 synthons, but they occupy different niches in organic synthesis.
-
Furan is the precursor of choice for constructing complex polycyclic systems via the Diels-Alder reaction. Its aromatic nature allows for a wide range of transformations, although its reactivity can also lead to polymerization and other side reactions.[19]
-
This compound provides a more direct and often more efficient route to saturated derivatives like γ-butyrolactone. Its utility lies in its role as a functionalized, saturated heterocycle, ready for further elaboration.
The optimal choice depends on the specific synthetic target. For complex architectures requiring the formation of six-membered rings, furan is often indispensable. For targets containing a γ-butyrolactone or a substituted saturated THF ring, this compound or a related precursor may offer a more streamlined and higher-yielding approach. A thorough understanding of the reactivity and synthetic potential of both molecules is essential for the modern synthetic chemist.
References
- 1. Furan as a versatile synthon [pubsapp.acs.org]
- 2. Furan Derivatives: Synthesis, Applications, and Research | Algor Cards [cards.algoreducation.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of tetrahydrofuran to butyrolactone catalyzed by iron-containing clay - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro antiviral activities of [(dihydrofuran-2-yl)oxy]methyl-phosphonate nucleosides with 2-substituted adenine as base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
- 11. Ru(II)-Catalyzed Synthesis of Substituted Furans and Their Conversion to Butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
A Comparative Analysis of 2-Hydroxytetrahydrofuran and Standard Polar Aprotic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of 2-hydroxytetrahydrofuran against a selection of commonly utilized polar aprotic solvents. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed solvent selection decisions for various chemical applications. This document outlines the physicochemical properties, performance characteristics, and relevant experimental considerations.
Introduction to this compound and Solvent Classification
Solvent selection is a critical parameter in chemical synthesis and drug development, profoundly influencing reaction rates, yields, and selectivity. Polar aprotic solvents, characterized by their high polarity and inability to donate hydrogen bonds, are particularly valued for their ability to dissolve a wide range of compounds, including salts.[1] They typically lack hydroxyl (-OH) or amine (-NH) groups.[1][2] Common examples include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), acetonitrile, and acetone.
This compound (also known as tetrahydro-2-furanol) is a colorless liquid with a unique heterocyclic structure.[3][4] While it shares a polar cyclic ether backbone with solvents like tetrahydrofuran (B95107) (THF), the presence of a hydroxyl group at the 2-position technically classifies it as a polar protic solvent , as it possesses a hydrogen atom bonded to an electronegative oxygen atom, making it capable of hydrogen bond donation.[5][6]
Despite this classification, its structural features merit a comparative analysis against polar aprotic solvents, especially in applications where its unique combination of a cyclic ether moiety and a reactive hydroxyl group may offer distinct advantages. This guide will therefore compare its properties to those of established polar aprotic solvents, highlighting the key differences arising from its protic nature.
Physicochemical Properties: A Comparative Overview
The fundamental physical and chemical properties of a solvent dictate its behavior and suitability for specific reaction conditions. The following table summarizes key properties for this compound and four common polar aprotic solvents.
| Property | This compound | Acetone | Acetonitrile | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| Chemical Formula | C₄H₈O₂[7] | C₃H₆O[8] | C₂H₃N[8] | C₃H₇NO[8] | C₂H₆OS[8] |
| Molecular Weight ( g/mol ) | 88.11[9] | 58.08[8] | 41.05[8] | 73.09[8] | 78.13[8] |
| Boiling Point (°C) | 163.6[3][7] | 56.2[8] | 81.6[8] | 153[8] | 189[8] |
| Density (g/cm³) | ~1.08-1.15[3][7][9] | 0.786[8] | 0.786[8] | 0.944[8] | 1.092[8] |
| Dielectric Constant | N/A | 20.7[8] | 37.5[8] | 36.7[8] | 47.0[1][8] |
| Dipole Moment (Debye) | N/A | 2.91[1] | 3.20[1] | 3.86[1] | 3.96[1] |
Performance and Applications in Chemical Synthesis
Polar aprotic solvents are renowned for their ability to accelerate reaction rates in nucleophilic substitution reactions, particularly the S_N2 mechanism.[10][11] Their high polarity effectively solvates cations while leaving the anionic nucleophile relatively "bare" and more reactive.[10][12]
Role of Standard Polar Aprotic Solvents (DMSO, DMF, Acetonitrile):
-
Enhanced Nucleophilicity: By solvating the metal cation of a salt (e.g., NaCN), these solvents expose the anion (CN⁻), significantly increasing its nucleophilicity and leading to faster S_N2 reaction rates compared to polar protic solvents.[10]
-
High Thermal Stability: Solvents like DMSO and DMF have high boiling points, making them suitable for reactions that require elevated temperatures.[8]
Potential Role and Characteristics of this compound:
-
Dual Functionality: As a protic solvent, this compound can solvate both cations and anions through hydrogen bonding and dipole-dipole interactions. This can decrease the reactivity of anionic nucleophiles compared to in a truly aprotic medium.
-
Reactive Intermediate: Unlike inert solvents, the hydroxyl group on this compound allows it to act as a reagent or participate directly in reactions, such as in the formation of other cyclic ethers or pharmaceutical intermediates.[3]
-
Versatile Solubility: It is reported to be a versatile compound with excellent solubility in both polar and nonpolar solvents.[3] It is soluble in chloroform, dichloromethane, ethyl acetate, ether, and methanol.[13]
The key distinction lies in its protic nature. While a solvent like DMSO enhances the reactivity of a nucleophile, this compound can potentially react with it or suppress its reactivity via hydrogen bonding.
Experimental Protocols
To objectively evaluate the performance of this compound against other solvents, a standardized experimental setup is crucial. Below is a representative protocol for a nucleophilic substitution reaction, which can be adapted to compare solvent effects.
Experiment: Comparative Analysis of Solvent Effects on an S_N2 Reaction Rate
Objective: To compare the reaction rate of the nucleophilic substitution of 1-bromobutane (B133212) with sodium azide (B81097) in this compound versus dimethyl sulfoxide (DMSO).
Materials:
-
1-bromobutane
-
Sodium azide (NaN₃)
-
This compound (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Dodecane (B42187) (internal standard for GC analysis)
-
Gas chromatograph (GC) with a suitable column (e.g., DB-5)
-
Reaction vials, magnetic stirrer, heating block/oil bath
Procedure:
-
Reaction Setup: Prepare two identical reaction vials.
-
Vial 1 (2-HTHF): To the vial, add 5 mL of anhydrous this compound, 1.0 mmol of 1-bromobutane, 1.5 mmol of sodium azide, and 0.5 mmol of dodecane (internal standard).
-
Vial 2 (DMSO): To the second vial, add 5 mL of anhydrous DMSO, 1.0 mmol of 1-bromobutane, 1.5 mmol of sodium azide, and 0.5 mmol of dodecane.
-
-
Reaction Conditions: Place both vials in a preheated heating block or oil bath set to 60°C. Begin vigorous magnetic stirring.
-
Monitoring the Reaction: At timed intervals (e.g., t = 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the aliquot in 1 mL of deionized water and extract the organic components with 1 mL of diethyl ether.
-
Analysis: Inject a sample of the ether layer into the GC. Analyze the concentration of 1-bromobutane relative to the internal standard (dodecane).
-
Data Analysis: Plot the concentration of 1-bromobutane versus time for each solvent. The slope of this plot will be proportional to the reaction rate. Compare the rates obtained in this compound and DMSO to determine the relative solvent performance for this S_N2 reaction.
Visualizations
The following diagrams illustrate key concepts related to solvent selection and function in chemical reactions.
Caption: Workflow for rational solvent selection in chemical synthesis.
Caption: Cation solvation by polar aprotic solvents, enhancing anion reactivity.
References
- 1. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | 5371-52-8 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | CAS#:5371-52-8 | Chemsrc [chemsrc.com]
- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 9. This compound CAS#: 5371-52-8 [m.chemicalbook.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 12. Polar Aprotic Solvent | bartleby [bartleby.com]
- 13. labsolu.ca [labsolu.ca]
alternative environmentally friendly methods to synthesize 1,4-butanediol without 2-hydroxytetrahydrofuran.
An in-depth analysis of emerging green alternatives to traditional petrochemical routes for the production of 1,4-butanediol (B3395766) (BDO), a key industrial chemical. This guide provides a comparative assessment of three leading environmentally friendly synthesis methods: direct fermentation of sugars, catalytic hydrogenation of bio-based succinic acid, and chemo-catalytic conversion of biomass-derived furfural (B47365).
The imperative to transition from fossil fuel-based chemical production to more sustainable and environmentally benign processes has spurred significant research into bio-based manufacturing. 1,4-Butanediol (BDO), a versatile chemical intermediate with a large global market, is at the forefront of this green revolution. Traditionally synthesized through energy-intensive petrochemical routes, novel methods leveraging renewable feedstocks are now emerging as viable alternatives. This guide offers a detailed comparison of the performance of three prominent green BDO synthesis pathways, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Performance Comparison of Green BDO Synthesis Routes
The following table summarizes the key quantitative performance metrics for the direct fermentation of sugars, catalytic hydrogenation of succinic acid, and conversion of furfural to 1,4-butanediol.
| Performance Metric | Direct Fermentation of Sugars (Engineered E. coli) | Catalytic Hydrogenation of Succinic Acid | Chemo-catalytic Conversion of Furfural |
| Feedstock | Glucose, Xylose, Sucrose | Bio-based Succinic Acid | Furfural (from biomass) |
| Product Titer | Up to 18 g/L in fed-batch fermentation[1][2] | Not directly applicable (product concentration in solvent) | Not directly applicable (product in a mixture) |
| Yield | Theoretical: 0.49 g BDO/g glucose. Achieved: ~0.46 g BDO/g glucose.[3] | High yields, up to 91.2% from dimethyl succinate. | Overall yields can reach up to 85.2% in integrated processes.[4] |
| Selectivity | High selectivity with engineered metabolic pathways. | Up to 82% selectivity for BDO with specific catalysts.[5][6] | Can be tuned, with reports of ~45 mol% to BDO in certain conditions.[7] |
| Key Byproducts | γ-butyrolactone (GBL), acetate, pyruvate. | γ-butyrolactone (GBL), tetrahydrofuran (B95107) (THF), butyric acid.[5][6] | Tetrahydrofuran (THF), n-butanol, γ-butyrolactone (GBL).[7] |
| Operating Conditions | Mild: ~37°C, atmospheric pressure, microaerobic/anaerobic.[8] | High temperature (160-250°C) and high pressure (80-150 bar H₂).[9] | Moderate to high temperature (100-200°C) and pressure (40-60 bar).[7] |
| Catalyst/Biocatalyst | Metabolically engineered Escherichia coli.[8][1][2] | Bimetallic catalysts (e.g., Cu-Pd/HAP, CuFeAl, Re-Ru).[5][6] | Bimetallic catalysts (e.g., RePd/C, Pt/TiO₂-ZrO₂).[4] |
| Environmental Impact | Lower energy consumption, utilization of renewable sugars. | Requires high energy for hydrogenation, but uses a bio-based feedstock. | Utilizes biomass-derived furfural, but involves multi-step chemical conversions. |
Experimental Protocols
Direct Fermentation of Sugars using Engineered E. coli
This method utilizes genetically engineered Escherichia coli to convert sugars directly into 1,4-butanediol.
Strain and Plasmid Preparation: An engineered E. coli strain, such as EcKh-422, is transformed with plasmids containing the necessary genes for the BDO production pathway.[8] For example, a medium-copy plasmid can carry genes such as sucCD (from E. coli), sucD (from P. gingivalis), 4hbd (B1191750) (from P. gingivalis), and sucA (from M. bovis). A second, high-copy plasmid can express genes like cat2 (from P. gingivalis) and AdhE2 (from C. acetobutylicum) or Ald (from C. beijerinckii).[8]
Fermentation Conditions:
-
Prepare M9 minimal medium supplemented with 20 g/L of glucose.
-
Inoculate the medium with the engineered E. coli strain.
-
Grow the culture microaerobically at 37°C.
-
Induce gene expression with 0.25 mM IPTG at an optical density at 600 nm (A600) of approximately 0.5.
-
Continue the fermentation for 40-48 hours. For fed-batch fermentation, a concentrated glucose solution is fed to maintain the sugar concentration in the bioreactor.[8]
Product Analysis: The concentration of 1,4-butanediol and other metabolites in the fermentation broth can be determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Catalytic Hydrogenation of Bio-based Succinic Acid
This chemo-catalytic approach involves the hydrogenation of succinic acid, which can be derived from the fermentation of biomass.
Catalyst Preparation (Cu-Pd/HAP): A hydroxyapatite (B223615) (HAP)-supported Cu-Pd catalyst can be prepared by co-impregnation. HAP is impregnated with an aqueous solution containing copper nitrate (B79036) and palladium chloride. The mixture is then dried and calcined, followed by reduction under a hydrogen atmosphere to form the active bimetallic nanoparticles.
Hydrogenation Reaction:
-
In a high-pressure autoclave reactor, add bio-based succinic acid (e.g., 0.1 g), the prepared catalyst (e.g., 0.1 g of 8 wt% Cu - 2 wt% Pd/HAP), and a solvent such as 1,4-dioxane (B91453) (10 mL).[5]
-
Seal the reactor and purge with an inert gas, followed by pressurizing with hydrogen to the desired pressure (e.g., 8.0 MPa).[5]
-
Heat the reactor to the reaction temperature (e.g., 200°C) and maintain for the specified reaction time (e.g., 96 hours) with stirring.[5]
-
After the reaction, cool the reactor, release the pressure, and filter the catalyst.
Product Analysis: The conversion of succinic acid and the selectivity to 1,4-butanediol are determined by analyzing the liquid product mixture using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).
Chemo-catalytic Conversion of Furfural
This multi-step process converts biomass-derived furfural into 1,4-butanediol, typically via a furan (B31954) intermediate.
Step 1: Decarbonylation of Furfural to Furan: Furfural is first converted to furan through a decarbonylation reaction, often using a palladium-based catalyst.
Step 2: Reductive Hydration of Furan to 1,4-Butanediol:
-
In a high-pressure reactor, combine furan, water (in a molar ratio of, for example, 1:12.5), and a supported catalyst (e.g., Ru/C or a carbon-supported RePd catalyst).[7]
-
Pressurize the reactor with hydrogen (e.g., to 50 bar).[7]
-
Heat the mixture to the reaction temperature (e.g., 160°C) and maintain for the desired duration.[7]
-
After the reaction, the product mixture is cooled and analyzed.
Product Analysis: The composition of the product mixture, including 1,4-butanediol, tetrahydrofuran, and other byproducts, is analyzed by Gas Chromatography (GC).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic and chemical pathways for the three synthesis routes.
Caption: Metabolic pathway for direct fermentation of glucose to 1,4-butanediol in engineered E. coli.
Caption: Reaction pathway for the catalytic hydrogenation of succinic acid to 1,4-butanediol.
Caption: Chemo-catalytic conversion pathway of furfural to 1,4-butanediol.
References
- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 2. Metabolic engineering of Escherichia coli for direct production of 1,4-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation over CuFeAl catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Furfural to 1,4-Butanediol/Tetrahydrofuran - A Detailed Catalyst and Process Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 2-Hydroxytetrahydrofuran Purity and Identity: GC-MS vs. HPLC
For researchers, scientists, and drug development professionals, ensuring the purity and identity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the validation of 2-hydroxytetrahydrofuran. We will delve into the experimental protocols, present comparative data, and explore alternative methods to provide a comprehensive overview for selecting the most suitable analytical strategy.
At a Glance: GC-MS and HPLC for this compound Analysis
The selection of an analytical technique for validating the purity and identity of this compound hinges on several factors, including the volatility of the analyte, the required sensitivity, and the nature of potential impurities.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection and identification using mass spectrometry. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using various detectors (e.g., UV, RI). |
| Analyte Volatility | High (Required) | Low to High |
| Sensitivity | High | Moderate to High (detector dependent) |
| Selectivity | High (Mass spectral data provides structural information) | Moderate to High (dependent on column and detector) |
| Sample Derivatization | May be required for polar analytes to increase volatility. | Generally not required. |
| Primary Application | Purity assessment, identification of volatile impurities, and structural elucidation. | Purity assessment, quantification of non-volatile impurities. |
Experimental Workflows
To visualize the analytical processes, the following diagrams illustrate the typical workflows for GC-MS and HPLC validation of this compound.
Detailed Experimental Protocols
Below are detailed methodologies for the validation of this compound using GC-MS and a proposed HPLC method based on the analysis of similar furan (B31954) derivatives.
GC-MS Protocol for Purity and Identity
This method is suitable for the identification and quantification of this compound and its volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of dichloromethane (B109758) or another suitable volatile solvent.
-
Vortex to ensure complete dissolution.
Identity Confirmation:
-
The identity of this compound can be confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). Key expected fragment ions for this compound (tetrahydro-2-furanol) include m/z 42, 41, and 87.
Purity Calculation:
-
Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Proposed HPLC Protocol for Purity Assessment
Due to the lack of a strong UV chromophore in this compound, a Refractive Index (RI) detector is recommended for accurate quantification. A low wavelength UV detector might be used but with lower sensitivity. This proposed method is based on common practices for analyzing polar, non-volatile furan derivatives.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 95:5 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
RI Detector Temperature: 35 °C.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Purity Calculation:
-
Purity is determined by the area percentage of the main peak in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Performance Comparison
The following table summarizes the expected performance characteristics of GC-MS and HPLC for the analysis of this compound. The values for HPLC are estimations based on methods for similar compounds.
| Parameter | GC-MS | Proposed HPLC (RI Detection) |
| Limit of Detection (LOD) | Low ng range | Low µg range |
| Limit of Quantification (LOQ) | Mid ng range | Mid µg range |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
Alternative and Complementary Analytical Techniques
While GC-MS and HPLC are powerful tools, a comprehensive validation of this compound may benefit from the inclusion of other analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the unambiguous identification and structural elucidation of this compound. NMR can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard without the need for a calibration curve specific to the analyte.
-
Karl Fischer Titration: This is the gold standard for determining the water content in a sample.[1][2][3] Since water can be a significant impurity in hygroscopic compounds like this compound, Karl Fischer titration provides a more accurate measure of water content than chromatographic methods.[1][2][3]
-
Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and oxygen in the sample. The results can be compared with the theoretical values for C₄H₈O₂ to confirm the elemental composition and provide an indication of overall purity.
-
Chiral Chromatography: this compound is a chiral molecule. If the enantiomeric purity is a critical quality attribute, chiral GC or HPLC methods must be developed and validated to separate and quantify the enantiomers.[4][5] This typically involves the use of a chiral stationary phase.[4][5]
Conclusion
Both GC-MS and HPLC are suitable techniques for the validation of this compound purity and identity, each with its own strengths.
-
GC-MS is the preferred method for its high sensitivity, selectivity, and ability to provide structural information for identification of the main component and any volatile impurities.
-
HPLC with RI detection offers a viable alternative, particularly for the quantification of non-volatile impurities. However, the lack of a strong chromophore limits the utility of more common UV detectors.
For a comprehensive validation strategy, a combination of techniques is often employed. For instance, GC-MS can be used for identity and the assessment of volatile impurities, while Karl Fischer titration provides an accurate measure of water content, and NMR confirms the structure and can provide a highly accurate purity value. The choice of methodology should be guided by the specific requirements of the research or drug development phase, regulatory expectations, and the nature of potential impurities.
References
- 1. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
a comparative analysis of different catalytic systems for 2-hydroxytetrahydrofuran synthesis.
A Comparative Guide to Catalytic Systems for 2-Hydroxytetrahydrofuran Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals December 20, 2025
Introduction
This compound, a cyclic hemiacetal, is a significant chemical intermediate, most notably serving as a direct precursor in the synthesis of 1,4-butanediol (B3395766), a large-volume industrial chemical.[1][2] It exists in a dynamic equilibrium with its open-chain tautomer, 4-hydroxybutanal.[2] The efficient and selective synthesis of this compound is a critical objective for streamlining the production of its derivatives. This guide provides a comparative analysis of various catalytic systems employed for its synthesis, focusing on reaction performance, catalyst stability, and operational conditions, supported by experimental data from scientific literature.
The primary synthesis routes discussed include the hydroformylation of allyl alcohol, the oxidation of tetrahydrofuran (B95107) (THF), and the dehydrogenation of 1,4-butanediol. While multiple pathways can yield this compound, the hydroformylation of allyl alcohol currently represents the most direct and selective method for its production.[1][3] Other methods often generate it as a transient intermediate en route to other products like γ-butyrolactone (GBL).[2][4][5]
Comparative Performance of Catalytic Systems
The choice of catalyst and synthetic route profoundly impacts the conversion, selectivity, and yield of this compound. This section compares the performance of different catalytic systems, with quantitative data summarized in Table 1.
Hydroformylation of Allyl Alcohol
The most direct route to this compound is the hydroformylation of allyl alcohol, which involves the reaction of allyl alcohol with carbon monoxide and hydrogen.[3] This reaction can be performed using both homogeneous and heterogeneous catalysts, typically based on rhodium complexes.[1][3]
-
Homogeneous Catalysis : Homogeneous systems, such as those using hydridocarbonyltris(triphenylphosphine) rhodium(I) (HRh(CO)(PPh₃)₃) in the presence of ketone solvents like acetophenone, have demonstrated excellent performance.[1] These systems can achieve complete conversion of allyl alcohol with very high selectivity (up to 96%) to this compound under relatively mild conditions.[1] The solvent choice is crucial for achieving high selectivity.[1]
-
Heterogeneous Catalysis : To simplify catalyst recovery and reuse, heterogeneous systems have been developed. These typically involve immobilizing a rhodium complex on a solid support, such as silica.[3] While offering easier product separation, these supported catalysts have shown slightly lower conversions in some reported continuous-flow gas-phase reactions compared to the batch liquid-phase homogeneous systems. However, they maintain high selectivity, reaching up to 97.8%.[3]
Oxidation of Tetrahydrofuran (THF)
The oxidation of THF can produce this compound, though it is often an intermediate that is further oxidized to the main product, γ-butyrolactone (GBL).[4][5] Catalytic systems based on iron (III) or spinel ZnFe₂O₄ nanoparticles with hydrogen peroxide as the oxidant have been investigated.[4][5] While these reactions demonstrate the formation pathway, they are not optimized for the isolation of this compound, making this route less synthetically direct.[5]
Dehydrogenation of 1,4-Butanediol
The catalytic dehydrogenation of 1,4-butanediol is a major industrial route to GBL.[2] In this process, this compound is a key intermediate formed after the initial dehydrogenation of 1,4-butanediol to 4-hydroxybutanal and its subsequent cyclization.[2][4] The intermediate is then rapidly dehydrogenated to GBL.[4] Catalysts like molecular rhenium sulfide (B99878) clusters have been shown to facilitate this transformation at elevated temperatures.[4] This pathway is primarily focused on GBL production and is not designed for the accumulation of this compound.
Data Presentation: Performance Metrics
The following table summarizes the performance of key catalytic systems for the synthesis of this compound, focusing on the direct hydroformylation route.
Table 1: Comparison of Catalytic Systems for this compound Synthesis via Hydroformylation
| Catalyst System | Substrate | Conditions (T, P) | Solvent | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Homogeneous | |||||||
| HRh(CO)(PPh₃)₃ / PPh₃ | Allyl Alcohol | 50-80 °C | Acetophenone | ~100 | 96 | - | [1] |
| HRh(CO)(PPh₃)₃ / PPh₃ | Allyl Alcohol | Not specified | Diethylformamide | - | - | 93 | [6] |
| Heterogeneous | |||||||
| Rh-hydridocarbonyltris(triphenylphosphine) / Silica | Allyl Alcohol | 90 °C, 3 bar | Gas Phase | 19.8 | 94.4 | - | [3] |
| Rh-hydridocarbonyltris(triphenylphosphine) / Silica | Allyl Alcohol | 110 °C, 3 bar | Gas Phase | 17.9 | 97.8 | - | [3] |
Note: Yield data is not always reported in the cited literature; selectivity and conversion are the primary metrics provided.
Mandatory Visualizations
The following diagrams illustrate the key synthesis pathways, a generalized experimental workflow, and a logical comparison of the primary catalytic approaches.
Caption: Major catalytic pathways for the synthesis of this compound.
Caption: A typical workflow for evaluating catalytic performance in a laboratory setting.
Caption: Logical comparison of the advantages and disadvantages of different catalytic systems.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature. Researchers should consult the original publications for precise, detailed procedures.
Protocol 1: Homogeneous Hydroformylation of Allyl Alcohol
This protocol is based on the principles described for rhodium-catalyzed hydroformylation in ketone solvents.[1]
-
Catalyst System Preparation : The catalyst can be preformed or generated in situ.[1] For in situ generation, a rhodium precursor, such as hydridocarbonyltris(triphenylphosphine) rhodium(I), and excess triphenylphosphine (B44618) ligand are added to the reaction solvent.
-
Reactor Charging : A high-pressure autoclave reactor is charged with the chosen ketone solvent (e.g., acetophenone), the rhodium catalyst precursor, and the triphenylphosphine ligand.
-
Reaction Initiation : The reactor is sealed, purged with nitrogen, and then pressurized with a 1:1 mixture of carbon monoxide and hydrogen. The reactor is heated to the desired temperature (e.g., 50-120 °C).[1]
-
Substrate Addition : Allyl alcohol is then introduced into the reactor to start the reaction.
-
Reaction Monitoring : The reaction is allowed to proceed for a set duration while maintaining constant pressure and temperature. Samples may be withdrawn periodically for analysis.
-
Product Analysis : Upon completion, the reactor is cooled and depressurized. The product mixture is analyzed by gas-liquid chromatography (GLC) to determine the conversion of allyl alcohol and the selectivity towards this compound.
Protocol 2: Heterogeneous (Gas-Phase) Hydroformylation of Allyl Alcohol
This protocol describes a continuous-flow process using a supported catalyst.[3]
-
Catalyst Preparation : A solid porous carrier material (e.g., silica) is impregnated with a solution of the catalytically active complex, such as rhodium-hydridocarbonyltris(triphenylphosphine), dissolved in a suitable ligand-forming compound (e.g., tri-p-tolylphosphine).[3]
-
Reactor Setup : The prepared catalyst is packed into a fixed-bed reactor.
-
Reaction Execution : A gaseous mixture of allyl alcohol, hydrogen, and carbon monoxide (e.g., in a 1:4:4 volume ratio) is passed continuously through the heated catalyst bed (e.g., 90-130 °C) at a defined pressure (e.g., 3 bar).[3]
-
Product Collection : The reaction products exiting the reactor are isolated by condensation.
-
Product Analysis : The condensed liquid is analyzed to determine the conversion of allyl alcohol and the selectivity to this compound and any byproducts, such as propionaldehyde.[3] Unconverted allyl alcohol can be separated by distillation and recycled.[3]
Conclusion
For the dedicated synthesis of this compound, catalytic systems based on the hydroformylation of allyl alcohol are demonstrably superior to other known routes. Homogeneous rhodium catalysts operating in ketone solvents offer exceptionally high conversion and selectivity under mild conditions, making them ideal for batch production where product purity is paramount.[1] For industrial-scale or continuous operations, heterogeneous supported rhodium catalysts provide a viable alternative with the significant advantages of easy catalyst separation and potential for recycling, despite potentially lower conversion rates under certain gas-phase conditions.[3] Pathways involving the oxidation of THF or dehydrogenation of 1,4-butanediol are less suitable for targeted this compound production, as they yield the compound as a transient intermediate that is readily converted to other products. Future research may focus on enhancing the stability and activity of heterogeneous catalysts to match the performance of their homogeneous counterparts, thereby combining high efficiency with process sustainability.
References
- 1. US4533742A - Preparation of this compound by hydroformylation of allyl alcohol using ketone solvents - Google Patents [patents.google.com]
- 2. This compound | 5371-52-8 | Benchchem [benchchem.com]
- 3. EP0038609A1 - Preparation of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Assessing the Economic Viability of 2-Hydroxytetrahydrofuran Production: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key chemical intermediates is a critical consideration. 2-Hydroxytetrahydrofuran, a valuable building block in various chemical syntheses, can be produced through several distinct routes. This guide provides an objective comparison of the economic feasibility of the primary production pathways, supported by available data on raw material costs, catalyst considerations, and process parameters.
The economic viability of any chemical synthesis is fundamentally tied to factors such as the cost of starting materials, catalyst efficiency and longevity, energy consumption, and the overall process yield and selectivity. This comparative analysis explores three main routes to this compound: the hydroformylation of allyl alcohol, the catalytic conversion of furfural (B47365), and the dehydrogenation of 1,4-butanediol (B3395766).
Comparative Analysis of Production Routes
The selection of an optimal production route for this compound hinges on a trade-off between raw material costs, process complexity, and catalyst expenditure. While a definitive cost-per-kilogram for this compound via each route is subject to significant variability based on plant scale, location, and prevailing market conditions, this guide provides a framework for a thorough economic evaluation.
Data Presentation
The following tables summarize key quantitative data for the primary production routes of this compound.
| Parameter | Hydroformylation of Allyl Alcohol | Catalytic Conversion of Furfural | Dehydrogenation of 1,4-Butanediol |
| Primary Raw Material | Allyl Alcohol | Furfural | 1,4-Butanediol |
| Typical Catalyst | Rhodium-based complexes | Various (e.g., Copper, Nickel, Palladium) | Copper-based |
| Reported Yield | Up to 96% selectivity[1] | Varies depending on specific process | High conversion (>99%) and selectivity (>97%) to γ-butyrolactone (with this compound as an intermediate)[2] |
| Key Economic Drivers | High cost of rhodium catalyst, price of allyl alcohol | Price of biomass-derived furfural, catalyst stability | Price of 1,4-butanediol, energy costs for dehydrogenation |
Table 1: Comparison of Key Parameters for this compound Production Routes.
| Raw Material | Price Range (USD/kg) | Key Considerations |
| Allyl Alcohol | $0.65 - 1.00+[3][4] | Price can be volatile and is dependent on propylene (B89431) feedstock costs. |
| Furfural | $0.97 - 1.89[1][5][6] | Derived from agricultural biomass; prices can be influenced by feedstock availability and seasonality. |
| 1,4-Butanediol | $1.09 - 1.86[7][8] | A major commodity chemical with various production routes influencing its price. |
Table 2: Estimated Costs of Key Raw Materials (as of late 2025).
Experimental Protocols
Detailed experimental protocols are crucial for replicating and validating synthetic routes. The following provides an overview of the methodologies for the key production pathways.
Hydroformylation of Allyl Alcohol
This process involves the reaction of allyl alcohol with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium catalyst.
Experimental Setup: A high-pressure reactor is charged with allyl alcohol, a suitable solvent (e.g., ketones like acetophenone (B1666503) or 2-undecanone), a rhodium catalyst precursor (e.g., hydridocarbonyltris(triphenylphosphine) rhodium(I)), and an excess of a phosphine (B1218219) ligand (e.g., triphenylphosphine).
Reaction Conditions: The reactor is pressurized with an equimolar mixture of carbon monoxide and hydrogen to a pressure of approximately 800 psi. The reaction is typically carried out at a temperature of around 60-80°C.[1]
Product Isolation: After the reaction, the mixture is cooled, and the pressure is released. The this compound product is then separated from the catalyst and solvent, typically through distillation. The stability and efficient recycling of the expensive rhodium catalyst are critical for the economic viability of this process.[9]
Catalytic Conversion of Furfural
The conversion of furfural, a biomass-derived aldehyde, to this compound is a multi-step process that typically involves hydrogenation and hydrodeoxygenation reactions. While a direct, one-pot conversion is a subject of ongoing research, a plausible pathway involves the hydrogenation of furfural to furfuryl alcohol, followed by further hydrogenation of the furan (B31954) ring and subsequent rearrangement.
Experimental Setup: A fixed-bed or slurry reactor is loaded with a heterogeneous catalyst. Furfural, dissolved in a suitable solvent, and hydrogen gas are fed into the reactor.
Reaction Conditions: The reaction conditions can vary significantly depending on the catalyst used. For instance, the hydrogenation of furfural to furfuryl alcohol can be achieved using copper-based catalysts at moderate temperatures and pressures. Subsequent hydrogenation of the furan ring to tetrahydrofurfuryl alcohol often requires more active catalysts like palladium or nickel under higher pressures. The final conversion to this compound would likely involve an acid-catalyzed rearrangement.
Product Isolation: The product mixture is separated from the catalyst by filtration (for slurry reactors) or by simple separation (for fixed-bed reactors). The desired this compound is then purified from the solvent and any byproducts by distillation.
Dehydrogenation of 1,4-Butanediol
This route is a key industrial process for the production of γ-butyrolactone (GBL), with this compound being a crucial intermediate.
Experimental Setup: Gaseous 1,4-butanediol is passed through a heated reactor containing a copper-based catalyst.
Reaction Conditions: The dehydrogenation is typically carried out in the gas phase at temperatures ranging from 200 to 300°C. The process is endothermic, and the equilibrium between 1,4-butanediol, this compound, and γ-butyrolactone is temperature-dependent.
Product Isolation: The reactor effluent, a mixture of GBL, unreacted 1,4-butanediol, hydrogen, and this compound, is cooled. The liquid products are condensed and then separated by distillation to yield high-purity GBL. The intermediate this compound is typically not isolated in this continuous process.
Mandatory Visualization
Figure 1: Comparative workflow of the main production routes for this compound.
Figure 2: Simplified experimental workflows for hydroformylation and dehydrogenation routes.
References
- 1. imarcgroup.com [imarcgroup.com]
- 2. US5955620A - Dehydrogenation of 1,4-butanediol to γ-butyrolactone - Google Patents [patents.google.com]
- 3. Allyl alcohol price,buy Allyl alcohol - chemicalbook [m.chemicalbook.com]
- 4. Allyl Alcohol, 107-18-6 manufacturer price in India. [dir.indiamart.com]
- 5. businessanalytiq.com [businessanalytiq.com]
- 6. Furfural Market to Hit Valuation of US$ 1,379.2 Million By [globenewswire.com]
- 7. Butanediol Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 8. businessanalytiq.com [businessanalytiq.com]
- 9. technology.matthey.com [technology.matthey.com]
A Spectroscopic Showdown: Unmasking the Tautomeric Duo of 2-Hydroxytetrahydrofuran and 4-Hydroxybutanal
For researchers, scientists, and professionals in drug development, a deep understanding of molecular structure and behavior is paramount. This guide provides a comprehensive comparison of the spectroscopic data for the cyclic hemiacetal 2-hydroxytetrahydrofuran and its open-chain aldehyde tautomer, 4-hydroxybutanal. This dynamic equilibrium is a classic example of ring-chain tautomerism, and the distinct spectroscopic signatures of each form are crucial for their identification and characterization.
In solution, this compound and 4-hydroxybutanal exist in a dynamic equilibrium. The cyclic hemiacetal, this compound, is generally the more stable and therefore predominant form, particularly in aqueous solutions. However, the presence of the open-chain 4-hydroxybutanal, even in small amounts, can be significant for its reactivity. The interconversion between these two forms can be catalyzed by both acids and bases. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are invaluable tools for studying this tautomerism and identifying the individual components of the mixture.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and 4-hydroxybutanal. It is important to note that obtaining pure spectroscopic data for 4-hydroxybutanal is challenging due to its rapid cyclization. The data presented for 4-hydroxybutanal is often observed in a tautomeric mixture, with signals for the aldehyde form being identified in specific solvents like DMSO-d6 that can shift the equilibrium to favor the open-chain structure.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | CDCl₃ | 5.63–5.61 | m | H-2 |
| 3.80–3.76 | m | H-5 | ||
| 2.10–1.91 | m | H-3, H-4 | ||
| 4-Hydroxybutanal | DMSO-d₆ | ~9.6 | t | H-1 (Aldehyde) |
| ~4.4 | t | H-4 | ||
| ~2.4 | dt | H-2 | ||
| ~1.7 | p | H-3 |
Note: The chemical shifts for 4-hydroxybutanal are approximate and based on observations in a tautomeric mixture. The aldehyde proton (H-1) is the most characteristic signal, appearing significantly downfield.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | CDCl₃ | ~98 | C-2 |
| ~67 | C-5 | ||
| ~33 | C-3 | ||
| ~23 | C-4 | ||
| 4-Hydroxybutanal | DMSO-d₆ | ~203 | C-1 (Carbonyl) |
| ~60 | C-4 | ||
| ~45 | C-2 | ||
| ~25 | C-3 |
Note: The ¹³C NMR data for this compound is estimated based on typical values for cyclic hemiacetals. The carbonyl carbon (C-1) of 4-hydroxybutanal is a key diagnostic peak.
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound | 3600-3200 (broad) | O-H stretch |
| 2960-2850 | C-H stretch | |
| 1150-1050 | C-O stretch | |
| 4-Hydroxybutanal | 3600-3200 (broad) | O-H stretch |
| 2960-2850 | C-H stretch | |
| 2720 and 2820 (often weak) | Aldehyde C-H stretch | |
| 1740-1720 (strong) | C=O stretch (Aldehyde) |
Note: The most significant difference in the IR spectra is the presence of a strong carbonyl (C=O) absorption for 4-hydroxybutanal, which is absent in the spectrum of this compound. Both tautomers will exhibit a broad O-H stretching band.
Table 4: Mass Spectrometry (MS) Data
| Compound | m/z Ratios of Key Fragments | Fragmentation Pattern |
| This compound | 88 (M+), 87, 70, 57, 43 | Loss of H, H₂O, and fragmentation of the tetrahydrofuran (B95107) ring. |
| 4-Hydroxybutanal | 88 (M+), 70, 60, 44, 42 | α-cleavage, McLafferty rearrangement, and loss of small neutral molecules like H₂O and C₂H₄O. |
Note: While both tautomers have the same molecular weight (88 g/mol ), their fragmentation patterns in mass spectrometry can differ, providing clues to their structure.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the this compound and 4-hydroxybutanal tautomeric system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to identify and quantify the tautomers in solution.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
To observe a higher proportion of the open-chain tautomer, DMSO-d₆ is the recommended solvent.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Data Analysis:
-
Integrate the signals corresponding to unique protons of each tautomer to determine their relative concentrations. For example, the aldehyde proton of 4-hydroxybutanal (~9.6 ppm) and the anomeric proton of this compound (~5.6 ppm) can be used for quantification.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the tautomeric mixture.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Liquid Samples: A thin film of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform (B151607) or carbon tetrachloride) can be prepared and placed in a solution cell. A background spectrum of the solvent should be collected and subtracted from the sample spectrum.
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
Data Analysis:
-
Identify the characteristic absorption bands for the hydroxyl group (broad, ~3400 cm⁻¹), C-H bonds (~2900 cm⁻¹), C-O bonds (~1100 cm⁻¹), and, most importantly, the carbonyl group of the aldehyde (strong, ~1730 cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of the tautomeric mixture and obtain their mass spectra.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Derivatization (e.g., silylation) may be necessary to increase the volatility and thermal stability of the compounds, especially the hydroxyl group.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: Typically 250 °C.
-
Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
Data Analysis:
-
Analyze the chromatogram to separate the tautomers.
-
Examine the mass spectrum of each component and compare the fragmentation patterns to reference spectra or predict fragmentation pathways to confirm the identity of each tautomer.
Visualization of the Tautomeric Equilibrium and Analysis Workflow
The following diagrams illustrate the tautomeric equilibrium between this compound and 4-hydroxybutanal, and the general workflow for their spectroscopic analysis.
A Comparative Guide to the Synthesis of 2-Hydroxytetrahydrofuran: Evaluating Bio-Based and Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-hydroxytetrahydrofuran, a valuable precursor for pharmaceuticals and the industrial chemical 1,4-butanediol, is dominated by established chemical methods. However, the growing demand for sustainable and green chemical processes necessitates an exploration of bio-based alternatives. This guide provides a comprehensive comparison of the conventional chemical synthesis of this compound with proposed, yet currently underexplored, bio-based routes. While direct bio-based production of this compound is not yet a well-established field, this document outlines potential biocatalytic strategies, offering a roadmap for future research and development.
Performance Comparison: Chemical vs. Proposed Bio-Based Routes
The following table summarizes the key performance indicators for the established chemical synthesis of this compound via hydroformylation of allyl alcohol and compares them with the projected performance of hypothetical bio-based routes.
| Performance Metric | Established Chemical Route (Hydroformylation) | Proposed Bio-Based Route 1 (Furfural-based) | Proposed Bio-Based Route 2 (Direct Fermentation) |
| Starting Material | Allyl Alcohol (petroleum-derived) | Furfural (B47365) (from biomass, e.g., hemicellulose) | Sugars (e.g., glucose, xylose) |
| Key Transformation | Rhodium-catalyzed hydroformylation[1][2][3][4] | Multi-step enzymatic reduction and hydroxylation | Engineered metabolic pathway |
| Reported Yield | Up to 96% selectivity, ~100% conversion[1] | Hypothetical, likely lower in initial stages | Hypothetical, dependent on pathway efficiency |
| Reaction Conditions | High pressure (500-1500 psi), elevated temperature (50-120°C)[1] | Mild (ambient temperature and pressure) | Mild (physiological conditions) |
| Catalyst | Homogeneous rhodium-phosphine complexes[1][2][4] | Whole-cell biocatalysts or isolated enzymes (e.g., reductases, P450 monooxygenases) | Engineered microorganisms |
| Solvents | Organic solvents (e.g., ketones, toluene)[1][3] | Aqueous media | Aqueous fermentation broth |
| Sustainability | Relies on fossil fuels, uses heavy metal catalysts | Utilizes renewable feedstock, biodegradable catalysts | Directly converts renewable sugars, minimal waste |
| Challenges | Catalyst cost and recovery, harsh reaction conditions, safety concerns | Discovery and engineering of efficient enzymes, multi-step process optimization, potential low yields | Complex metabolic engineering, host organism tolerance, product toxicity |
Experimental Protocols
Established Chemical Synthesis: Hydroformylation of Allyl Alcohol
This protocol is a generalized procedure based on established literature.[1][3]
Objective: To synthesize this compound from allyl alcohol via rhodium-catalyzed hydroformylation.
Materials:
-
Allyl alcohol
-
Rhodium carbonyl-triphenylphosphine complex (catalyst)
-
Excess triphenylphosphine (B44618) (ligand)
-
Acetophenone or 2-undecanone (B123061) (ketone solvent)
-
Synthesis gas (1:1 molar ratio of carbon monoxide and hydrogen)
-
High-pressure reactor
Procedure:
-
The high-pressure reactor is charged with the ketone solvent, the rhodium carbonyl-triphenylphosphine catalyst, and excess triphenylphosphine.
-
Allyl alcohol is added to the reaction mixture.
-
The reactor is sealed and purged with nitrogen, followed by pressurization with the synthesis gas to the desired pressure (e.g., 700-900 psi).
-
The reaction mixture is heated to the target temperature (e.g., 60-80°C) with vigorous stirring.
-
The reaction is monitored for the consumption of allyl alcohol.
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The product, this compound, is isolated from the reaction mixture by distillation.
Proposed Bio-Based Synthesis: A Hypothetical Enzymatic Route from Furfural
This proposed protocol outlines a research workflow to explore the feasibility of a bio-based route.
Objective: To investigate the enzymatic conversion of furfural to this compound.
Materials:
-
Furfural (from biomass hydrolysate)
-
A screening library of microorganisms or purified enzymes (e.g., furan (B31954) reductases, cytochrome P450 monooxygenases)
-
Growth media for microorganisms
-
Buffer solutions for enzymatic reactions
-
Cofactors (e.g., NADH/NADPH)
-
Analytical standards for furan, tetrahydrofuran (B95107), and this compound
Procedure:
-
Enzyme Screening for Furan Reduction: a. Cultivate a diverse range of microorganisms known for their reductive capabilities. b. Incubate resting cells or cell-free extracts with furan as a substrate. c. Analyze the reaction mixture for the formation of tetrahydrofuran using GC-MS or HPLC. d. Identify promising strains or enzymes for further study.
-
Enzyme Screening for Tetrahydrofuran Hydroxylation: a. Utilize microorganisms known to possess cytochrome P450 monooxygenases or other hydroxylating enzymes.[5][6] b. Incubate these biocatalysts with tetrahydrofuran as the substrate. c. Screen for the production of this compound.
-
Development of a Whole-Cell Biocatalyst: a. Genetically engineer a suitable host organism (e.g., E. coli, S. cerevisiae) to express the identified reductase and hydroxylase enzymes. b. Optimize the expression of both enzymes for a cascade reaction.
-
Reaction Optimization: a. Systematically vary reaction parameters such as pH, temperature, substrate concentration, and cofactor regeneration systems to maximize the yield of this compound.
-
Product Isolation and Characterization: a. Develop a method for the extraction and purification of this compound from the aqueous reaction medium. b. Confirm the identity and purity of the product using NMR and other spectroscopic techniques.
Visualizing the Synthesis Pathways
The following diagrams illustrate the established chemical and a proposed bio-based route for the synthesis of this compound, along with a general workflow for developing a biocatalytic process.
References
- 1. US4533742A - Preparation of this compound by hydroformylation of allyl alcohol using ketone solvents - Google Patents [patents.google.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. EP0150943B1 - Hydroformylation of allyl alcohol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-Hydroxytetrahydrofuran in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of reaction components is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of potential analytical methods for the quantification of 2-hydroxytetrahydrofuran in complex reaction mixtures. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are discussed, supported by illustrative experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is contingent on factors such as the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix. Below is a summary of the potential performance of GC-MS, HPLC-UV, and qNMR for the quantification of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) |
| Linearity (R²) | > 0.99 | > 0.99 (with derivatization) | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% (with derivatization) | 98 - 102% |
| Precision (% RSD) | < 5% | < 10% (with derivatization) | < 2% |
| Limit of Detection (LOD) | Low (ng/mL range) | Moderate (µg/mL range, improved with derivatization) | High (mg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Moderate (µg/mL range, improved with derivatization) | High (mg/mL range) |
| Specificity | High (mass fragmentation pattern) | Moderate (potential for co-elution) | High (unique proton signals) |
| Sample Preparation | May require extraction and/or derivatization | Filtration, dilution, possible derivatization | Minimal (dissolution in deuterated solvent) |
| Analysis Time per Sample | ~20-30 minutes | ~15-25 minutes | ~5-15 minutes |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction mixture composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and semi-volatile compounds and offers high specificity due to mass spectrometric detection.
Sample Preparation:
-
Extraction: To 1.0 mL of the reaction mixture, add 2.0 mL of ethyl acetate (B1210297) and 0.5 mL of a saturated sodium chloride solution.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Derivatization (Optional, for improved peak shape and volatility): To the extracted sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Due to the lack of a strong UV chromophore in this compound, direct UV detection will have limited sensitivity.[1][2] A derivatization step to introduce a UV-active moiety is recommended for quantitative analysis.
Sample Preparation (with Derivatization):
-
Dilution: Dilute 100 µL of the reaction mixture with 900 µL of acetonitrile (B52724).
-
Derivatization: To the diluted sample, add 100 µL of 3,5-dinitrobenzoyl chloride in acetonitrile (10 mg/mL) and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature.
-
Add 100 µL of methanol (B129727) to quench the excess derivatizing reagent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
¹H-qNMR offers a direct and often non-destructive method for quantification without the need for identical reference standards for the analyte, by using a certified internal standard.[3][4][5] This technique is particularly useful for complex mixtures as it can provide structural information simultaneously.[6]
Sample Preparation:
-
Accurately weigh approximately 20 mg of the reaction mixture into an NMR tube.
-
Accurately weigh and add approximately 5 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene, ensuring its signals do not overlap with the analyte or other components in the mixture) to the same NMR tube.[7]
-
Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube.
-
Cap the tube and vortex until the sample and internal standard are fully dissolved.
¹H-NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: 8 to 16, depending on the concentration.
-
Acquisition Time: ≥ 3 seconds.
-
Spectral Width: Appropriate to cover all signals of interest.
Data Processing and Quantification:
The concentration of this compound is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS
Where:
-
C = Concentration
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Visualizations
The following diagrams illustrate the validation workflow and the logical relationships between the different analytical methods.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. | Semantic Scholar [semanticscholar.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. rsc.org [rsc.org]
- 7. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hydroxytetrahydrofuran: A Guide for Laboratory Professionals
For Immediate Release
Navigating the complexities of chemical waste management is paramount for ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance on the proper disposal procedures for 2-Hydroxytetrahydrofuran (CAS No. 5371-52-8), a combustible liquid with the potential for hazardous peroxide formation. Adherence to these protocols is critical for the safety of researchers, scientists, and drug development professionals.
Key Safety and Hazard Information
This compound is a colorless liquid that is classified as a combustible or flammable liquid.[1][2] Its structural similarity to tetrahydrofuran (B95107) (THF) indicates a significant potential to form explosive peroxides upon exposure to air and light. Therefore, it must be handled with stringent safety precautions.
Comparative Hazard Data
To provide a clear context of its potential hazards, the following table compares the properties of this compound with the well-documented related compound, Tetrahydrofuran (THF).
| Property | This compound | Tetrahydrofuran (THF) |
| CAS Number | 5371-52-8 | 109-99-9 |
| Molecular Formula | C4H8O2 | C4H8O |
| Molecular Weight | 88.11 g/mol [1] | 72.11 g/mol |
| Boiling Point | 163.6 °C at 760 mmHg[2][3] | 66 °C |
| Flash Point | 75.1 °C[2][3] | -14 °C |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor[1] | H225: Highly flammable liquid and vapor; H319: Causes serious eye irritation; H335: May cause respiratory irritation; H351: Suspected of causing cancer; EUH019: May form explosive peroxides. |
Note: The GHS hazard statements for this compound are based on aggregated data and may not be exhaustive.[1] Given its structure, it should be treated as a potential peroxide-former, similar to THF.
Experimental Protocol for Disposal
The following protocol is a synthesized guideline based on best practices for the disposal of flammable and peroxide-forming chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific requirements and to ensure full compliance with local, state, and federal regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
-
Hazard Identification: Recognize this compound as a combustible/flammable liquid and a potential peroxide-former.
-
PPE Requirement: Before handling, don appropriate PPE, including:
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A flame-resistant lab coat
-
Waste Segregation and Collection
-
Do Not Drain Dispose: Under no circumstances should this compound or its residues be poured down the sink.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. It should typically be collected as a non-halogenated organic solvent waste.[4]
-
Dedicated Waste Container: Collect the waste in a designated, properly labeled, and sealed hazardous waste container.
Containerization and Labeling
-
Compatible Container: Use a container made of a material compatible with organic solvents (e.g., glass or high-density polyethylene). The container must have a tight-fitting screw cap.
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.
-
Leave Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.[5]
Management of Peroxide Formation
-
Date Containers: All containers of this compound should be dated upon receipt and upon opening.[6][7]
-
Periodic Testing: Due to the risk of peroxide formation, it is recommended to test for peroxides periodically, especially for containers that have been open for an extended period (e.g., more than 3 months).[6][8] Commercially available peroxide test strips can be used for this purpose.[6]
-
Special Precautions for Old Containers: If a container of this compound is old, undated, or shows signs of peroxide formation (e.g., crystal formation around the cap), do not attempt to open or move it.[7][9] Contact your EHS department immediately for assistance with high-hazard disposal.[6]
Storage and Final Disposal
-
Temporary Storage: Store the sealed hazardous waste container in a designated satellite accumulation area, away from heat, sparks, and open flames.[5]
-
Arrange for Pickup: Contact your institution's EHS department or licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Tetrahydro-2-hydroxyfuran | C4H8O2 | CID 93002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CAS#:5371-52-8 | Chemsrc [chemsrc.com]
- 4. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Peroxide Formers Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 8. Peroxide-Forming Chemicals Policy | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Personal protective equipment for handling 2-Hydroxytetrahydrofuran
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Hydroxytetrahydrofuran. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Risk Assessment
This compound is a flammable liquid that poses several health risks. A thorough risk assessment should be conducted before commencing any work.
Key Hazards:
-
Flammability: The substance is a highly flammable liquid and vapor.[1][2] Vapors can form explosive mixtures with air.[3] It is also classified as a combustible liquid.[4][5]
-
Health Hazards:
-
Peroxide Formation: Like its analogue, Tetrahydrofuran (THF), this compound may form explosive peroxides upon exposure to air and light.[2][3] This risk increases with concentration, such as during distillation.[3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI/ISEA Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk. | To protect against chemical splashes that can cause serious eye irritation.[2][3][4] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required.[3] | To prevent skin contact and protect from fire hazards. |
| Hand Protection | Use of solvent-resistant gloves is necessary. Standard nitrile gloves have a very short breakthrough time.[3] Consider using laminate film gloves (e.g., Ansell Barrier®) or double-gloving. Always inspect gloves before use and change them immediately if contamination is suspected.[6] | To prevent skin irritation and absorption.[4][7] |
| Respiratory Protection | All work should be performed in a certified chemical fume hood.[3][4] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][7][8] A full-face respirator offers greater protection.[7] | To prevent inhalation of vapors, which can cause respiratory irritation and other systemic effects.[2][4] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to minimize risks.
Operational Plan:
-
Preparation: Before starting work, ensure that a chemical fume hood is operational and that all necessary PPE is available and in good condition. An eyewash station and safety shower must be readily accessible.[4]
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[2][3][4]
-
Store in a tightly sealed, air-impermeable container.[3]
-
Date containers upon receipt and upon opening to monitor for potential peroxide formation.[3][6]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4]
-
Peroxide Management:
-
Whenever possible, purchase this compound containing a peroxide inhibitor.[3]
-
Test for the presence of peroxides periodically (e.g., every 3 months) using peroxide test strips.[6]
-
CAUTION: If crystals are observed in the container or around the cap, do not attempt to open it. This may indicate the formation of explosive peroxides. Contact your institution's Environmental Health and Safety (EHS) office immediately for disposal.[3]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10] |
In case of a spill, evacuate the area, remove all ignition sources, and ventilate the space. For small spills, absorb the liquid with an inert material (e.g., sand or earth) and place it in a suitable, closed container for disposal.[4] For large spills, contact your EHS office.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not dispose of it down the drain or with general waste.[4][6]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Tetrahydro-2-hydroxyfuran | C4H8O2 | CID 93002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. fishersci.com [fishersci.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. nj.gov [nj.gov]
- 8. geomembrane.com [geomembrane.com]
- 9. fishersci.com [fishersci.com]
- 10. bio.vu.nl [bio.vu.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
